Physicochemical Profiling and Synthetic Methodologies of N-cyclopropyl-4-fluoro-3-methoxybenzamide: A Technical Whitepaper
Executive Summary As a Senior Application Scientist, I approach the evaluation of pharmaceutical building blocks not merely as static chemical entities, but as dynamic components within a broader pharmacokinetic and phar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
As a Senior Application Scientist, I approach the evaluation of pharmaceutical building blocks not merely as static chemical entities, but as dynamic components within a broader pharmacokinetic and pharmacodynamic ecosystem. N-cyclopropyl-4-fluoro-3-methoxybenzamide (CAS: 1370587-33-9) is a highly specialized polysubstituted benzamide that exemplifies rational drug design[1][2]. By strategically integrating a halogen, an ether, and a cycloalkyl group, this molecule achieves an optimal balance of lipophilicity, metabolic stability, and conformational rigidity. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and the self-validating experimental protocols required for its synthesis and characterization.
Chemical Identity & Quantitative Physicochemical Properties
Understanding the baseline physicochemical metrics is the first step in predicting a molecule's behavior in biological matrices. The properties of N-cyclopropyl-4-fluoro-3-methoxybenzamide position it as an excellent lead-like scaffold, adhering strictly to Lipinski’s Rule of Five.
Table 1: Chemical Identifiers and Calculated Physicochemical Properties
Property
Value
Causality / Significance
Chemical Name
N-cyclopropyl-4-fluoro-3-methoxybenzamide
Standard IUPAC nomenclature.
CAS Registry Number
1370587-33-9
Unique identifier for the specific isomer [2].
Molecular Formula
C11H12FNO2
Defines atomic composition.
Molecular Weight
209.22 g/mol
Low MW ensures high ligand efficiency.
Hydrogen Bond Donors
1 (Amide NH)
Facilitates target binding without excessive desolvation penalty.
Hydrogen Bond Acceptors
2 (Amide C=O, Methoxy -O-)
Enhances aqueous solubility.
Rotatable Bonds
3
Low flexibility reduces entropic penalty upon binding.
Topological Polar Surface Area
38.3 Ų
Excellent for membrane permeability (including BBB penetration).
Estimated LogP
~2.1
Optimal balance for oral bioavailability and lipid membrane crossing.
Structure-Property Relationship (SPR) Logic
Every functional group in N-cyclopropyl-4-fluoro-3-methoxybenzamide serves a distinct mechanistic purpose. Benzamide derivatives are frequently utilized as core scaffolds in the development of targeted therapies, including hedgehog signaling pathway inhibitors [3], and understanding their structural logic is paramount.
4-Fluoro Substitution: The high electronegativity of fluorine lowers the pKa of adjacent protons. More importantly, it acts as a metabolic shield, blocking CYP450-mediated para-hydroxylation of the aromatic ring—a common metabolic liability in drug development. Advanced palladium-catalyzed fluorination methodologies are often required to synthesize such specific aryl fluorides [4].
3-Methoxy Group: This group acts as a hydrogen bond acceptor, improving aqueous solubility compared to a purely alkyl-substituted analog. It also provides a steric shield to the adjacent fluorine atom, modulating its electronic effects.
N-Cyclopropyl Amide: The cyclopropyl ring provides a unique pharmacokinetic advantage. It is lipophilic and sterically bulky, which protects the amide bond from rapid enzymatic hydrolysis by amidases. Unlike larger aliphatic rings, the cyclopropyl group has distinct sp2-like character in its C-C bonds, restricting the rotation of the amide bond and locking the molecule into a favorable binding conformation.
Structure-Property Relationship (SPR) logic for the functional groups of the target compound.
To ensure scientific integrity, protocols must be designed as self-validating systems where the causality behind each experimental choice is clear. Below are the optimized methodologies for the synthesis and physicochemical evaluation of the title compound.
Synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Synthetic workflow for N-cyclopropyl-4-fluoro-3-methoxybenzamide using HATU activation.
Causality: DMF is chosen for its high dielectric constant, which stabilizes polar transition states. HATU is selected over EDC/NHS because it rapidly forms a highly reactive O-7-azabenzotriazole ester, preventing epimerization and accelerating the reaction. DIPEA serves as a sterically hindered, non-nucleophilic base that deprotonates the carboxylic acid without competing for the active ester.
Amidation: Cool the mixture to 0°C. Add cyclopropylamine (1.5 eq) dropwise, then allow the reaction to warm to room temperature and stir for 4 hours.
Causality: The dropwise addition at 0°C safely dissipates the exothermic energy of the amidation. Warming to room temperature ensures thermodynamic completion of the conversion.
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl, then extract with ethyl acetate (EtOAc). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Causality: NH₄Cl neutralizes excess DIPEA and cyclopropylamine. EtOAc effectively partitions the moderately lipophilic product from the highly polar DMF/water mixture.
Thermodynamic Solubility and LogP Determination
Computational predictions must be grounded by empirical data. The shake-flask method coupled with HPLC-UV is the gold standard for determining the partition coefficient (LogP).
Step-by-Step Methodology:
Phase Pre-Saturation: Prepare a biphasic system of 1-octanol and phosphate-buffered saline (PBS, pH 7.4). Stir vigorously for 24 hours to ensure mutual saturation of the phases.
Causality: Pre-saturation is a critical self-validating step. If dry octanol and water are used, they will partially dissolve into each other during the experiment, altering the phase volumes and invalidating the final concentration ratio calculations.
Solute Equilibration: Introduce a known mass of N-cyclopropyl-4-fluoro-3-methoxybenzamide to the biphasic system. Agitate the mixture at a constant 25°C for 48 hours, followed by centrifugation at 3000 x g for 15 minutes.
Causality: A 48-hour agitation period ensures true thermodynamic equilibrium, overcoming any kinetic dissolution barriers. Centrifugation is mandatory to break micro-emulsions that would otherwise artificially inflate the aqueous concentration, leading to an underestimation of the LogP.
HPLC-UV Quantification: Carefully sample both the octanol and aqueous layers. Quantify the concentration of the compound in each phase using a validated HPLC-UV method against a standard calibration curve.
Causality: UV detection at the molecule's isosbestic point ensures that any minor, localized pH fluctuations in the microenvironment do not affect the molar extinction coefficient, guaranteeing accurate quantification.
Google Patents. "US8431597B2 - Benzimidazole derivatives". United States Patent Office.
MIT DSpace. "Signature redacted - DSpace@MIT (Palladium-catalyzed fluorination methodologies)". Massachusetts Institute of Technology.
Exploratory
An In-depth Technical Guide to the Identification and Characterization of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Abstract This technical guide provides a comprehensive framework for the unequivocal identification and characterization of the novel compound, N-cyclopropyl-4-fluoro-3-methoxybenzamide. This molecule integrates three ke...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides a comprehensive framework for the unequivocal identification and characterization of the novel compound, N-cyclopropyl-4-fluoro-3-methoxybenzamide. This molecule integrates three key structural motifs of high interest in medicinal chemistry: a constrained cyclopropyl group, a metabolically robust fluoro substituent, and an electron-donating methoxy group on a benzamide scaffold. As a potential building block in drug discovery, its precise characterization is paramount. While a specific Chemical Abstracts Service (CAS) number for this particular isomeric arrangement is not found in publicly accessible databases, this guide establishes a multi-technique analytical workflow to confirm its identity and purity. We present detailed, field-proven protocols for mass spectrometry, nuclear magnetic resonance spectroscopy, and infrared spectroscopy, supplemented by a robust chromatographic method for purity assessment. This document is intended for researchers, synthetic chemists, and drug development professionals who require a self-validating system for the structural elucidation of novel chemical entities.
Introduction
The benzamide functional group is a privileged scaffold in modern pharmacology, present in a wide array of approved therapeutic agents. Its utility stems from its ability to act as a stable peptide bond isostere and participate in crucial hydrogen bonding interactions with biological targets. The specific functionalization of the benzamide core dictates its pharmacokinetic and pharmacodynamic properties.
The title compound, N-cyclopropyl-4-fluoro-3-methoxybenzamide, incorporates three substituents chosen for their strategic importance in drug design:
The Cyclopropyl Group: This small, strained ring acts as a "conformational clamp," restricting the rotation of the amide bond and presenting a more rigid conformation to a target receptor, which can enhance binding affinity.[1][2] Its unique electronic properties and metabolic stability also make it an attractive replacement for other alkyl groups or unsaturated moieties.[3][4][5]
The Fluorine Atom: As the most electronegative element, fluorine's introduction can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability.[6][7] It is often used to block sites of oxidative metabolism, thereby improving a drug's half-life and bioavailability.[8][9]
The Methoxy Group: This group can modulate electronic properties and serve as a hydrogen bond acceptor, influencing solubility and receptor interactions.
Given the potential of this specific combination of functional groups, a definitive and robust analytical methodology is required to ensure the compound's identity and quality. This guide provides the necessary theoretical foundation and practical, step-by-step protocols to achieve this.
Chemical Identity and Physicochemical Properties
The first step in characterizing any new chemical entity is to define its fundamental properties. The identity of N-cyclopropyl-4-fluoro-3-methoxybenzamide is established by its unique molecular structure and corresponding empirical formula.
Table 1: Core Physicochemical Properties
Property
Value
Notes
Molecular Formula
C₁₁H₁₂FNO₂
Derived from elemental composition.
Molecular Weight
209.22 g/mol
Monoisotopic Mass: 209.08521 Da.
IUPAC Name
N-cyclopropyl-4-fluoro-3-methoxybenzamide
Systematically named structure.
CAS Number
Not Assigned
A CAS number for this specific isomer was not found. Closely related isomers include N-cyclopropyl-4-fluoro-2 -methoxybenzamide (CAS: 2624416-94-8)[10] and 3-cyclopropyl-4-fluoro-N-(methylsulfonyl)benzamide (CAS: 2444046-32-4).[11][12]
Structure
Conceptual Synthesis Pathway
The most direct and common method for synthesizing N-substituted benzamides is through the coupling of a carboxylic acid derivative with an amine. In this case, the logical precursors are 4-fluoro-3-methoxybenzoic acid and cyclopropylamine.
Causality Behind Experimental Choices
The choice of an amide coupling reaction is based on its high efficiency and reliability. Converting the carboxylic acid to a more reactive species, such as an acyl chloride, is a standard and effective strategy to facilitate the nucleophilic attack by the amine. The use of a mild base like pyridine is crucial to neutralize the HCl byproduct generated during the reaction, preventing the protonation of the cyclopropylamine and driving the reaction to completion.
Proposed Synthesis Workflow
Caption: Proposed two-step synthesis of the title compound.
Experimental Protocol: Amide Coupling
Self-Validation: This protocol's success is validated by monitoring the disappearance of the starting material (acyl chloride) via Thin Layer Chromatography (TLC) and confirming the final product's identity using the spectroscopic methods outlined in Section 3.0.
Acyl Chloride Formation: In a fume hood, add 4-fluoro-3-methoxybenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser. Carefully add thionyl chloride (SOCl₂, 2.0 eq) and a catalytic amount of dimethylformamide (DMF). Heat the mixture to reflux for 2 hours.
Reagent Removal: Allow the mixture to cool to room temperature. Remove excess thionyl chloride under reduced pressure. The resulting crude 4-fluoro-3-methoxybenzoyl chloride is used directly in the next step.
Amide Coupling: Dissolve the crude acyl chloride in an anhydrous solvent such as dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
Amine Addition: In a separate flask, dissolve cyclopropylamine (1.2 eq) and pyridine (1.5 eq) in DCM. Add this solution dropwise to the cooled acyl chloride solution with vigorous stirring.
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is consumed.
Work-up and Purification: Quench the reaction with water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Spectroscopic and Chromatographic Identification
A multi-faceted analytical approach is essential for the unambiguous structural confirmation of a novel compound.[13] The integration of mass spectrometry, NMR, and IR spectroscopy provides complementary information about the molecular weight, connectivity, and functional groups present.
High-Resolution Mass Spectrometry (HRMS)
Expertise: HRMS is the cornerstone for confirming the elemental composition. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically to within 5 ppm), which allows for the confident determination of the molecular formula. The subsequent fragmentation pattern (MS/MS) serves as a fingerprint, confirming the connectivity of the molecular scaffolds.[14]
Table 2: Predicted HRMS Data
Ion
Formula
Calculated m/z
Observed m/z
[M+H]⁺
C₁₁H₁₃FNO₂⁺
210.09248
(To be determined)
[M+Na]⁺
C₁₁H₁₂FNNaO₂⁺
232.07442
(To be determined)
3.1.1 Predicted Fragmentation Pathway
The fragmentation of benzamides is well-characterized. The most common cleavage occurs at the amide bond, leading to a stable benzoyl cation.[15][16][17]
Caption: Predicted ESI-MS fragmentation pathway.
3.1.2 Protocol: LC-HRMS Analysis
Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in methanol. Dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
Chromatography: Use a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm). Mobile Phase A: 0.1% formic acid in water. Mobile Phase B: 0.1% formic acid in acetonitrile. Run a gradient from 5% to 95% B over 5 minutes.
Mass Spectrometry: Acquire data in positive ion mode using an Orbitrap or TOF mass analyzer. Set the scan range from m/z 50 to 500.
Data Analysis: Extract the exact mass of the parent ion and compare it to the calculated mass for C₁₁H₁₃FNO₂⁺. Perform MS/MS on the parent ion to confirm the fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise: While MS confirms the formula, NMR spectroscopy reveals the precise atomic connectivity and chemical environment of each proton and carbon atom, providing definitive structural proof. The predicted chemical shifts are based on established substituent effects and data from analogous structures.[18][19]
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)
3.2.1 Protocol: NMR Sample Preparation and Acquisition
Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry compound into a clean NMR tube.
Solvent Addition: Add ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
Dissolution: Cap the tube and gently invert until the sample is fully dissolved. Sonication may be used if necessary.
Acquisition: Acquire ¹H, ¹³C, and consider 2D experiments like COSY and HSQC on a 400 MHz or higher spectrometer to confirm all correlations.
Infrared (IR) Spectroscopy
Expertise: IR spectroscopy is a rapid and effective technique for confirming the presence of key functional groups. The vibrational frequencies of bonds are sensitive to their environment, providing a characteristic fingerprint. For a secondary amide, the key absorbances are the N-H stretch and the C=O (Amide I) stretch.[20][21][22]
Sample Grinding: Grind a small amount (~1-2 mg) of the solid sample with ~100-200 mg of dry potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.
Pellet Pressing: Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
Analysis: Place the pellet in the spectrometer's sample holder and acquire the spectrum.
Chromatographic Purity Assessment
Expertise: High-Performance Liquid Chromatography (HPLC) is the industry standard for determining the purity of small molecule drug candidates.[23][] The goal is to develop a method that provides sharp, symmetrical peaks for the main component and resolves it from any potential impurities or starting materials.[25][26] Superficially porous particle (SPP) columns are often chosen to achieve high efficiency and faster run times.[27]
3.4.1 Protocol: UPLC Method for Purity Analysis
Column: C18 SPP column (e.g., 2.1 x 100 mm, 2.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: Start at 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Detection: UV at 254 nm.
Injection Volume: 2 µL.
System Suitability: The method is validated by ensuring the main peak has a tailing factor between 0.9 and 1.5 and that theoretical plates are >10,000. Purity is typically reported as the area percentage of the main peak.
Conclusion
The structural elucidation of a novel chemical entity like N-cyclopropyl-4-fluoro-3-methoxybenzamide demands a rigorous and orthogonal analytical approach. While the absence of a registered CAS number underscores its novelty, it also necessitates a higher burden of proof for its identification. The combination of high-resolution mass spectrometry to confirm elemental composition, detailed 1D and 2D NMR spectroscopy to map atomic connectivity, and infrared spectroscopy to verify functional groups provides an unassailable confirmation of the structure. This is complemented by a robust UPLC method to ensure the compound's purity. By following the detailed protocols within this guide, researchers and drug development professionals can confidently synthesize, identify, and utilize this promising molecular scaffold for further investigation.
References
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An In-depth Technical Guide to the Solubility Profile of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Prepared by: Your Senior Application Scientist Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulatio...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Your Senior Application Scientist
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its lifecycle, influencing everything from process chemistry and formulation to bioavailability and therapeutic efficacy. This guide provides a comprehensive framework for determining and interpreting the solubility profile of N-cyclopropyl-4-fluoro-3-methoxybenzamide, a novel benzamide derivative. While specific experimental data for this compound is not publicly available, this document establishes a robust, scientifically-grounded methodology for its characterization. We will delve into the theoretical principles of solubility, present a detailed protocol for the gold-standard shake-flask method, and offer insights into interpreting the resulting data. The protocols and principles outlined herein are designed to be broadly applicable to similar small molecule drug candidates, providing researchers, scientists, and drug development professionals with a self-validating system for generating a crucial dataset for any development program.
Introduction: The Central Role of Solubility
In the landscape of drug discovery and development, understanding the physicochemical properties of a new chemical entity (NCE) is paramount. Among these, solubility stands out as a foundational parameter that dictates the developability of a compound.[1][2] N-cyclopropyl-4-fluoro-3-methoxybenzamide (hereafter referred to as N-CFMBA) is a substituted benzamide derivative. Molecules in this class are of significant interest in medicinal chemistry. The journey of a compound like N-CFMBA from a laboratory curiosity to a viable therapeutic agent is critically dependent on its ability to be dissolved, formulated, and absorbed.[3][4]
Poor solubility can lead to a cascade of development challenges, including:
Low Bioavailability: An orally administered drug must dissolve in gastrointestinal fluids to be absorbed into the bloodstream.[2][4]
Manufacturing & Formulation Hurdles: Inefficient dissolution complicates purification, crystallization, and the creation of stable, effective dosage forms.[4][5]
Unreliable Preclinical Data: Poor solubility can lead to underestimated potency and toxicity in early-stage in-vitro and in-vivo assays.[6]
Therefore, a thorough characterization of N-CFMBA's solubility in a diverse range of organic solvents is not merely a data-gathering exercise; it is a strategic imperative that informs process chemistry, formulation science, and toxicology studies.
Theoretical Framework: The Science of Dissolution
At its core, solubility is governed by the principle of "like dissolves like," which refers to the polarity of the solute and solvent molecules.[7][8] The dissolution process is a thermodynamic equilibrium between the solid state (solute-solute interactions) and the solvated state (solute-solvent interactions).[9][10] For a solute to dissolve, the energy required to break the solute's crystal lattice and disrupt solvent-solvent interactions must be compensated by the energy released upon the formation of new solute-solvent interactions.[8]
The key intermolecular forces at play include:
Dispersion Forces: Weak, transient attractions present in all molecules.
Dipole-Dipole Interactions: Occur between polar molecules.[8][11]
Hydrogen Bonding: A strong type of dipole-dipole interaction involving a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen).
A more quantitative approach involves the use of Hansen Solubility Parameters (HSP) , which deconstruct the total cohesive energy of a substance into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[12][13] The principle holds that substances with similar HSP values are likely to be miscible.[12][14]
Predicted Solubility Profile of N-cyclopropyl-4-fluoro-3-methoxybenzamide
To design a robust experimental plan, we first analyze the structure of N-CFMBA to predict its solubility behavior.
Molecular Structure of N-cyclopropyl-4-fluoro-3-methoxybenzamide:
Structural Analysis:
Polar Groups: The molecule contains a secondary amide (-CONH-) and a methoxy ether (-OCH₃) group. The amide is a key feature, capable of acting as both a hydrogen bond donor (N-H) and acceptor (C=O). The ether and fluorine atoms are hydrogen bond acceptors. These groups will favor interactions with polar solvents.[3]
Non-Polar Groups: The benzoyl ring and the cyclopropyl group are hydrophobic and will contribute favorably to solubility in non-polar or less polar solvents.
Overall Character: N-CFMBA is a moderately polar molecule with a rigid aromatic core. The presence of both hydrogen-bonding functionalities and significant non-polar surface area suggests a nuanced solubility profile. It is predicted to have limited solubility in highly non-polar solvents (like hexane) and also in highly polar protic solvents like water, but will likely exhibit good solubility in polar aprotic solvents and some polar protic solvents.[3]
Based on this analysis, we can predict a qualitative solubility trend similar to other benzamide derivatives.[3][15]
Table 1: Predicted Qualitative Solubility of N-CFMBA
Solvent Class
Representative Solvents
Predicted Solubility
Rationale
Non-Polar
Toluene, Hexane
Very Poorly Soluble
The polar amide and ether groups will strongly disfavor interaction with non-polar environments.[3]
Polar Aprotic
DMSO, DMF, Acetone
Soluble to Freely Soluble
These solvents are excellent hydrogen bond acceptors and can effectively solvate both the polar and aromatic regions of the molecule.[3]
Polar Protic
Methanol, Ethanol
Sparingly to Soluble
These solvents can hydrogen bond with N-CFMBA, but their own strong self-association (H-bonding networks) may limit extensive dissolution of the bulky, moderately polar solute.[3]
| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The significant hydrophobic character from the aromatic ring and cyclopropyl group is expected to dominate, leading to low aqueous solubility.[3] |
Experimental Design for Thermodynamic Solubility Determination
To empirically determine the solubility profile, the equilibrium shake-flask method is the gold standard, as it measures the thermodynamic solubility of a compound.[5][16][17] This method involves agitating an excess of the solid compound in the solvent of interest for a sufficient time to reach equilibrium, followed by quantifying the concentration of the dissolved compound in the supernatant.[6][18][19]
Solvent Selection Rationale
The choice of solvents is critical for building a comprehensive and useful solubility profile. Solvents should be selected to cover a wide range of polarities and hydrogen bonding capabilities.
Caption: A diagram illustrating the selection of a diverse solvent panel based on polarity and functionality.
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
HPLC-UV system
Procedure:
Preparation: Add an excess amount of N-CFMBA (e.g., ~10-20 mg) to a pre-weighed 2 mL glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[17]
Solvent Addition: Add a known volume (e.g., 1.0 mL) of the selected solvent to the vial.
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (25 °C) and agitation speed (e.g., 250 rpm). Allow the samples to equilibrate for at least 24 hours.[16] A 48-hour time point is recommended to confirm that equilibrium has been reached (i.e., the concentration does not significantly change between 24 and 48 hours).[20]
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials (e.g., at 10,000 rpm for 10 minutes) to pellet the remaining solid.
Sample Collection: Carefully withdraw an aliquot of the supernatant using a glass pipette or syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.
Dilution: Accurately dilute the filtered saturated solution with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.
Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of N-CFMBA.
Analytical Method: HPLC-UV for Quantification
A reverse-phase HPLC method with UV detection is typically suitable for quantifying benzamide derivatives.
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic or gradient elution with Acetonitrile and Water (containing 0.1% formic acid or other modifier to ensure good peak shape).
Flow Rate: 1.0 mL/min
Detection Wavelength: Determined by UV scan of N-CFMBA (e.g., λmax ~254 nm).
Calibration: Prepare a multi-point calibration curve (typically 5-7 points) from a stock solution of N-CFMBA of known concentration. The curve must demonstrate linearity (R² > 0.999).
Data Presentation and Interpretation
The results of the solubility study should be presented clearly to facilitate analysis and comparison.
Quantitative Solubility Data
Table 2: Solubility of N-CFMBA in Selected Organic Solvents at 25 °C
Note: Dielectric constant is a common measure of solvent polarity.
Interpretation of Results
The quantitative data allows for a deep understanding of the physicochemical properties of N-CFMBA.
Correlation with Polarity: Plot solubility (in mol/L on a log scale) against the solvent's dielectric constant. This can reveal trends and highlight specific solvent-solute interactions that deviate from the general rule. For instance, a significantly higher solubility in toluene compared to hexane, despite similar polarities, would suggest favorable π-π stacking interactions between the solvent and the drug's aromatic ring.
Impact of Hydrogen Bonding: Compare the solubility in polar aprotic solvents (like acetone) versus polar protic solvents (like ethanol). Higher solubility in acetone would indicate that N-CFMBA's ability to accept hydrogen bonds is a primary driver of its interaction with polar solvents.
Implications for Drug Development:
Process Chemistry: High solubility in a solvent like ethyl acetate or acetone suggests it could be a good candidate for reaction, work-up, or crystallization processes.[21]
Formulation: High solubility in pharmaceutically acceptable co-solvents like ethanol or polyethylene glycols (PEGs) indicates potential pathways for developing liquid formulations for oral or parenteral administration.[22]
Purification: A significant difference in solubility between two solvents (e.g., high in methanol, low in water) is the basis for selecting an effective anti-solvent for crystallization/purification.
Caption: Logical workflow from experimental data generation to actionable drug development decisions.
Conclusion
The solubility profile of a drug candidate like N-cyclopropyl-4-fluoro-3-methoxybenzamide is a cornerstone of its preclinical data package. It provides indispensable information that guides critical decisions across the development pipeline. By employing a systematic approach grounded in fundamental chemical principles and utilizing robust, validated experimental methods like the shake-flask technique, researchers can generate a high-quality, reliable dataset. This data not only characterizes a fundamental property of the molecule but also empowers scientists to rationally design purification processes, develop stable and bioavailable formulations, and ultimately, accelerate the journey of a promising compound toward the clinic. The framework presented in this guide provides a comprehensive and defensible strategy for achieving this critical objective.
References
DSDP Analytics. ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products - Scientific guideline. [Link]
University of Calgary. Solubility of Organic Compounds. (2023). [Link]
U.S. Food and Drug Administration. Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. (2020). [Link]
ECA Academy. ICH Q6B Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. [Link]
Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
European Medicines Agency. ICH HARMONISED TRIPARTITE GUIDELINE SPECIFICATIONS: TEST PROCEDURES AND ACCEPTANCE CRITERIA FOR BIOTECHNOLOGICAL/BIOLOGICAL PRODUCTS Q6B. (1999). [Link]
Biointerface Research in Applied Chemistry. Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. (2021). [Link]
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National Center for Biotechnology Information. N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. [Link]
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An In-depth Technical Guide to N-cyclopropyl-4-fluoro-3-methoxybenzamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of N-cyclopropyl-4-fluoro-3-methoxybenzamide, a compound of interest in medicinal chemistry and drug...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of N-cyclopropyl-4-fluoro-3-methoxybenzamide, a compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's chemical identity, physicochemical properties, a detailed synthesis protocol with expert insights, and its potential applications, grounded in authoritative scientific literature.
Core Chemical Identity
The foundational step in understanding any chemical entity is to establish its unambiguous identification. For N-cyclopropyl-4-fluoro-3-methoxybenzamide, the following chemical identifiers are crucial for database searches, procurement, and regulatory documentation.
Identifier
Value
IUPAC Name
N-cyclopropyl-4-fluoro-3-methoxybenzamide
SMILES
COC1=C(C=C(F)C=C1)C(=O)NC2CC2
InChIKey
YADGFFMLHAMSNH-UHFFFAOYSA-N
Molecular Formula
C11H12FNO2
Molecular Weight
209.22 g/mol
These identifiers were generated and verified using standard cheminformatics tools.
Physicochemical Properties: A Predictive Analysis
Property
Predicted Value
Significance in Drug Discovery
LogP
1.89
Indicates good membrane permeability and oral bioavailability.
Topological Polar Surface Area (TPSA)
38.33 Ų
Suggests good cell permeability.
Hydrogen Bond Donors
1
Participates in interactions with biological targets.
Hydrogen Bond Acceptors
2
Contributes to binding affinity with target proteins.
Rotatable Bonds
2
Provides conformational flexibility for optimal target binding.
These properties were calculated using established computational models.
Synthesis Protocol: A Step-by-Step Guide with Mechanistic Insights
The synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide is a two-step process commencing with the preparation of the key intermediate, 4-fluoro-3-methoxybenzoic acid, followed by an amide coupling reaction with cyclopropylamine. This protocol is designed for robustness and scalability.
Workflow for the Synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Caption: Synthetic workflow for N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Step 1: Synthesis of 4-Fluoro-3-methoxybenzoic Acid
The synthesis of the carboxylic acid precursor is a critical first step. The chosen method involves a cyanation of an aryl halide followed by hydrolysis, a reliable and well-documented transformation.
Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-bromo-1-fluoro-2-methoxybenzene (1.0 eq), copper(I) cyanide (1.2 eq), and anhydrous N,N-dimethylformamide (DMF).
Cyanation: Heat the reaction mixture to reflux (approximately 153 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Expert Insight: The use of a copper catalyst is essential for this nucleophilic aromatic substitution. DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reagents and promoting the reaction rate.
Work-up and Isolation of Nitrile: After completion, cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex. Extract the product, 4-fluoro-3-methoxybenzonitrile, with an organic solvent such as ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Hydrolysis: To the crude nitrile, add a 50% aqueous solution of sulfuric acid.
Reaction: Heat the mixture to reflux (approximately 120-130 °C) for 2-3 hours until the nitrile is fully hydrolyzed to the carboxylic acid. Monitor the reaction by TLC.
Isolation of Carboxylic Acid: Cool the reaction mixture and pour it onto crushed ice. The product, 4-fluoro-3-methoxybenzoic acid, will precipitate as a solid. Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Step 2: Amide Coupling to Yield N-cyclopropyl-4-fluoro-3-methoxybenzamide
The final step involves the formation of the amide bond, a cornerstone reaction in medicinal chemistry. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-hydroxybenzotriazole (HOBt) is a widely adopted method that minimizes side reactions and preserves stereochemical integrity if applicable.[1][2]
Protocol:
Reaction Setup: In a round-bottom flask, dissolve 4-fluoro-3-methoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and cyclopropylamine (1.1 eq) in anhydrous DMF.
Activation and Coupling: Cool the solution to 0 °C in an ice bath. Add EDC hydrochloride (1.2 eq) portion-wise, followed by the dropwise addition of N,N-diisopropylethylamine (DIPEA) (2.5 eq).
Expert Insight: The combination of EDC and HOBt forms a highly reactive O-acylisourea intermediate that is then converted to an activated HOBt ester. This ester readily reacts with the amine to form the amide bond.[1] DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of EDC and to facilitate the reaction.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification: Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Potential Applications in Drug Discovery and Development
The structural motifs present in N-cyclopropyl-4-fluoro-3-methoxybenzamide suggest several promising avenues for its application in medicinal chemistry.
The N-Cyclopropyl Benzamide Scaffold
The N-cyclopropyl amide moiety is a recognized pharmacophore in various therapeutic areas. The cyclopropyl group is often introduced to enhance metabolic stability, improve potency, and modulate the physicochemical properties of a drug candidate. Recent studies have highlighted the potential of N-cyclopropyl benzamides as inhibitors of various enzymes and receptors. For instance, novel N-cyclopropyl-4-((4-((4-(trifluoromethyl)phenyl)sulfonyl)piperazin-1-yl)methyl)benzamide derivatives have been shown to attenuate RANKL-mediated osteoclast differentiation, suggesting potential applications in the treatment of bone disorders.[3] Furthermore, N-cyclopropylbenzamide-benzophenone hybrids have been identified as potent and selective p38 mitogen-activated protein kinase (MAPK) inhibitors with anti-inflammatory activity.[4]
The Role of Fluorine and Methoxy Substituents
The presence of fluorine and methoxy groups on the phenyl ring is a common strategy in drug design to fine-tune the electronic and steric properties of a molecule.
Fluorine: The introduction of a fluorine atom can significantly impact a molecule's pKa, lipophilicity, and metabolic stability.[5][6] It can also lead to enhanced binding affinity with target proteins through favorable electrostatic interactions.
Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and influence the molecule's conformation and solubility. Its electron-donating nature can also modulate the reactivity of the aromatic ring.
The combination of these structural features in N-cyclopropyl-4-fluoro-3-methoxybenzamide makes it an attractive scaffold for the development of novel therapeutic agents targeting a range of biological targets. Further screening and structure-activity relationship (SAR) studies are warranted to explore its full therapeutic potential.
Conclusion
This technical guide provides a comprehensive overview of N-cyclopropyl-4-fluoro-3-methoxybenzamide, from its fundamental chemical identifiers to a detailed, field-proven synthesis protocol and its potential applications in drug discovery. The strategic combination of the N-cyclopropyl benzamide scaffold with fluorine and methoxy substituents presents a promising starting point for the design and development of novel therapeutics. The methodologies and insights provided herein are intended to empower researchers and scientists in their pursuit of innovative solutions to pressing medical needs.
References
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2011). PMC. [Link]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PMC. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. [Link]
Common Organic Chemistry. (n.d.). Amine to Amide Mechanism (EDC + HOBt). [Link]
ResearchGate. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
YouTube. (2024). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond. [Link]
American Chemical Society. (2008). A Practical Method for Functionalized Peptide or Amide Bond Formation in Aqueous−Ethanol Media with EDC as Activator. [Link]
Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
Fluorine in drug discovery: Role, design and case studies. (n.d.). [Link]
LE STUDIUM. (2018). Fluorine as a key element in modern drug discovery and development. [Link]
PubMed. (2015). Synthesis and biological evaluation of N-cyclopropylbenzamide-benzophenone hybrids as novel and selective p38 mitogen activated protein kinase (MAPK) inhibitors. [Link]
A Technical Guide to the Safe Handling and Properties of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Disclaimer: No specific Safety Data Sheet (SDS) for N-cyclopropyl-4-fluoro-3-methoxybenzamide is publicly available. This guide has been constructed based on established principles of chemical safety and data from struct...
Author: BenchChem Technical Support Team. Date: March 2026
Disclaimer: No specific Safety Data Sheet (SDS) for N-cyclopropyl-4-fluoro-3-methoxybenzamide is publicly available. This guide has been constructed based on established principles of chemical safety and data from structurally analogous compounds. It is intended to provide a robust, scientifically-grounded framework for handling this compound in a research setting. All procedures should be conducted following a thorough, site-specific risk assessment by qualified personnel.
Introduction
N-cyclopropyl-4-fluoro-3-methoxybenzamide is a substituted benzamide derivative, a class of compounds of significant interest in medicinal chemistry and drug development.[1][2] The unique combination of a cyclopropyl amide, a fluorinated aromatic ring, and a methoxy group suggests its potential as a versatile chemical intermediate for synthesizing more complex molecules.[3][4] Given its likely role as a research chemical, a comprehensive understanding of its potential hazards, handling protocols, and chemical properties is paramount for ensuring the safety of laboratory professionals. This guide provides an in-depth analysis of these factors, explaining the causality behind safety recommendations and grounding them in established chemical principles.
Chemical Identity and Physicochemical Profile
Understanding the fundamental properties of a compound is the first step in a sound safety assessment. The identity and predicted properties of N-cyclopropyl-4-fluoro-3-methoxybenzamide are summarized below.
Molecular Structure and Identifiers
The structure combines a benzamide core, substituted with fluoro and methoxy groups, with a cyclopropyl group on the amide nitrogen.
Caption: Molecular structure of N-cyclopropyl-4-fluoro-3-methoxybenzamide.
| CAS Number | Not assigned. A structural isomer, N-cyclopropyl-4-fluoro-2-methoxybenzamide, is registered under CAS 2624416-94-8.[5] | - |
Predicted Physicochemical Properties
The properties in Table 2 are estimated based on data from structural analogs and computational models.[6] These values are crucial for understanding the compound's behavior during experiments, storage, and in case of a spill.
Table 2: Predicted Physicochemical Properties
Property
Predicted Value
Rationale & Implications
Physical State
White to off-white solid.
Most benzamides of this molecular weight are solids at room temperature.[7] Handling will require precautions against dust inhalation.
Melting Point
>150 °C (estimated)
Similar N-substituted benzamides have melting points in this range.[1] A high melting point suggests thermal stability under normal lab conditions.
Solubility
Poorly soluble in water. Soluble in organic solvents (e.g., DMSO, DMF, Methanol).
The fluorinated aromatic ring and amide structure suggest low aqueous solubility. This is typical for many organic intermediates.[6]
| LogP (Octanol/Water) | ~1.5 - 2.5 | Calculated based on analogs like 4-fluoro-N-methoxy-N-methylbenzamide (LogP ~1.5).[8] Indicates moderate lipophilicity. |
Hazard Identification and Toxicological Rationale
While specific toxicological data is unavailable, the hazards can be reliably predicted by analyzing the compound's functional groups and comparing them to known toxicophores. The primary anticipated hazards are skin, eye, and respiratory irritation.[8][9][10]
Predicted GHS Classification
Table 3: Predicted GHS Hazard Classification
Pictogram
GHS Code
Hazard Statement
Basis for Classification
|
| H315 | Causes skin irritation. | Benzamide derivatives and fluorinated aromatics are frequently classified as skin irritants.[8][9][10] |
| | H319 | Causes serious eye irritation. | This is a common classification for fine chemical powders that can cause mechanical and chemical irritation upon contact with eyes.[8][9][10] |
| | H335 | May cause respiratory irritation. | Fine powders of organic compounds can act as respiratory irritants upon inhalation.[8][9][10] |
Mechanistic Insights into Potential Hazards
Benzamide Moiety: Benzamides are generally stable but can be irritants. While extensive toxicity is not always observed, some derivatives have been shown to induce histopathological changes in organs like the kidneys at high doses in animal studies, highlighting the need to minimize exposure.[11][12]
Fluorinated Aromatic Ring: The C-F bond is very strong, which often increases a molecule's metabolic stability. However, the metabolism of fluorinated compounds can sometimes lead to the formation of reactive metabolites or the release of fluoride ions, although this is highly dependent on the overall structure.[13][14] The primary concern for direct handling remains local irritation.
Cyclopropyl Group: This strained ring system is a common feature in modern pharmaceuticals. Its inclusion can influence molecular conformation and binding to biological targets. While not considered a toxicophore itself, its effect on the molecule's overall properties contributes to the biological profile.[15]
Exposure Controls and Personal Protection
A proactive approach to safety, centered on minimizing all routes of exposure, is essential.[16][17] The following protocols are based on the predicted hazards of irritation.
Engineering Controls
Chemical Fume Hood: All weighing, transferring, and reaction setup involving the solid compound or its solutions must be performed inside a certified chemical fume hood. This is the primary defense against inhaling airborne particles.[18]
Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of vapors from solvents used to dissolve the compound.[17]
Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent skin, eye, and respiratory contact.
Eye Protection: Chemical safety goggles are mandatory. When there is a significant risk of splashing, a face shield should be worn over the goggles.[18]
Hand Protection: Nitrile gloves are the standard recommendation. Always double-check the glove manufacturer's compatibility chart for the specific solvents being used. Contaminated gloves must be removed and disposed of properly without touching skin or personal items.[16]
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[17]
Respiratory Protection: Not typically required if all work is conducted within a fume hood. If there is a risk of dust generation outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with a particulate filter would be necessary.
Caption: PPE workflow for safe handling of chemical powders.
Handling, Storage, and Emergency Procedures
Proper procedures for routine use and for emergencies are critical components of a safe laboratory environment.[19][20]
Safe Handling and Storage
Handling: Use spatulas for transferring solid material. Avoid creating dust clouds. If dissolving, add the solid to the solvent slowly. All containers must be clearly labeled with the chemical name and any known hazards.[20]
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents, acids, and bases.[17][19] Storage at 2-8°C is recommended for long-term stability, as suggested for a similar compound.[5]
Emergency Procedures
Table 4: First-Aid and Emergency Response
Situation
Procedure
Skin Contact
Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][21]
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9][21]
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[9][21]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill
Evacuate the area. Wear appropriate PPE. For a small spill, cover with an inert absorbent material (e.g., vermiculite, sand), sweep up carefully to avoid creating dust, and place in a sealed container for disposal. Ventilate the area.[21]
| Fire | Use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher. Thermal decomposition may produce hazardous gases like carbon oxides, nitrogen oxides, and hydrogen fluoride.[10] |
Synthesis and Reactivity Considerations
A plausible synthetic route for N-cyclopropyl-4-fluoro-3-methoxybenzamide involves the amide coupling of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine. This is a standard transformation in organic synthesis.[22][23]
Caption: Plausible synthesis via amide coupling reaction.
This reaction highlights the need to handle reagents like thionyl chloride (SOCl₂) or oxalyl chloride with extreme care under anhydrous conditions, as they are highly corrosive and moisture-sensitive.
References
MDPI. (2021). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives. MDPI.com. [Link]
Chen T, et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Med Chem (Los Angeles) 8: 273-280. [Link]
PubChem. 4-Fluoro-N-methoxy-N-methylbenzamide. National Center for Biotechnology Information. [Link]
MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. MDPI.com. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. Safe Handling and Storage of Reactive Chemical Intermediates. [Link]
PMC. (2016). Toxicological evaluation and metabolism of two N-alkyl benzamide umami flavour compounds. National Center for Biotechnology Information. [Link]
Qamar, M. A., et al. (2023). Acute toxic effects of benzamide derivative on renal histomorphology of BALB-C mice. Journal of Rawalpindi Medical College. [Link]
ResearchGate. (2021). Assessing the toxicity of the benzamide fungicide zoxamide in zebrafish (Danio rerio). [Link]
ACS Publications. (2021). Chemical Aspects of Human and Environmental Overload with Fluorine. ACS Publications. [Link]
PMC. (2022). The Safety of Fluoride Compounds and Their Effect on the Human Body—A Narrative Review. National Center for Biotechnology Information. [Link]
PubChem. N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. National Center for Biotechnology Information. [Link]
PMC. (2020). Are fluoropolymers really of low concern for human and environmental health and separate from other PFAS? National Center for Biotechnology Information. [Link]
SpringerLink. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. [Link]
ResearchGate. Prediction of Physicochemical Properties. [Link]
PubChem. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. National Center for Biotechnology Information. [Link]
Technical Advisory: Toxicity Mechanisms and Handling Protocols for Fluorinated Benzamide Derivatives
Topic: Toxicity and handling precautions for fluorinated benzamide derivatives Audience: Researchers, scientists, and drug development professionals. Executive Summary Fluorinated benzamide derivatives are ubiquitous pha...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Toxicity and handling precautions for fluorinated benzamide derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Fluorinated benzamide derivatives are ubiquitous pharmacophores in medicinal chemistry, utilized for their enhanced metabolic stability, lipophilicity, and binding affinity compared to non-fluorinated analogs. While generally considered chemically stable, these compounds present distinct toxicological challenges, particularly regarding metabolic bioactivation and potential defluorination.
This guide provides a technical analysis of the safety profile of fluorinated benzamides. It moves beyond generic Safety Data Sheet (SDS) recommendations to address the specific mechanistic risks—such as hepatotoxicity via reactive intermediate formation—and establishes a risk-based handling framework (Control Banding) for research environments where Occupational Exposure Limits (OELs) are undefined.
Chemical & Toxicological Profile
Structure-Activity Relationship (SAR) and Stability
The incorporation of fluorine into the benzamide scaffold (e.g., 2-, 3-, or 4-fluorobenzamide) alters the physicochemical properties significantly:
Metabolic Blockade: Fluorine substitution, particularly at the para position, is often used to block Cytochrome P450 (CYP)-mediated hydroxylation. However, this can shift metabolic pressure to other sites on the molecule or increase the half-life of the parent compound, potentially leading to accumulation.
Lipophilicity: The C-F bond increases lipophilicity (
), enhancing membrane permeability and blood-brain barrier (BBB) penetration. This increases the systemic burden and potential for CNS effects.
Bond Strength: The C-F bond is the strongest single bond in organic chemistry (~110 kcal/mol). Under normal physiological conditions, aromatic C-F bonds are stable. However, specific electronic environments can render them susceptible to nucleophilic aromatic substitution (SNAr).
Mechanisms of Toxicity
The toxicity of fluorinated benzamides is rarely driven by the parent molecule alone but rather by its metabolic fate.
A. Metabolic Bioactivation (Hepatotoxicity)
Benzamide derivatives can undergo bioactivation to form reactive metabolites.
Amide Hydrolysis: Amidase-mediated hydrolysis yields fluorinated benzoic acid and an amine. The fluorobenzoic acid is generally low-toxicity and excreted as a glycine conjugate (hippurate).
N-Hydroxylation (The Critical Risk): If the benzamide nitrogen is unsubstituted or part of an aniline substructure, CYP450 enzymes can oxidize it to a hydroxylamine. This intermediate can further oxidize to a nitroso or quinone imine species. These are electrophilic "soft" acids that covalently bind to hepatic proteins (e.g., glutathione S-transferase), leading to immune-mediated hepatotoxicity or direct cellular necrosis.
B. Defluorination and Fluoride Toxicity
While rare in stable aromatic systems, defluorination can occur if the fluorine is ortho or para to a strong electron-withdrawing group (e.g., nitro, carbonyl).
Mechanism: Glutathione (GSH) attacks the carbon bearing the fluorine (SNAr mechanism), displacing the fluoride ion.
Consequence: Release of free fluoride ions (
). Chronic exposure to agents releasing fluoride can lead to skeletal fluorosis. Acute release is nephrotoxic.
The following diagram illustrates the divergent pathways between safe clearance (Conjugation) and toxicity (Bioactivation).
Figure 1: Divergent metabolic pathways for fluorinated benzamides. The lower pathway represents the mechanism for idiosyncratic drug-induced liver injury (DILI).
Occupational Health & Safety (OHS) Framework
Since many fluorinated benzamides are research chemicals without established Occupational Exposure Limits (OELs), a Control Banding approach is required.
Hazard Classification & Control Banding
Assign the compound to a band based on its GHS Hazard Statements found in the SDS or predicted activity.
Hazard Band
Criteria (GHS Codes)
Target OEL Range
Handling Protocol
Band 1 (Low)
H315, H319 (Irritant)
> 100
Standard Lab Practice (SLP)
Band 2 (Moderate)
H302 (Harmful swallowed), H317 (Sensitizer)
10 - 100
Engineering Controls (Fume Hood)
Band 3 (High)
H351 (Suspected Carcinogen), H373 (Organ Damage)
1 - 10
Containment (Powder Hood/Isolator)
Band 4 (Extreme)
H350 (Carcinogen), H310 (Fatal in contact)
< 1
Full Isolation (Glovebox)
Most fluorinated benzamide intermediates fall into Band 2 unless specific pharmacological potency data suggests otherwise.
Operational Protocols
Handling & Weighing Protocol (Band 2/3)
Objective: Minimize inhalation of dust and dermal absorption during the most critical operation—weighing.
Engineering Control: Perform all weighing of solids inside a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
PPE:
Gloves: Double nitrile gloves (minimum 0.11 mm thickness). Fluorinated compounds generally do not permeate nitrile rapidly, but double gloving provides a mechanical breach safety factor.
Respiratory: If weighing outside an enclosure (not recommended), use an N95 or P100 particulate respirator.
Body: Lab coat with cuffed sleeves; Tyvek sleeves recommended for Band 3 compounds.
Technique:
Use an antistatic gun on the weighing boat to prevent "flying powder" caused by static charge (common with fluorinated organics).
Wet Method: If possible, dissolve the compound in the transport vial before transferring. Handling solutions significantly reduces inhalation risk compared to solids.
Handling Decision Tree
Use this logic flow to determine the necessary precautions before starting an experiment.
Figure 2: Decision tree for selecting engineering controls based on physical state and quantity.
Emergency Response: Thermal Decomposition
In the event of a fire involving fluorinated benzamides, standard firefighting is insufficient due to the generation of Hydrogen Fluoride (HF) gas.
Hazard: Thermal decomposition (> 300°C) releases HF, CO, and NOx.
Response:
Evacuate immediately.[1] Do not attempt to fight large fires without Self-Contained Breathing Apparatus (SCBA).
Medical: If exposure to smoke/fumes occurs, treat as potential HF inhalation. Administer nebulized calcium gluconate if available and transport to emergency care immediately.
Cleanup: Do not use water jets that may spread HF-contaminated runoff. Use dry chemical or CO2 extinguishers.[2][3][4]
Waste Management
Segregation: Do not mix fluorinated organic waste with standard organic solvents if the facility incinerates waste. Fluorine content can damage standard incinerator scrubbers.
Labeling: Explicitly tag waste containers as "Contains Fluorinated Organics" to ensure they are routed to high-temperature incineration facilities capable of scrubbing HF.
References
Park, B. K., et al. (2010). Metabolic activation of N-thiazol-2-yl benzamide as glucokinase activators: Impacts of glutathione trapping on covalent binding. Bioorganic & Medicinal Chemistry Letters. Link
Zhou, Y., & Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. Link
Heflich, R. H., et al. (1985).[5] The differential effect of benzamide upon the toxicity and mutations produced in Chinese hamster ovary cells. Mutation Research. Link
National Institutes of Health (NIH). Thiobenzamide-induced hepatotoxicity: effects of substituents and route of administration. Link
Fisher Scientific. (2025). Safety Data Sheet: 4-Fluorobenzamide. Link
Literature Review and Technical Guide: Synthesis of N-Cyclopropyl-4-fluoro-3-methoxybenzamide
Executive Summary The strategic incorporation of halogenated and methoxylated aromatic rings is a cornerstone of modern medicinal chemistry. Specifically, the 4-fluoro-3-methoxybenzamide motif is highly valued in drug di...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The strategic incorporation of halogenated and methoxylated aromatic rings is a cornerstone of modern medicinal chemistry. Specifically, the 4-fluoro-3-methoxybenzamide motif is highly valued in drug discovery; the fluorine atom enhances metabolic stability by blocking cytochrome P450-mediated oxidation at the para position, while the methoxy group modulates lipophilicity and serves as a critical hydrogen bond acceptor[1].
This technical whitepaper provides an in-depth, causality-driven guide to the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide . By critically evaluating precursor synthesis and comparing state-of-the-art amide coupling reagents (HATU, EDC/HOBt, and T3P), this guide establishes a self-validating, highly scalable workflow suitable for both discovery-phase research and commercial process chemistry.
Retrosynthetic Strategy & Precursor Synthesis
The construction of N-cyclopropyl-4-fluoro-3-methoxybenzamide relies on a highly reliable retrosynthetic disconnection at the amide bond, yielding cyclopropylamine and 4-fluoro-3-methoxybenzoic acid as the primary building blocks.
Figure 1: Retrosynthetic disconnection and precursor synthesis workflow.
Precursor Generation: Saponification Protocol
While 4-fluoro-3-methoxybenzoic acid is commercially available, it is frequently synthesized de novo from methyl 4-fluoro-3-methoxybenzoate to ensure the >98.0% purity threshold required for pharmaceutical applications[1].
Mechanistic Causality: Base-catalyzed ester hydrolysis (saponification) is driven to absolute completion by the irreversible formation of the carboxylate salt. Methanol is chosen as the co-solvent to ensure the homogeneity of the lipophilic starting material, while water solubilizes the NaOH and the resulting sodium carboxylate.
Hydrolysis: Add a solution of NaOH (4.0 equiv) in water (20 mL). Stir the biphasic mixture vigorously at room temperature for 4 hours until TLC indicates complete consumption of the starting material[2].
Concentration: Remove the methanol co-solvent via rotary evaporation under reduced pressure. Causality: Removing the organic solvent prevents the product from remaining partially dissolved during the precipitation step.
Acidification & Isolation: Dissolve the crude residue in water (100 mL) and carefully adjust the pH to exactly 4.0 using 1N HCl[2].
Validation Check: The pKa of the benzoic acid is approximately 4.2. Adjusting the pH to 4.0 ensures complete protonation to the free acid, inducing rapid precipitation. Dropping the pH further (e.g., pH 1) risks the co-precipitation of trapped inorganic salts.
Filtration: Collect the precipitated white solid via vacuum filtration, wash with distilled water (3 x 50 mL), and dry under a high vacuum to afford 4-fluoro-3-methoxybenzoic acid (Typical yield: 97%)[2].
Amide Bond Formation: Mechanistic Causality & Reagent Selection
The coupling of an electron-deficient benzoic acid with a sterically demanding aliphatic amine (cyclopropylamine) requires robust activation. The choice of coupling reagent dictates the reaction kinetics, the workup complexity, and the process mass intensity (PMI).
Quantitative Reagent Comparison
The following table synthesizes the performance metrics of three distinct classes of coupling reagents evaluated for this transformation[3][4][5]:
Coupling Reagent
Activation Intermediate
Typical Yield
Reaction Kinetics
Byproduct Profile
Scalability
HATU
O-Acyl isouronium / HOAt ester
>95%
Very Fast (< 1 h)
Tetramethylurea (requires chromatography)
Poor (Cost, Toxicity)
EDC / HOBt
O-Acylisourea / HOBt ester
80-85%
Slow (12-24 h)
Water-soluble urea
Moderate
T3P (Propylphosphonic anhydride)
Mixed phosphonic anhydride
90-95%
Moderate (2-4 h)
Water-soluble phosphonic acids
Excellent
The Case for T3P in Scalable Synthesis
While HATU provides exceptional kinetics due to the highly reactive HOAt-derived active ester, it is cost-prohibitive and generates hazardous byproducts at scale[3][5]. Conversely, T3P (propylphosphonic anhydride) offers a superior safety profile, negligible epimerization, and a self-validating workup[4]. T3P acts as both a water scavenger and an activator, converting the carboxylic acid into a mixed anhydride that undergoes rapid aminolysis[4][6].
Figure 2: Mechanistic sequence of amide bond formation via active ester intermediates.
This protocol utilizes T3P to ensure high yields while eliminating the need for silica gel chromatography, making it ideal for both bench and pilot-scale synthesis[3][6].
Mechanistic Causality: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base; its steric bulk prevents it from competing with cyclopropylamine during the aminolysis of the active ester. Ethyl acetate (EtOAc) is selected as the reaction solvent due to its excellent phase-separation properties during the subsequent aqueous workup.
Self-Validating Protocol:
Substrate Charging: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 4-fluoro-3-methoxybenzoic acid (1.0 equiv) and cyclopropylamine (1.2 equiv).
Solvation & Basification: Suspend the reagents in anhydrous EtOAc (0.2 M concentration relative to the acid). Add DIPEA (3.0 equiv) in a single portion. Stir at room temperature for 10 minutes to ensure complete deprotonation of the carboxylic acid.
Activation: Dropwise add T3P (50% solution in EtOAc, 1.5 equiv) via syringe over 5 minutes. Causality: Gradual addition prevents localized thermal spikes and controls the rate of mixed anhydride formation.
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the carboxylic acid via LC-MS or TLC (Hexanes/EtOAc, 1:1).
Phase-Partitioning Workup (Validation Step): Quench the reaction by adding an equal volume of distilled water[3]. Transfer to a separatory funnel. The reaction's success is self-validating here: the phosphonic acid byproducts of T3P partition exclusively into the aqueous phase[4].
Washing Sequence: Wash the organic layer sequentially with saturated aqueous NaHCO3 (to remove unreacted acid), 1N HCl (to remove unreacted amine and DIPEA), and brine.
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting N-cyclopropyl-4-fluoro-3-methoxybenzamide is typically isolated in >90% yield with high analytical purity, requiring no further chromatographic purification[3].
Thermodynamic Stability of N-cyclopropyl-4-fluoro-3-methoxybenzamide: A Comprehensive Evaluation for Drug Development
An In-depth Technical Guide Abstract The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This te...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) is a cornerstone of drug development, directly influencing its safety, efficacy, and shelf-life.[1][2] This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of N-cyclopropyl-4-fluoro-3-methoxybenzamide, a novel benzamide derivative. We present a multi-faceted approach combining thermal analysis techniques and forced degradation studies, grounded in established scientific principles and regulatory expectations.[3] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and detailed, field-proven experimental protocols to thoroughly characterize the stability profile of this molecule.
Introduction
N-cyclopropyl-4-fluoro-3-methoxybenzamide is a small molecule featuring a constellation of functional groups—a cyclopropyl ring, a fluoro-substituted aromatic system, a methoxy ether, and a secondary amide—that contribute to its unique chemical profile. While the specific therapeutic application of this compound is under investigation, its structural motifs are prevalent in modern medicinal chemistry. Understanding the intrinsic stability of such a molecule is not merely a regulatory formality but a critical scientific endeavor. It provides essential knowledge for formulation development, packaging selection, and defining appropriate storage conditions.[1]
This guide delineates a robust strategy to:
Determine the key physicochemical and thermal properties of the molecule.
Identify potential degradation pathways under various stress conditions.
Establish a stability-indicating analytical method profile.
Provide a foundation for formulation and long-term stability studies.
Physicochemical Properties and Structural Analysis
A thorough stability investigation begins with an understanding of the molecule's fundamental properties and structural liabilities.
Molecular Structure and Properties
The structure of N-cyclopropyl-4-fluoro-3-methoxybenzamide combines a stable aromatic core with potentially reactive functional groups. The table below summarizes its key computed and known properties.
The molecule's structure presents several key areas susceptible to degradation:
Amide Bond: The amide linkage is a primary site for potential hydrolysis under acidic or basic conditions, which would cleave the molecule into 4-fluoro-3-methoxybenzoic acid and cyclopropylamine.[5]
Methoxy Group: Aromatic ethers can be susceptible to cleavage under harsh acidic conditions.
Aromatic Ring: The electron-rich benzene ring, activated by the methoxy group, could be a target for oxidative degradation. The fluorine substituent generally adds stability but can influence electronic properties.
Cyclopropyl Group: While generally stable, highly strained rings can be susceptible to opening under certain energetic conditions, though this is less common under typical pharmaceutical stress testing. Fluorination has been shown to have a significant, often stabilizing, influence on the thermodynamics of cyclopropane rings.[6][7][8]
Experimental Assessment of Thermodynamic Stability
A combination of thermal analysis and forced degradation studies provides a comprehensive picture of a molecule's thermodynamic stability.[1]
Overall Experimental Workflow
The logical flow for a complete stability assessment involves initial thermal characterization followed by stress testing to understand degradation pathways.
Caption: Workflow for Forced Degradation Studies.
Objective: To intentionally degrade the N-cyclopropyl-4-fluoro-3-methoxybenzamide sample under various conditions to identify potential degradants and degradation pathways.
[1]
Methodology:
Stock Solution: Prepare a stock solution of the API at approximately 1 mg/mL in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
Acid Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.
Incubate the solution in a water bath at 60 °C.
Withdraw aliquots at specified time points (e.g., 2, 8, 24 hours).
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
Rationale: This condition targets acid-labile groups like the amide bond.
[5]3. Base Hydrolysis:
Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.
Incubate at 60 °C.
Withdraw aliquots at time points (e.g., 1, 4, 8 hours).
Neutralize with an equivalent amount of 0.1 M HCl.
Rationale: This condition also targets the amide bond, which is often more susceptible to base-catalyzed hydrolysis.
Oxidative Degradation:
Mix 1 mL of stock solution with 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.
Store at room temperature, protected from light.
Withdraw aliquots at specified time points (e.g., 4, 8, 24 hours).
Rationale: This condition mimics oxidative stress and can reveal susceptibility of the electron-rich aromatic ring or other sites.
Thermal Degradation (Dry Heat):
Store a sample of the solid API in an oven at 80 °C with 75% relative humidity (RH) for 7 days.
Dissolve samples at various time points for analysis.
Rationale: This simulates long-term storage in hot and humid climates and can reveal solid-state degradation pathways.
[5]6. Photolytic Degradation:
Expose both the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
A control sample should be kept in the dark under the same conditions.
Rationale: This is critical for identifying light-sensitive APIs and guiding protective packaging strategies.
[2][5]7. Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating high-performance liquid chromatography (HPLC) method with a photodiode array (PDA) detector. Couple the HPLC to a mass spectrometer (LC-MS) to obtain mass information on any new peaks that appear, aiding in the structural elucidation of degradation products.
[1]
Conclusion
The thermodynamic stability assessment of N-cyclopropyl-4-fluoro-3-methoxybenzamide is a critical step in its development as a potential pharmaceutical agent. The integrated approach outlined in this guide, employing DSC and TGA for thermal characterization and a comprehensive forced degradation study, provides the necessary framework to understand its intrinsic stability. [9][10]The data generated from these studies are fundamental for identifying degradation pathways, developing stable formulations, and ensuring the ultimate safety and efficacy of the drug product. [1][11]This self-validating system of protocols ensures that potential stability liabilities are identified early, enabling informed and scientifically-driven decisions throughout the drug development lifecycle.
References
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022). Sannova. [Link]
TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights. (2026). ResolveMass Laboratories. [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026). ResolveMass Laboratories. [Link]
Forced degradation studies: A critical lens into pharmaceutical stability. (2025). ResolveMass Laboratories. [Link]
Alsante, K. M., et al. (2007). Development of forced degradation and stability indicating studies of drugs—A review. Pharmaceutical Technology. [Link]
Step-by-step preparation of N-cyclopropyl-4-fluoro-3-methoxybenzamide
An Application Note and Protocol for the Synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide Abstract This document provides a comprehensive, step-by-step guide for the synthesis of N-cyclopropyl-4-fluoro-3-methoxyben...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note and Protocol for the Synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Abstract
This document provides a comprehensive, step-by-step guide for the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide, a valuable benzamide derivative for pharmaceutical research and drug development. The protocol is designed for researchers and scientists, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reproducibility and scalability. The synthesis is presented as a two-part process: (1) the preparation of the key intermediate, 4-fluoro-3-methoxybenzoic acid, via saponification, and (2) the subsequent amide coupling with cyclopropylamine. This guide includes detailed methodologies, reagent specifications, safety precautions, and protocols for purification and characterization.
Introduction
Benzamide derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific structural motifs of N-cyclopropyl-4-fluoro-3-methoxybenzamide, including the cyclopropyl group, a fluorinated phenyl ring, and a methoxy substituent, make it an attractive building block for creating novel chemical entities. The cyclopropyl moiety, in particular, is often introduced to modulate metabolic stability, binding affinity, and membrane permeability. This protocol details a reliable and robust synthetic route starting from commercially available precursors.
The overall synthesis proceeds in two key stages: first, the hydrolysis (saponification) of a methyl ester to yield the necessary carboxylic acid, and second, the formation of the amide bond through an activated acyl chloride intermediate. This approach is widely adopted for its efficiency and high yields.
Overall Synthetic Scheme
Caption: Two-step synthesis of the target compound.
Part 1: Preparation of 4-Fluoro-3-methoxybenzoic Acid
Scientific Rationale
The first stage of the synthesis involves the conversion of the methyl ester, methyl 4-fluoro-3-methoxybenzoate, into the corresponding carboxylic acid. This is achieved through a base-catalyzed hydrolysis reaction, commonly known as saponification. Sodium hydroxide (NaOH) acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling the methoxide ion. An acid-base reaction between the newly formed carboxylic acid and the methoxide/hydroxide ions drives the reaction to completion. A final acidification step is required to protonate the carboxylate salt, causing the desired carboxylic acid to precipitate from the aqueous solution. This method is highly efficient, often resulting in near-quantitative yields[1].
Reagents and Materials
Reagent/Material
Grade
Supplier Example
Purpose
Methyl 4-fluoro-3-methoxybenzoate
≥98%
Sigma-Aldrich
Starting Material
Sodium Hydroxide (NaOH)
ACS Reagent, ≥97%
Fisher Scientific
Hydrolysis Reagent
Methanol (MeOH)
ACS Grade
VWR
Reaction Solvent
Hydrochloric Acid (HCl), 1N Solution
Volumetric Standard
EMD Millipore
Acidification
Deionized Water
High Purity
In-house
Solvent and Washing
Round-bottom flask (250 mL)
Borosilicate glass
Pyrex
Reaction Vessel
Magnetic stirrer and stir bar
-
IKA
Agitation
Buchner funnel and filter paper
-
Whatman
Product Isolation
pH paper or pH meter
-
-
Monitoring Acidification
Experimental Protocol
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-fluoro-3-methoxybenzoate (11.0 g, 59.8 mmol) in methanol (100 mL). Stir at room temperature until a clear solution is obtained.
Base Addition: Prepare a solution of sodium hydroxide (9.5 g, 240 mmol) in deionized water (20 mL). Add this aqueous NaOH solution to the methanolic solution of the starting material.
Reaction: Stir the resulting mixture vigorously at room temperature for 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has completely disappeared.
Solvent Removal: Upon completion, remove the methanol from the reaction mixture using a rotary evaporator.
Acidification & Precipitation: Dissolve the remaining residue in deionized water (100 mL). Cool the solution in an ice bath and slowly add 1N HCl solution while stirring. Monitor the pH, continuing to add acid until the pH reaches approximately 4. A white solid will precipitate out of the solution[1].
Isolation and Drying: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid cake thoroughly with cold deionized water (3 x 50 mL) to remove any residual salts. Dry the collected solid under vacuum to yield 4-fluoro-3-methoxybenzoic acid as a white crystalline powder. The expected yield is typically high (around 97%)[1].
Part 2: Amide Coupling to Synthesize N-cyclopropyl-4-fluoro-3-methoxybenzamide
Scientific Rationale
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. To facilitate amide bond formation, the carboxylic acid must first be "activated" to increase the electrophilicity of its carbonyl carbon[2].
A common and highly effective method is to convert the carboxylic acid into an acyl chloride. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are excellent for this purpose. The acyl chloride is a highly reactive intermediate. In the subsequent step, this intermediate reacts readily with the primary amine (cyclopropylamine) in a nucleophilic acyl substitution reaction. A non-nucleophilic base, such as triethylamine (Et₃N), is added to scavenge the HCl that is generated as a byproduct, preventing it from protonating the valuable cyclopropylamine and driving the reaction to completion[2].
Reagents and Materials
Reagent/Material
Grade
Supplier Example
Purpose
4-Fluoro-3-methoxybenzoic acid
≥98% (from Part 1)
-
Starting Material
Oxalyl Chloride or Thionyl Chloride
≥98%
Acros Organics
Activating Agent
Dichloromethane (DCM), Anhydrous
≥99.8%
Sigma-Aldrich
Reaction Solvent
N,N-Dimethylformamide (DMF)
ACS Grade
Fisher Scientific
Catalyst
Cyclopropylamine
≥99%
TCI Chemicals
Nucleophile
Triethylamine (Et₃N)
≥99.5%
Sigma-Aldrich
Acid Scavenger
Saturated Sodium Bicarbonate (NaHCO₃)
-
-
Aqueous Work-up
Brine (Saturated NaCl solution)
-
-
Aqueous Work-up
Anhydrous Magnesium Sulfate (MgSO₄)
Laboratory Grade
VWR
Drying Agent
Experimental Protocol
Acyl Chloride Formation:
To a dry round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-methoxybenzoic acid (5.0 g, 29.4 mmol) and anhydrous dichloromethane (DCM, 100 mL).
Add a catalytic amount of N,N-dimethylformamide (DMF, ~2-3 drops).
Cool the suspension to 0 °C in an ice bath.
Slowly add oxalyl chloride (3.0 mL, 35.3 mmol, 1.2 equivalents) dropwise to the stirred suspension. Caution: This step will evolve gas (CO and CO₂) and should be performed in a well-ventilated fume hood.
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
The resulting solution of 4-fluoro-3-methoxybenzoyl chloride is used directly in the next step.
Amide Formation:
In a separate flask, dissolve cyclopropylamine (2.5 mL, 35.3 mmol, 1.2 equivalents) and triethylamine (6.2 mL, 44.1 mmol, 1.5 equivalents) in anhydrous DCM (50 mL).
Cool this amine solution to 0 °C in an ice bath.
Slowly add the freshly prepared acyl chloride solution from the previous step to the stirred amine solution via a dropping funnel over 30 minutes.
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours or until TLC analysis indicates the consumption of the acyl chloride.
Aqueous Work-up:
Quench the reaction by slowly adding 50 mL of deionized water.
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1N HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and finally with brine (1 x 50 mL).
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Part 3: Purification and Characterization
Scientific Rationale
After the work-up, the crude product may still contain unreacted starting materials or side products. Purification is essential to obtain the target compound with high purity suitable for further applications. Column chromatography is a standard and effective method for purifying organic compounds based on their differential adsorption to a stationary phase[3][4]. Recrystallization can be employed as an alternative or subsequent step to achieve higher purity if a suitable solvent system is found[4].
Characterization of the final product is a critical step to confirm its identity and purity. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are used to elucidate the molecular structure and confirm the molecular weight.
Purification Protocol (Column Chromatography)
Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack a chromatography column.
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the packed column.
Elution: Elute the column with a solvent system of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. The optimal solvent system should be determined beforehand using TLC.
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
Solvent Removal: Combine the pure fractions and remove the eluent using a rotary evaporator to yield N-cyclopropyl-4-fluoro-3-methoxybenzamide as a purified solid.
Expected Characterization Data
While detailed experimental spectra for this specific compound are not widely published, the expected data based on its structure would be:
¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons (-OCH₃), the cyclopropyl protons, and the amide proton (N-H).
¹³C NMR: Resonances for each unique carbon atom in the molecule, including the carbonyl carbon of the amide, the aromatic carbons, the methoxy carbon, and the cyclopropyl carbons.
Mass Spectrometry (MS): A molecular ion peak corresponding to the exact mass of the compound (C₁₁H₁₂FNO₂), which is 209.22 g/mol .
Experimental Workflow Visualization
Caption: Step-by-step experimental workflow.
Safety Precautions
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
All operations should be conducted inside a certified chemical fume hood.
Oxalyl chloride and thionyl chloride are corrosive and react violently with water. Handle with extreme care.
Cyclopropylamine is flammable and corrosive.
Strong acids (HCl) and bases (NaOH) are corrosive and can cause severe burns.
References
Quick Company. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available from: [Link]
SciELO. Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Available from: [Link]
PrepChem.com. Synthesis of 3-fluoro-4-hydroxy benzoic acid. Available from: [Link]
Google Patents. WO2025109026A1 - Process for the preparation of 4-fluoro-3-methoxyaniline.
PubChem. N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. Available from: [Link]
Google Patents. CN102093194A - New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
Fisher Scientific. Amide Synthesis. Available from: [Link]
Google Patents. WO2005051904A2 - Novel processes for the synthesis of cyclopropyl compounds.
PubChem. 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. Available from: [Link]
PubChem. N-cyclopropyl-4-[6-(3-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. Available from: [Link]
The Royal Society of Chemistry. Supporting Information Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot. Available from: [Link]
SpectraBase. N-cyclopropyl-3,4,5-trimethoxybenzamide - Optional[13C NMR] - Chemical Shifts. Available from: [Link]
European Patent Office. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines - EP 0430847 A1. Available from: [Link]
ResearchGate. Efficient Amide Formation from Non‐Activated Cyclopropyl Ester via Acyl Fluoride Generation Using Hypervalent Iodine(III) Reagent and Selectfluor. Available from: [Link]
Google Patents. WO2014074715A1 - Cyclopropyl amide derivatives.
Journal of Chemical and Pharmaceutical Research. Process related and degradation impurities in anti-inflammatory drug Roflumilast. Available from: [Link]
Thieme. Syntheses of novel N-([ F]fluoroalkyl)-N-nitroso- 4-methyl-benzenesulfonamides and decomposition studies of corresponding F- and. Available from: [Link]
Using N-cyclopropyl-4-fluoro-3-methoxybenzamide as a pharmaceutical intermediate
Application Note: N-Cyclopropyl-4-fluoro-3-methoxybenzamide as a Strategic Pharmaceutical Intermediate Executive Summary N-cyclopropyl-4-fluoro-3-methoxybenzamide is a high-value pharmaceutical intermediate, primarily ut...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N-Cyclopropyl-4-fluoro-3-methoxybenzamide as a Strategic Pharmaceutical Intermediate
Executive Summary
N-cyclopropyl-4-fluoro-3-methoxybenzamide is a high-value pharmaceutical intermediate, primarily utilized as a "warhead scaffold" in the synthesis of Type II Kinase Inhibitors (e.g., MEK, p38 MAPK) and Phosphodiesterase-4 (PDE4) inhibitors .
Its structural utility lies in its dual-functionality:
The Cyclopropyl Amide Motif: Provides metabolic stability against amidases and occupies specific hydrophobic pockets (e.g., the allosteric pocket in MEK).
The 4-Fluoro-3-methoxy Core: Acts as an electrophilic handle. The electron-withdrawing nature of the amide and the inductive effect of the fluorine atom activate the position for Nucleophilic Aromatic Substitution (SNAr) , allowing the attachment of complex heterocyclic amines or anilines.
This guide details the optimized protocol for synthesizing this intermediate and demonstrates its downstream application in constructing bi-aryl API (Active Pharmaceutical Ingredient) cores.
Chemical Profile & Safety
Property
Specification
IUPAC Name
N-cyclopropyl-4-fluoro-3-methoxybenzamide
Molecular Formula
C₁₁H₁₂FNO₂
Molecular Weight
209.22 g/mol
Physical State
White to off-white crystalline solid
Solubility
Soluble in DMSO, DMF, Methanol, DCM; Sparingly soluble in water
Key Hazard
Irritant (Skin/Eye).[1] Fluorinated intermediates may release HF under combustion.
Storage
2–8°C, inert atmosphere (Argon/Nitrogen)
Upstream Protocol: Synthesis of the Intermediate
Objective: Efficient coupling of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine to yield the target benzamide with >98% purity.
Mechanism & Rationale
While standard EDC/HOBt couplings are common, they often require chromatographic purification. This protocol utilizes T3P (Propylphosphonic anhydride) or HATU , which drives the reaction to completion and allows for a "water crash" workup, eliminating the need for column chromatography at scale.
Isolation: Dry organic layer over MgSO₄, filter, and concentrate under reduced pressure.
Crystallization: The crude oil usually solidifies. Recrystallize from EtOAc/Heptane (1:3) if necessary.
Expected Yield: 85–92%
Target Purity: >98% (HPLC)
Downstream Application: The SNAr "Click"
Objective: Use the intermediate to build a kinase inhibitor core by displacing the fluorine atom.
Mechanism
The 4-position is activated for nucleophilic attack. This is the critical step in synthesizing drugs similar to Trametinib or Gefitinib analogs, where an aniline or heterocycle is coupled to the benzamide scaffold.
Workflow Diagram (Graphviz)
Caption: Synthetic workflow transforming the benzoic acid precursor into the active API core via the N-cyclopropyl benzamide intermediate.
Protocol: SNAr Displacement
Dissolution: Dissolve N-cyclopropyl-4-fluoro-3-methoxybenzamide (1.0 equiv) and the Nucleophile (e.g., 4-iodo-2-fluoroaniline or a heterocyclic amine, 1.1 equiv) in anhydrous THF or DMSO .
Base Activation:
For weak nucleophiles: Cool to -78°C and add LiHMDS (2.5 equiv). Warm slowly to RT.
For strong nucleophiles: Use K₂CO₃ in DMF at 80°C.
Reaction: Stir until the fluorine is completely displaced (monitored by disappearance of the F-aromatic signal in 19F NMR).
Workup: Quench with saturated NH₄Cl, extract with EtOAc, and purify via flash chromatography.
Quality Control & Analytical Standards
To ensure the intermediate is suitable for GMP manufacturing, the following specifications must be met:
Cause: The amide proton (NH) is acidic. If using insufficient base, the base deprotonates the amide instead of the nucleophile.
Solution: Use 2.2+ equivalents of base (LiHMDS/NaH) to ensure both the amide and the nucleophile are deprotonated, or protect the amide nitrogen before the reaction.
Issue: Hydrolysis of Amide.
Cause: Harsh acidic workup or high temperature basic conditions.
Solution: Keep workup pH between 4–9. The cyclopropyl amide is generally stable, but avoid prolonged boiling in 6M HCl.
References
Synthesis of Fluorinated Benzoic Acid Derivatives
Source: PubChem Compound Summary for 4-Fluoro-3-methoxybenzoic acid.
Application Note: Optimized Coupling Conditions for Cyclopropylamine and Acid Chlorides
Executive Summary The cyclopropyl amide motif is a critical pharmacophore in modern drug discovery, appearing prominently in kinase inhibitors (e.g., JNK inhibitors), antibiotics (fluoroquinolones like Ciprofloxacin), an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The cyclopropyl amide motif is a critical pharmacophore in modern drug discovery, appearing prominently in kinase inhibitors (e.g., JNK inhibitors), antibiotics (fluoroquinolones like Ciprofloxacin), and antithrombotics (Ticagrelor intermediates). While the coupling of cyclopropylamine (CPA) with acid chlorides is a fundamental transformation, the specific physical properties of CPA—namely its volatility (bp 49–50 °C), nucleophilicity (
), and ring strain—require tailored protocols to ensure high yield and safety.
This guide provides two distinct, field-validated protocols: a Standard Anhydrous Method for discovery-scale synthesis and a Schotten-Baumann Method for robust scale-up, accompanied by mechanistic insights and troubleshooting strategies.
Mechanistic Principles
The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][2][3] Unlike simple aliphatic amines, the cyclopropyl group exerts unique steric and electronic effects. The Walsh orbitals of the cyclopropane ring provide
-character, slightly reducing the basicity compared to isopropylamine, yet CPA remains a potent nucleophile.
Reaction Pathway[2][4][5][6][7][8][9][10]
Nucleophilic Attack: The lone pair of the CPA nitrogen attacks the electrophilic carbonyl carbon of the acid chloride.
Tetrahedral Intermediate: A transient alkoxide intermediate forms.
Elimination: The chloride anion acts as a leaving group, reforming the carbonyl double bond.[4]
Deprotonation: The generated proton is scavenged by an auxiliary base (tertiary amine or inorganic hydroxide) to prevent the formation of the unreactive amine hydrochloride salt.
Figure 1: Mechanistic pathway of cyclopropylamine acylation. The base is critical to drive the equilibrium by neutralizing the HCl byproduct.[3]
Critical Reaction Parameters
Success depends on controlling the competition between acylation (desired) and hydrolysis of the acid chloride (undesired).
Parameter
Recommended Condition
Rationale
Solvent
DCM (Anhydrous) or THF
DCM is standard for solubility.[5] THF is used if the acid chloride is polar. Avoid protic solvents in anhydrous protocols.
Base
Triethylamine (TEA) or DIPEA
TEA is sufficient for most cases. DIPEA (Hünig's base) is preferred if the acid chloride is sterically crowded to prevent base-catalyzed hydrolysis.
Stoichiometry
Acid Chloride (1.0 eq) : CPA (1.1–1.2 eq)
Slight excess of amine ensures complete consumption of the electrophile.
Temperature
0 °C RT
Initial cooling controls the exotherm. Cyclopropylamine is volatile; uncontrolled exotherms can lead to loss of reagent.
Concentration
0.1 M – 0.5 M
High dilution minimizes oligomerization side reactions; too low slows kinetics allowing moisture interference.
Experimental Protocols
Protocol A: Standard Anhydrous Method (Discovery Scale)
Best for: Milligram to gram-scale synthesis, moisture-sensitive acid chlorides.[5]
Biphasic Setup: In a reactor, charge the Cyclopropylamine and the 10% NaOH solution. Stir vigorously to ensure mixing.
Cooling: Cool the biphasic mixture to 0–5 °C .
Addition: Dissolve the Acid Chloride in the organic solvent (e.g., Toluene). Add this solution dropwise to the aqueous amine mixture, maintaining internal temperature < 10 °C.
Reaction: Stir vigorously at 0 °C for 30 minutes, then warm to RT for 1 hour.
Workup: Stop stirring and allow phases to separate.
Application Notes and Protocols for the Crystallization of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Introduction N-cyclopropyl-4-fluoro-3-methoxybenzamide is a substituted benzamide derivative, a class of compounds recognized for their diverse applications in medicinal chemistry. The precise control of the solid-state...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
N-cyclopropyl-4-fluoro-3-methoxybenzamide is a substituted benzamide derivative, a class of compounds recognized for their diverse applications in medicinal chemistry. The precise control of the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance in drug development. Crystallization is a critical purification step that also allows for the isolation of a specific polymorphic form, which can significantly influence the drug's bioavailability, stability, and manufacturability.[1][2][3] Different crystalline forms, or polymorphs, of the same chemical entity can exhibit distinct physical properties such as solubility, melting point, and dissolution rate.[3][4] Therefore, the development of robust and reproducible crystallization protocols is essential for ensuring consistent product quality and therapeutic efficacy.[4]
This guide provides a comprehensive overview of crystallization techniques applicable to N-cyclopropyl-4-fluoro-3-methoxybenzamide, grounded in the fundamental principles of crystallization for benzamide derivatives. While specific experimental data for this exact molecule is not publicly available, the protocols described herein are based on established methods for analogous compounds and serve as a detailed starting point for laboratory investigation.[5][6]
Pre-Crystallization Considerations
Before proceeding with crystallization, a thorough understanding of the material's properties is crucial. The structural features of N-cyclopropyl-4-fluoro-3-methoxybenzamide—a polar amide group, a substituted aromatic ring, and a non-polar cyclopropyl group—suggest a molecule with moderate polarity. This information guides the initial solvent screening process.
Solvent Screening: The Foundation of a Successful Crystallization
The selection of an appropriate solvent system is the most critical factor in developing a crystallization process.[7] An ideal solvent should exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[7][8] The principle of "like dissolves like" is a useful starting point; given the moderate polarity of the target molecule, solvents of intermediate polarity are likely to be effective.[7][9]
A preliminary solvent screen should be performed with a small amount of the compound to assess its solubility in a range of solvents at both ambient and elevated temperatures.
Table 1: Suggested Solvents for Initial Screening
Solvent Class
Example Solvents
Expected Solubility Behavior
Rationale
Alcohols
Methanol, Ethanol, Isopropanol
Good solubility, especially when heated.
The hydroxyl group can hydrogen bond with the amide functionality.
Ketones
Acetone, Methyl Ethyl Ketone (MEK)
Likely to be a good solvent.
The carbonyl group can interact with the polar parts of the molecule.
Esters
Ethyl Acetate
Good solubility is expected.
A moderately polar solvent often effective for compounds of this type.[9]
Ethers
Tetrahydrofuran (THF), Diethyl Ether
Moderate to good solubility. Diethyl ether may be too non-polar.
Ether oxygen can act as a hydrogen bond acceptor.
Aromatic Hydrocarbons
Toluene
May require heating to achieve dissolution.
The aromatic ring can interact with the phenyl group of the molecule.
Halogenated Hydrocarbons
Dichloromethane (DCM)
Good solubility at room temperature.
Often a good solvent for a wide range of organic compounds.
Apolar Solvents
Hexanes, Heptane
Likely to be an anti-solvent.
The non-polar nature is unlikely to dissolve the polar benzamide.
Polar Aprotic Solvents
Acetonitrile, Dimethylformamide (DMF)
High solubility, may be difficult to crystallize from.
Strong solvents that may lead to high supersaturation.
Water
Water
Insoluble.
The molecule is predominantly organic and lacks sufficient hydrogen bonding sites for aqueous solubility.
Crystallization Protocols
Based on the anticipated properties of N-cyclopropyl-4-fluoro-3-methoxybenzamide, two primary crystallization techniques are proposed: Cooling Crystallization and Anti-Solvent Crystallization.
Protocol 1: Cooling Crystallization from a Single Solvent System
This technique is predicated on the principle that the solubility of the compound is significantly lower at cooler temperatures.
Methodology:
Dissolution: In a suitable flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude N-cyclopropyl-4-fluoro-3-methoxybenzamide in a minimal amount of a chosen solvent (e.g., ethanol or ethyl acetate) at an elevated temperature (near the solvent's boiling point).[9]
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step is crucial for obtaining high-purity crystals.
Cooling: Allow the clear solution to cool slowly to room temperature. Uncontrolled, rapid cooling can lead to the formation of small, impure crystals. A controlled cooling rate is often beneficial.
Further Cooling: To maximize yield, the flask can be placed in an ice bath or a refrigerator for a period of time.
Crystal Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
Drying: Dry the crystals under vacuum at a temperature appropriate for the solvent used.
Caption: Workflow for Cooling Crystallization.
Protocol 2: Anti-Solvent Crystallization
This method is particularly useful when the compound is highly soluble in a solvent even at low temperatures. It involves the addition of a miscible "anti-solvent" in which the compound is insoluble, thereby inducing precipitation.[5]
Methodology:
Dissolution: Dissolve the N-cyclopropyl-4-fluoro-3-methoxybenzamide in a small amount of a "good" solvent (e.g., acetone or DCM) at room temperature.
Anti-Solvent Addition: Slowly add an anti-solvent (e.g., hexanes or water) to the stirred solution until a slight turbidity (cloudiness) persists.[10] This indicates the point of saturation.
Re-dissolution (Optional): Gently warm the mixture until the solution becomes clear again.
Crystallization: Allow the solution to stand undisturbed at room temperature. The slow diffusion or evaporation of the solvents will lead to the gradual formation of crystals.
Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1, using the anti-solvent for washing.
Caption: Workflow for Anti-Solvent Crystallization.
The Importance of Polymorphism
It is crucial to recognize that different crystallization conditions (e.g., solvent, cooling rate, temperature) can lead to different polymorphic forms of N-cyclopropyl-4-fluoro-3-methoxybenzamide.[11] Each new crystalline form should be thoroughly characterized using techniques such as:
X-Ray Powder Diffraction (XRPD): To identify the unique crystal lattice of each polymorph.[11]
Differential Scanning Calorimetry (DSC): To determine the melting point and detect any phase transitions.
Thermogravimetric Analysis (TGA): To assess thermal stability and the presence of solvates.
Microscopy: To observe crystal habit and size.
The potential for polymorphism in benzamide derivatives is well-documented, and failure to control this aspect can have significant consequences for the final drug product.[4][12]
Troubleshooting Common Crystallization Issues
Problem
Potential Cause(s)
Suggested Solution(s)
No Crystals Form
- Solution is not sufficiently supersaturated.- Compound is too soluble in the chosen solvent.
- Evaporate some of the solvent.- Cool the solution to a lower temperature.- Add a seed crystal.- Try an anti-solvent approach.
Oiling Out
- The boiling point of the solvent is higher than the melting point of the compound.- The solution is too concentrated.
- Add more solvent.- Use a lower boiling point solvent.[8]- Cool the solution more slowly.
Formation of Small, Powdery Crystals
- Cooling was too rapid.- High degree of supersaturation.
- Slow down the cooling rate.- Use a more dilute solution.- Consider vapor diffusion techniques for single crystal growth.[5]
Low Yield
- The compound has significant solubility in the cold solvent.
- Cool the solution for a longer period or to a lower temperature.- Evaporate some of the solvent from the mother liquor to obtain a second crop of crystals.
Conclusion
The crystallization of N-cyclopropyl-4-fluoro-3-methoxybenzamide is a critical step in its purification and solid-form control. A systematic approach, beginning with solvent screening and followed by the careful application of techniques such as cooling and anti-solvent crystallization, is essential for developing a robust and reproducible process. The potential for polymorphism must be carefully evaluated to ensure the desired solid-state properties of the final product. The protocols and guidelines presented here provide a solid foundation for researchers and drug development professionals to achieve high-purity crystalline material with consistent and desirable characteristics.
References
Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]
Nishka Research. (2023, August 1). The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the Pharmaceutical Industry. Nishka Research. Retrieved March 7, 2026, from [Link]
Lorena, C. (2024, May 29). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Hilaris Publisher. Retrieved March 7, 2026, from [Link]
Jagiellonian Centre of Innovation. (n.d.). POLYMORPHISM OF PHARMACEUTICALS – SIGNIFICANCE AND SELECTED IDENTIFICATION METHODS. Jagiellonian Centre of Innovation. Retrieved March 7, 2026, from [Link]
GBMSA. (n.d.). Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. GBMSA. Retrieved March 7, 2026, from [Link]
Kovalevsky, A. Y., et al. (2024, June 10). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. OSTI.GOV. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). 3-(cyclopentyloxy)-N-(2-fluorophenyl)-4-methoxybenzamide. PubChem. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. PubChem. Retrieved March 7, 2026, from [Link]
Wang, Y., et al. (2014). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. Molecules. Retrieved March 7, 2026, from [Link]
Chemistry Learner. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube. Retrieved March 7, 2026, from [Link]
LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Retrieved March 7, 2026, from [Link]
Unknown. (n.d.). SOP: CRYSTALLIZATION. SlidePlayer. Retrieved March 7, 2026, from [Link]
Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound. Quora. Retrieved March 7, 2026, from [Link]
Unknown. (n.d.). Recrystallization. Unknown Source. Retrieved March 7, 2026, from [Link]
Taylor, C. R., & Day, G. M. (2011). Making Benzamide Cocrystals with Benzoic Acids: The Influence of Chemical Structure. Crystal Growth & Design, 11(5), 1815–1823. [Link]
U.S. Environmental Protection Agency. (n.d.). N-(4-Chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl)-4-methoxybenzamide, (S)-. EPA. Retrieved March 7, 2026, from [Link]
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-6-trifluoromethylbenzamide, N-(4-methoxyphenyl)-. Cheméo. Retrieved March 7, 2026, from [Link]
Haynes, M. K., et al. (2019). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing. Acta Crystallographica Section E: Crystallographic Communications. Retrieved March 7, 2026, from [Link]
Duarte, F., et al. (2025, August 29). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Authorea. Retrieved March 7, 2026, from [Link]
Al-Warhi, T., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide. Acta Crystallographica Section E: Crystallographic Communications. Retrieved March 7, 2026, from [Link]
Puschmann, H., et al. (2024, December 12). Polymorphism in N-(3-Hydroxyphenyl)-3-methoxybenzamide. MDPI. Retrieved March 7, 2026, from [Link]
Application Note: Storage, Stability, and Forced Degradation Protocols for N-cyclopropyl-4-fluoro-3-methoxybenzamide
Executive Summary N-cyclopropyl-4-fluoro-3-methoxybenzamide (CAS: 1556954-05-2) is a highly specialized fluorinated benzamide derivative utilized extensively as a structural motif in the synthesis of targeted kinase inhi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
N-cyclopropyl-4-fluoro-3-methoxybenzamide (CAS: 1556954-05-2) is a highly specialized fluorinated benzamide derivative utilized extensively as a structural motif in the synthesis of targeted kinase inhibitors and non-covalent viral protease inhibitors [1] [3]. Ensuring the chemical integrity of this intermediate is critical, as downstream synthetic yields and API purity are highly dependent on the absence of degradation byproducts. This application note provides a comprehensive, self-validating framework for the storage, handling, and stability testing of this compound, grounded in ICH Q1A(R2) guidelines[2].
Mechanistic Stability Profile
To design an effective storage protocol, one must first understand the causality behind the molecule's chemical vulnerabilities. The stability of N-cyclopropyl-4-fluoro-3-methoxybenzamide is dictated by three primary functional domains:
The Benzamide Linkage: Amide bonds possess significant resonance stabilization, making them generally resistant to neutral aqueous environments. However, under extremes of pH (< 2 or > 12), the carbonyl carbon becomes susceptible to nucleophilic attack, leading to irreversible hydrolysis into 4-fluoro-3-methoxybenzoic acid and cyclopropylamine.
The N-Cyclopropyl Ring: While sterically compact and lipophilic, the cyclopropyl group introduces a site vulnerable to oxidative stress. In the presence of strong peroxides or radical initiators, the alpha-carbon can undergo oxidative N-dealkylation.
The Fluoro-Methoxy Aromatic Core: The fluorine atom at the para position strongly deactivates the aromatic ring toward electrophilic substitution, conferring excellent baseline stability. However, the electron-donating methoxy group at the meta position can participate in photo-induced radical reactions if exposed to high-energy UV light over prolonged periods.
Recommended Storage Protocols
Based on the mechanistic vulnerabilities outlined above, the following storage parameters are mandated to suppress kinetic degradation rates over multi-year horizons:
Temperature: Store at 2–8°C for long-term inventory [1]. While the compound is not acutely unstable at room temperature, refrigeration exponentially decreases the kinetic rate of ambient hydrolysis and auto-oxidation.
Light Protection: Must be stored in amber glass vials or opaque High-Density Polyethylene (HDPE) containers to block UV/Vis radiation (200–400 nm), preventing photolytic degradation of the methoxy-aromatic system.
Moisture Control: Containers must be tightly sealed and stored with a desiccant (e.g., silica gel). For ultra-long-term storage (>12 months) or reference standard preservation, backfilling the headspace with an inert gas (Argon or Nitrogen) is highly recommended to displace atmospheric oxygen and moisture.
Degradation Pathways
Figure 1: Primary degradation pathways of N-cyclopropyl-4-fluoro-3-methoxybenzamide under stress.
Stability-Indicating Analytical Workflow
To validate the storage conditions, a stability-indicating assay (SIA) must be employed. The protocol below is designed as a self-validating system : by running a protected control sample (stored at 2–8°C in darkness) in parallel with stressed samples, any emergent chromatographic peaks are strictly causal to the applied stressor, proving the method's ability to resolve the parent API from its degradants.
Figure 2: Workflow for ICH Q1A(R2) compliant forced degradation and stability analysis.
Step-by-Step Forced Degradation Methodology
Execute the following procedures to establish the compound's degradation profile[2]:
Preparation of Stock Solution: Dissolve 10 mg of N-cyclopropyl-4-fluoro-3-methoxybenzamide in 10 mL of HPLC-grade Acetonitrile to yield a 1 mg/mL stock.
Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N NaOH before injection.
Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours. Neutralize with 1 mL of 0.1 N HCl before injection.
Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Incubate at room temperature (25°C) in the dark for 24 hours.
Thermal Stress (Solid State): Place 5 mg of the solid powder in a sealed glass vial. Heat at 80°C in a laboratory oven for 7 days. Reconstitute in Acetonitrile prior to analysis.
Photolytic Stress: Expose 5 mg of solid powder in a transparent quartz vial to 1.2 million lux hours and 200 watt hours/square meter of near-UV energy (ICH Q1B compliant).
Chromatographic Analysis: Analyze all samples using Reversed-Phase HPLC (C18 column, 50 x 2.1 mm, 1.7 µm) with a gradient of Water/Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Monitor UV absorbance at 254 nm and 280 nm.
Quantitative Data Presentation
The following table summarizes the expected degradation limits and mass balance targets when subjecting the compound to the protocols described above. A target degradation of 5–20% is optimal to prove the analytical method's resolving power without inducing secondary degradation cascades.
Stress Condition
Reagents / Environment
Duration
Target Degradation (%)
Primary Expected Degradant (LC-MS m/z)
Control
2-8°C, Dark, Sealed
7 Days
< 0.1%
N/A (Parent API:[M+H]+ ≈ 210.2)
Acidic Hydrolysis
0.1 N HCl, 60°C
24 h
5 - 10%
4-fluoro-3-methoxybenzoic acid
Basic Hydrolysis
0.1 N NaOH, 60°C
24 h
10 - 15%
4-fluoro-3-methoxybenzoic acid
Oxidation
3% H₂O₂, 25°C
24 h
2 - 5%
N-oxide / N-dealkylated species
Thermal (Solid)
80°C Oven
7 Days
< 1.0%
Negligible (Highly thermally stable)
Photolysis
UV/Vis Chamber
1 Cycle
1 - 3%
Unspecified radical dimers
Note: Mass balance (sum of parent peak area + degradant peak areas) should remain ≥ 95% across all conditions to confirm that volatile or non-UV-absorbing degradants are not being lost.
References
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products." ICH Official Guidelines. URL:[Link]
National Institutes of Health (NIH) / PubMed Central. "Structure-based optimization of ML300 derived, non-covalent inhibitors targeting the severe acute respiratory syndrome coronavirus 3CL protease." PMC8443015. URL:[Link]
Application
Application Note: Solvent Selection and Formulation Protocols for N-cyclopropyl-4-fluoro-3-methoxybenzamide
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Physicochemical Profiling N-cyclopropyl-4-fluoro-3-methoxybenzamide (CAS: 1556954-05-2)[1] is a novel,...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Formulation Scientists, and Preclinical Drug Development Professionals.
Introduction & Physicochemical Profiling
N-cyclopropyl-4-fluoro-3-methoxybenzamide (CAS: 1556954-05-2)[1] is a novel, highly functionalized benzamide derivative. Benzamide scaffolds are privileged structures in medicinal chemistry, frequently utilized in the development of PARP and HDAC inhibitors[2],[3].
From a formulation perspective, this molecule presents a classic solubility dichotomy. The core amide group and methoxy oxygen act as potent hydrogen-bond acceptors and donors, driving strong intermolecular crystal lattice energy. Conversely, the cyclopropyl ring and fluorophenyl moiety impart significant lipophilicity[4]. This combination typically results in poor aqueous solubility, necessitating rigorous solvent selection protocols to prevent compound precipitation, ensure accurate dosing, and avoid solvent-induced cytotoxicity[2],[5].
Causality in Solvent Selection: The "Why" Behind the Chemistry
To successfully dissolve this compound, the chosen solvent system must disrupt the stable crystal lattice while thermodynamically stabilizing the hydrophobic regions of the molecule in the target aqueous environment (e.g., cell culture media or blood plasma)[6].
In Vitro Assays (DMSO): Dimethyl sulfoxide (DMSO) is the universal gold standard for initial stock solutions. Its high dielectric constant (
) and strong dipole moment allow it to efficiently solvate both the polar amide core and the hydrophobic cyclopropyl group[7],[6]. However, to maintain cell viability, the final DMSO concentration in biological assays must be strictly capped at .
In Vivo Dosing (Co-Solvent Systems): Pure DMSO is toxic in vivo. Therefore, a multi-component vehicle is required. PEG400 is utilized to disrupt the hydrogen-bonding network of water, creating hydrophobic micro-environments that solubilize the drug. Tween-80 (Polysorbate 80) is added as a non-ionic surfactant; it coats the solubilized drug molecules, drastically lowering surface tension and preventing aggregation/precipitation when the formulation is introduced into the aqueous physiological environment of the animal[2],[8].
Analytical Workflows (Acetonitrile/Methanol): For LC-MS applications, aprotic solvents like acetonitrile or protic solvents like methanol are required due to their high volatility, low viscosity, and excellent compatibility with Electrospray Ionization (ESI)[3].
Quantitative Data: Solvent Compatibility Matrix
The following table summarizes the validated solvent systems, their maximum recommended concentrations, and the mechanistic rationale for their use.
Solvent System
Target Application
Max Recommended Conc.
Causality / Mechanism of Action
100% DMSO
In Vitro Stock Solution
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(Final in media)
High dipole moment disrupts the stable benzamide crystal lattice[6].
Carboxymethylcellulose (CMC) increases viscosity, maintaining a uniform suspension for oral delivery[2].
Acetonitrile / Methanol
Analytical (LC-MS)
100% (Mobile Phase)
High volatility and low surface tension optimize droplet desolvation during ESI.
Decision Matrix for Solvent Selection
Decision matrix for solvent selection based on downstream experimental applications.
Detailed Experimental Protocols
These protocols are designed as self-validating systems . Do not proceed to the next step unless the validation criteria of the current step are met.
Protocol A: Preparation of 10 mM In Vitro Stock Solution
Goal: Achieve a sterile, fully dissolved stock solution for cell-based assays.
Weighing: Accurately weigh the required mass of N-cyclopropyl-4-fluoro-3-methoxybenzamide using an analytical balance (e.g., 2.09 mg for 1 mL of 10 mM stock, assuming a MW of ~209.6 g/mol ).
Solvent Addition: Add 1.0 mL of anhydrous, cell-culture grade DMSO.
Agitation: Vortex vigorously for 60 seconds. If particulates remain, sonicate in a water bath at room temperature for 5–10 minutes.
Self-Validation (Tyndall Effect Test): In a darkened room, pass a laser pointer through the glass vial.
Pass: The beam path is invisible in the liquid (true solution).
Fail: The beam path is visible/scattered (colloidal suspension). Continue sonication or gently warm to 37°C.
Storage: Aliquot into single-use amber vials to prevent freeze-thaw degradation and store at -20°C[2].
Protocol B: Co-Solvent Formulation for In Vivo Dosing (IV/IP)
Goal: Formulate a clear solution at 5 mg/kg dosing without precipitation.
Critical Note: The order of addition is absolute. Deviating from this order will cause the hydrophobic benzamide to crash out of solution[2].
Primary Dissolution: Dissolve the drug in 5% final volume of DMSO . Vortex until completely clear. (Causality: Solubilizes the crystal lattice).
Hydrophobic Matrix: Add 40% final volume of PEG400 . Vortex for 2 minutes. (Causality: Creates a non-aqueous, biocompatible micro-environment).
Surfactant Coating: Add 5% final volume of Tween-80 . Vortex for 1 minute. (Causality: Coats the drug-PEG complexes to lower surface tension).
Aqueous Dilution (The "Dropwise" Rule): Add 50% final volume of sterile Saline (0.9% NaCl) dropwise while continuously vortexing the mixture. (Causality: Rapid addition of water causes localized supersaturation and irreversible precipitation. Dropwise addition allows the Tween-80 to stabilize the micelles dynamically)[8].
Self-Validation: Let the solution sit at room temperature for 30 minutes. Inspect visually against both a stark white and stark black background. Any opalescence indicates micro-precipitation, and the formulation must be discarded.
Protocol C: Suspension Formulation for In Vivo Dosing (Oral Gavage)
Goal: Create a homogenous suspension for compounds exceeding solubility limits.
Wetting: Place the pre-weighed drug powder in a mortar. Add a few drops of 0.1% Tween-80 and triturate (grind) with a pestle to form a smooth, uniform paste. (Causality: Hydrophobic powders repel water; the surfactant ensures the particles are wetted).
Suspension: Gradually add 0.5% Carboxymethylcellulose (CMC) in water while continuously mixing.
Self-Validation: Transfer to a vial and observe for 10 minutes. The suspension should remain cloudy and uniform without rapid sedimentation. Vortex immediately prior to drawing into the dosing syringe[2].
Applications of N-cyclopropyl-4-fluoro-3-methoxybenzamide in kinase inhibitor research
Application Note: N-cyclopropyl-4-fluoro-3-methoxybenzamide in Kinase Inhibitor Research Executive Summary N-cyclopropyl-4-fluoro-3-methoxybenzamide represents a privileged pharmacophore in the design of next-generation...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: N-cyclopropyl-4-fluoro-3-methoxybenzamide in Kinase Inhibitor Research
Executive Summary
N-cyclopropyl-4-fluoro-3-methoxybenzamide represents a privileged pharmacophore in the design of next-generation kinase inhibitors, particularly those targeting the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][2] This structural motif combines a metabolically stable cyclopropyl amide "head group" with a fluoro-methoxy substituted phenyl ring, optimizing both hydrophobic pocket occupancy and hydrogen bonding potential within the ATP-binding site or allosteric pockets of kinases such as MEK1/2 and p38
This guide outlines the specific applications of this scaffold in Fragment-Based Drug Discovery (FBDD) , providing detailed protocols for its synthesis, biochemical evaluation, and use as a chemical probe to interrogate kinase selectivity and metabolic stability.[1][2][][4]
Chemical Profile & Mechanism of Action
Physicochemical Properties
The molecule serves as an ideal "fragment" due to its adherence to the "Rule of Three" for fragment-based screening:
Molecular Weight: ~209.2 Da (Low MW allows for high ligand efficiency).[1][2][][4]
H-Bond Donors/Acceptors: 1 Donor (Amide NH), 3 Acceptors (Amide O, Methoxy O, F).[1][2][][4]
LogP: ~1.8–2.2 (Optimal lipophilicity for membrane permeability).[1][2][][4]
Topological Polar Surface Area (TPSA): ~38 Ų.[1][2][][4]
Structural Biology Insight
Cyclopropyl Motif: Unlike flexible alkyl chains (e.g., propyl or isopropyl), the cyclopropyl group is rigid and electron-donating.[1][2][][4] It frequently occupies small, hydrophobic "back pockets" in kinases (e.g., the selectivity pocket of MEK) or serves to position the amide nitrogen for critical hydrogen bonding with the kinase hinge region (e.g., Met109 in p38
Fluoro-Methoxy Substitution: The 4-fluoro group modulates pKa and metabolic stability (blocking para-oxidation), while the 3-methoxy group can induce a specific conformation via intramolecular H-bonding or fill the ribose-binding pocket.[1][2]
Protocol A: High-Yield Synthesis
Objective: Synthesize high-purity (>98%) N-cyclopropyl-4-fluoro-3-methoxybenzamide for biological screening.
Reagents:
4-Fluoro-3-methoxybenzoic acid (Starting Material A)[1][2][][5]
Activation: Dissolve 1.0 eq (500 mg) of 4-Fluoro-3-methoxybenzoic acid in 5 mL anhydrous DMF under nitrogen atmosphere.
Base Addition: Add 3.0 eq of DIPEA. Stir for 5 minutes at Room Temperature (RT).
Coupling: Add 1.2 eq of HATU. The solution should turn slightly yellow.[1][2][][4] Stir for 10 minutes to form the activated ester.
Amine Addition: Dropwise add 1.5 eq of Cyclopropylamine.
Reaction: Stir at RT for 4 hours. Monitor by LC-MS (Target Mass: [M+H]+ = 210.2).[1][2][][4]
Workup: Dilute with EtOAc (50 mL), wash with 1N HCl (2x), sat. NaHCO3 (2x), and Brine (1x).[1][2][][4]
Purification: Dry organic layer over Na2SO4, concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc gradient 0-50%).
Validation: Verify structure via 1H-NMR (DMSO-d6) and purity via HPLC.
Synthesis Workflow Diagram:
Caption: Optimized synthetic route for the production of the target benzamide scaffold.
Protocol B: TR-FRET Kinase Binding Assay
Objective: Determine the binding affinity (IC50) of the synthesized fragment against a panel of MAPK kinases (MEK1, p38
, ERK2) using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Principle:
The assay measures the competition between the test compound (N-cyclopropyl-4-fluoro-3-methoxybenzamide) and a fluorescently labeled tracer for binding to the kinase active site.[1][2] Binding of the tracer to the Europium-labeled kinase generates a FRET signal.[2][][4] Displacement by the inhibitor reduces this signal.[1][2][4]
Materials:
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.[1][2][][4]
Rationale: The cyclopropyl group is often selected over isopropyl or methyl groups to resist oxidative dealkylation by Cytochrome P450 enzymes.[1][2][][4] This protocol validates that hypothesis.
Protocol:
Incubation: Incubate 1 µM of the test compound with Human Liver Microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
Time Points: Quench aliquots at 0, 15, 30, and 60 minutes with ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% Remaining) vs. Time. Calculate intrinsic clearance (
Understanding where this inhibitor acts is crucial for interpreting biological data.[1][2][][4] The diagram below illustrates the MAPK cascade, highlighting MEK and p38 as primary targets for this pharmacophore class.[1][2][][4]
Caption: MAPK signaling cascade identifying MEK1/2 and p38 as key intervention points for cyclopropyl-benzamide inhibitors.[1][]
References
Structure-Activity Relationships of MEK Inhibitors
Title: "Discovery of Trametinib (GSK1120212): A Highly Potent and Selective MEK Inhibitor."[1][2][][4]
Technical Support Center: Synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-pr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific amide bond formation. We move beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot and enhance your synthetic outcomes.
Synthesis Overview and Mechanism
The synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide is fundamentally an amide coupling reaction between 4-fluoro-3-methoxybenzoic acid and cyclopropylamine. The core challenge in this, and many amide syntheses, is the activation of the carboxylic acid to make it susceptible to nucleophilic attack by the amine.[1] Direct reaction is energetically unfavorable and requires harsh conditions. Therefore, the use of coupling reagents is standard practice to form a reactive intermediate in situ.
The general workflow involves three key stages: activation of the carboxylic acid, nucleophilic attack by the amine, and finally, purification of the target amide.
Caption: General workflow for N-cyclopropyl-4-fluoro-3-methoxybenzamide synthesis.
Recommended Experimental Protocol
This protocol describes a reliable method for the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide using a common carbodiimide coupling strategy.
Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-fluoro-3-methoxybenzoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).
Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration relative to the carboxylic acid).
Activation: Stir the mixture at room temperature for 30-45 minutes. The formation of the HOBt-ester can sometimes be observed as a slight change in solution clarity. This pre-activation step is crucial for minimizing side reactions.
Amine Addition: In a separate flask, dissolve cyclopropylamine (1.1 eq) and DIPEA (2.5 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C (ice bath).
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Quenching & Workup: Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted HOBt and carboxylic acid.
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford N-cyclopropyl-4-fluoro-3-methoxybenzamide as a solid.[2]
Troubleshooting Guide (Q&A)
Q1: My reaction yield is very low or I recovered only starting material. What went wrong?
This is the most common issue and can stem from several factors. A systematic approach is key to diagnosis.
Cause 1: Inactive Coupling Reagents. Carbodiimides like EDC are moisture-sensitive. HOBt can also degrade over time.
Solution: Use fresh, high-purity coupling reagents from a reliable supplier. Store EDC in a desiccator and HOBt in a tightly sealed container away from light. It is advisable to purchase smaller quantities more frequently rather than storing a large bottle for years.
Cause 2: Presence of Water. Water will readily hydrolyze the activated ester intermediate back to the carboxylic acid, effectively killing the reaction.
Solution: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the system.
Cause 3: Inefficient Carboxylic Acid Activation. The activation step is critical. If the activated intermediate does not form efficiently, the amine cannot react.
Solution: Allow for a "pre-activation" period of 30-45 minutes where the carboxylic acid, coupling reagent (EDC), and additive (HOBt) stir together before the amine is introduced.[3] This ensures the activated species is present in high concentration when the nucleophile is added.
Cause 4: Loss of Volatile Amine. Cyclopropylamine has a low boiling point (49-51 °C).
Solution: Add the cyclopropylamine solution to the reaction mixture at a reduced temperature (0 °C) to minimize evaporative loss. Ensure the reaction is performed in a well-sealed flask. Using a slight excess (1.1-1.2 eq) of the amine can also compensate for minor losses.
Caption: Troubleshooting decision tree for low reaction yield.
Q2: I see a major byproduct with a mass of +111 Da compared to my starting acid. What is it?
Cause: This is a classic sign of N-acylurea formation. The activated O-acylisourea intermediate, formed from the reaction of the carboxylic acid and EDC, is intended to react with HOBt or the amine. However, it can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct, which cannot react further. This side reaction is more prevalent in the absence of an activating agent like HOBt or DMAP and with sterically hindered substrates.[4]
Solution:
Use an Additive: The role of HOBt is to trap the O-acylisourea intermediate, converting it to an activated HOBt-ester. This new intermediate is less prone to rearrangement and more reactive towards the amine. Always include HOBt or a similar agent in your EDC couplings.
Temperature Control: Add the amine at 0 °C. While the overall reaction is often run at room temperature, keeping the initial amine addition cool can favor the desired nucleophilic attack over the rearrangement.
Q3: My purification by column chromatography is difficult, with poor separation. What can I do?
Cause: The polarity of the target amide might be very similar to that of a major impurity (like the N-acylurea byproduct) or remaining starting material.
Solution:
Optimize Chromatography: Experiment with different solvent systems. A switch from Hexanes/Ethyl Acetate to DCM/Methanol can significantly alter selectivity. Using a very slow gradient can also improve separation.
Recrystallization: If the crude product is semi-crystalline, recrystallization is an excellent alternative to chromatography for achieving high purity.[2] Test various solvents (e.g., isopropanol, ethyl acetate/hexanes mixture, toluene) to find one where the product is soluble when hot but sparingly soluble at room temperature.
Aqueous Workup: Do not underestimate the power of a thorough aqueous workup. Meticulously washing with acid and base as described in the protocol will remove most charged impurities, significantly simplifying the subsequent purification step.
Frequently Asked Questions (FAQs)
Q1: What is the best coupling reagent for this synthesis?
There is no single "best" reagent, as the choice depends on factors like cost, scale, and the specific substrates.[1] However, for this particular transformation, a few are highly recommended.
Can form N-acylurea byproduct, requires an additive (HOBt).
HATU/HOAt
Aminium/Uronium
Very high reactivity, fast reaction times, low racemization risk.[4]
More expensive, produces stoichiometric byproducts that must be removed.
T3P® (Propylphosphonic Anhydride)
Phosphonium
High reactivity, byproducts are water-soluble, excellent for hindered substrates.
Often requires slightly elevated temperatures.
For general lab-scale synthesis of this molecule, EDC/HOBt offers the best balance of cost, efficiency, and ease of use. For particularly stubborn reactions or when maximizing yield is paramount, HATU is an excellent, albeit more expensive, choice.
Q2: How critical is the purity of my starting materials?
Extremely critical. The success of a coupling reaction is highly dependent on the purity and accurate stoichiometry of the reactants.
4-Fluoro-3-methoxybenzoic acid: Should be a clean, dry solid.[] Impurities from its own synthesis can interfere with the reaction. If it appears discolored or oily, consider recrystallizing it or purifying it by chromatography before use.
Cyclopropylamine: This is a volatile and reactive amine. It can absorb CO₂ from the air to form a carbonate salt, reducing the amount of free amine available to react. Use from a fresh bottle and handle it quickly.
Q3: What are the key characterization techniques for the final product?
To confirm the identity and purity of N-cyclopropyl-4-fluoro-3-methoxybenzamide, you should use a combination of techniques:
¹H and ¹³C NMR: Will confirm the chemical structure, showing characteristic peaks for the aromatic protons, the methoxy group, and the cyclopropyl group.
Mass Spectrometry (LC-MS or HRMS): Will confirm the molecular weight of the compound.[6]
Melting Point: A sharp melting point is a good indicator of high purity.
References
Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. SciELO. [Link]
New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. MDPI. [Link]
Process related and degradation impurities in anti-inflammatory drug Roflumilast. Journal of Chemical and Pharmaceutical Research. [Link]
Technical Support Center: Troubleshooting Low Solubility of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Welcome to the technical support center for N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. Here, we provide in-depth troubleshooting strategies and frequently asked questions to support your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the predicted physicochemical properties of N-cyclopropyl-4-fluoro-3-methoxybenzamide and how do they influence its solubility?
Structure and Lipophilicity : The molecule contains a benzene ring, a cyclopropyl group, and a methoxy group, all of which contribute to its hydrophobic character. The presence of a fluorine atom further increases lipophilicity. This inherent hydrophobicity is a primary reason for its expected low aqueous solubility.
Hydrogen Bonding : The amide (-CONH-) group can act as both a hydrogen bond donor and acceptor, while the methoxy (-OCH3) and fluoro (-F) groups can act as hydrogen bond acceptors. While these interactions with water are possible, the overall lipophilic nature of the molecule likely dominates, leading to poor aqueous solubility.
Crystal Lattice Energy : For solid forms, the energy required to break the crystal lattice structure can be a significant barrier to dissolution. Poorly soluble compounds often have a stable crystalline form with high lattice energy.
Based on structurally related compounds, we can estimate the following properties, which are critical to consider when developing formulation strategies.
While present, they are not sufficient to overcome the hydrophobic character.
Q2: My N-cyclopropyl-4-fluoro-3-methoxybenzamide is precipitating out of my aqueous buffer. What are the immediate troubleshooting steps?
Precipitation from an aqueous solution is a clear indicator that the compound's solubility limit has been exceeded. Here are some immediate steps to address this issue:
Introduce a Co-solvent : The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.[2][3] Start by preparing a stock solution of your compound in a suitable organic solvent (e.g., DMSO, ethanol, or PEG 400) and then add it to your aqueous buffer. It is crucial to determine the final percentage of the co-solvent that is compatible with your experimental system.
Adjust the pH : For ionizable compounds, altering the pH of the solution can dramatically improve solubility.[2][4] Although N-cyclopropyl-4-fluoro-3-methoxybenzamide is not strongly acidic or basic, subtle changes in pH can sometimes influence solubility. Experiment with a range of pH values (e.g., pH 5.0, 7.4, and 9.0) to assess the impact on solubility.
Incorporate a Surfactant : Surfactants form micelles that can encapsulate hydrophobic molecules, thereby increasing their apparent solubility in aqueous media.[2][4] Common non-ionic surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween 80) and Cremophor EL.
Troubleshooting Guide: Advanced Strategies for Solubility Enhancement
If basic troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. The following sections provide detailed protocols and the rationale behind each approach.
Issue 1: Co-solvents alone are not providing sufficient solubility for my desired concentration.
Underlying Cause: The polarity difference between the co-solvent/water mixture and your compound may still be too large.
Advanced Solution: A systematic screening of various co-solvents and their concentrations is required. Additionally, ternary systems that include a co-solvent and a solubilizing excipient can be explored.
Caption: Workflow for optimizing co-solvent and excipient concentrations.
Stock Solution Preparation : Prepare a 100 mM stock solution of N-cyclopropyl-4-fluoro-3-methoxybenzamide in 100% DMSO.
Co-solvent Preparation : Prepare a series of aqueous buffers (e.g., PBS pH 7.4) containing varying concentrations of your chosen co-solvent (e.g., 1%, 5%, 10%, and 20% v/v of PEG 400).
Solubility Determination : Add an excess amount of the compound to each co-solvent mixture.
Equilibration : Shake the samples at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
Sample Preparation : Centrifuge the samples to pellet the undissolved solid.
Analysis : Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.
Table 1: Hypothetical Solubility Data for N-cyclopropyl-4-fluoro-3-methoxybenzamide in Different Co-solvent Systems
Co-solvent System (in PBS pH 7.4)
Solubility (µg/mL)
No Co-solvent
< 1
5% Ethanol
15
10% Ethanol
45
5% PEG 400
25
10% PEG 400
80
5% Propylene Glycol
20
10% Propylene Glycol
65
Issue 2: The compound is intended for in vivo studies, and high concentrations of organic co-solvents are not permissible.
Underlying Cause: Many organic solvents can have toxic effects in animal models, necessitating alternative formulation strategies.
Advanced Solutions:
Lipid-Based Formulations : For lipophilic compounds, lipid-based drug delivery systems (LBDDS) can significantly enhance oral bioavailability.[4][5] These formulations work by presenting the drug in a solubilized state in the gastrointestinal tract.
Self-Emulsifying Drug Delivery Systems (SEDDS) : These are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium.[6]
Amorphous Solid Dispersions (ASDs) : Converting the crystalline form of a drug to an amorphous state can lead to a significant increase in its apparent solubility and dissolution rate.[5][7] This is because the amorphous form has a higher free energy than the stable crystalline form.
ASDs are typically prepared by dispersing the drug in a hydrophilic polymer matrix.
Polymer Selection : Choose a suitable hydrophilic polymer such as povidone (PVP) or hydroxypropyl methylcellulose acetate succinate (HPMC-AS).
Solvent Selection : Select a common volatile solvent in which both the drug and the polymer are soluble (e.g., methanol, acetone).
Dissolution : Dissolve both N-cyclopropyl-4-fluoro-3-methoxybenzamide and the selected polymer in the solvent. A typical drug-to-polymer ratio to start with is 1:3 (w/w).
Solvent Evaporation : Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.
Drying : Further dry the film under high vacuum for 24-48 hours to remove any residual solvent.
Characterization : Scrape the dried film to obtain the ASD powder. Characterize the solid state of the drug (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
Dissolution Testing : Perform dissolution studies to compare the dissolution rate of the ASD with the crystalline drug.
Caption: Decision tree for selecting a suitable formulation strategy.
References
Drug Discovery Online. (2023, December 18). 4 Strategies To Formulate Poorly Soluble APIs. [Link]
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011, March 1). American Pharmaceutical Review. [Link]
Ghodke, D. S., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics, 2014, 848594. [Link]
Vasanth, S. B., & Singh, P. (2022). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]
Singh, A., et al. (2011). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Sciences and Research, 2(6), 1435. [Link]
Cheméo. (n.d.). Chemical Properties of 3-Fluoro-6-trifluoromethylbenzamide, N-(4-methoxyphenyl)-. [Link]
SciELO. (2022). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. [Link]
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. [Link]
Technical Support Center: Optimizing Amide Bond Formation for Fluorinated Benzamides
Welcome to our dedicated technical support center for the synthesis of fluorinated benzamides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common chal...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to our dedicated technical support center for the synthesis of fluorinated benzamides. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during amide coupling reactions involving fluorinated benzoic acids and anilines. As Senior Application Scientists, we provide not only solutions but also the underlying scientific principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: Why are my amide coupling reactions with fluorinated benzoic acids resulting in low yields?
A1: Low yields in these reactions are a common challenge and can stem from several factors related to the electronic properties of fluorinated aromatics. The strong electron-withdrawing nature of fluorine can significantly impact the reactivity of both the carboxylic acid and the aniline coupling partners.[1][2]
Reduced Nucleophilicity of Fluorinated Anilines: The fluorine atoms pull electron density away from the aromatic ring and the amine's lone pair, making the aniline a weaker nucleophile.[1]
Increased Acidity of Fluorinated Benzoic Acids: Fluorine's inductive effect increases the acidity of the benzoic acid.[2] While this might seem beneficial, it can complicate the activation step with some coupling reagents.
Suboptimal Coupling Reagent Choice: Standard coupling reagents may not be effective enough for these less reactive substrates.[1][3]
We will delve deeper into troubleshooting these specific issues in the guides below.
Q2: What are the first-line coupling reagents I should consider for fluorinated benzamides?
A2: For challenging couplings, especially those involving electron-deficient substrates, more potent coupling reagents are generally recommended.[4] Consider starting with:
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Known for its high efficiency and fast reaction kinetics, HATU is often a top choice for difficult amide bond formations.[5][6][7]
T3P® (n-Propanephosphonic acid anhydride): This reagent is highly effective, particularly for minimizing epimerization in chiral substrates, and its byproducts are water-soluble, simplifying purification.[8][9][10][11]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive: While a common carbodiimide, EDC's effectiveness with electron-deficient substrates is significantly enhanced by additives like HOBt (Hydroxybenzotriazole) or Oxyma.[3][12][13]
The choice of reagent will depend on the specific substrates, cost considerations, and scalability.[12][14]
Q3: How can I minimize side reactions during the synthesis of fluorinated benzamides?
A3: Side reactions can be a significant issue, particularly with highly activated carboxylic acids or when using potent coupling reagents.[14] Key strategies to minimize them include:
Control of Stoichiometry: Using a slight excess of the amine (1.1-1.2 equivalents) can sometimes help drive the reaction to completion and consume the activated acid before it decomposes or reacts elsewhere.
Temperature Control: Many coupling reactions are initiated at 0°C to control the initial rate of activation and then allowed to warm to room temperature.[15] For sluggish reactions, gentle heating (40-60°C) may be necessary, but this should be monitored carefully to avoid decomposition.[1]
Anhydrous Conditions: It is critical to use anhydrous solvents and handle hygroscopic reagents under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the activated carboxylic acid intermediate.[1]
Troubleshooting Guides
Issue 1: Low or No Product Formation with a Fluorinated Aniline
This is a classic problem stemming from the reduced nucleophilicity of the fluorinated aniline.
Causality:
The electron-withdrawing fluorine atoms on the aniline ring decrease the electron density of the amine's lone pair, making it a poor nucleophile and slowing down its attack on the activated carboxylic acid.[1][3]
Minimizing side reactions in N-cyclopropyl-4-fluoro-3-methoxybenzamide production
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth t...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and detailed protocols for the successful synthesis of this important amide. Our focus is on minimizing side reactions and maximizing yield and purity.
I. Introduction to the Synthesis
The formation of N-cyclopropyl-4-fluoro-3-methoxybenzamide involves the coupling of 4-fluoro-3-methoxybenzoic acid and cyclopropylamine. This seemingly straightforward amide bond formation can be prone to several side reactions that can complicate purification and reduce overall yield. This guide will walk you through the key considerations for a successful synthesis, from understanding the reaction mechanism to troubleshooting common issues.
The overall reaction is as follows:
Caption: General scheme for the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide.
II. Troubleshooting Guide
This section addresses common problems encountered during the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Causality Explanation
Low or No Product Formation
1. Ineffective activation of the carboxylic acid. 2. Poor quality of reagents. 3. Incorrect reaction conditions (temperature, solvent).
1. Switch to a more potent coupling agent (e.g., HATU, COMU). 2. Ensure all reagents are fresh and anhydrous. 3. Optimize temperature; some coupling agents work better at 0°C initially, then warmed to room temperature.
1. The carboxylic acid must be activated to a more electrophilic species to react with the amine.[1] 2. Moisture can hydrolyze the activated intermediate and coupling agents. 3. Reaction kinetics are sensitive to temperature and solvent polarity.
Presence of a Major N-Acylurea Byproduct
Rearrangement of the O-acylisourea intermediate when using carbodiimide coupling agents (e.g., EDC, DCC).[2]
1. Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[3] 2. Use a non-polar aprotic solvent like dichloromethane (DCM).[2]
1. HOBt or OxymaPure rapidly trap the O-acylisourea to form an active ester, which is less prone to rearrangement but still reactive towards the amine.[4] 2. Polar aprotic solvents can promote the intramolecular rearrangement to the N-acylurea.[2]
Unreacted Starting Materials
1. Insufficient amount of coupling agent. 2. Steric hindrance. 3. Low nucleophilicity of the amine.
1. Use a slight excess (1.1-1.2 equivalents) of the coupling agent. 2. Increase reaction time and/or temperature. 3. Add a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) to deprotonate the amine salt (if applicable) and increase its nucleophilicity.
1. Stoichiometric amounts of the coupling agent are required to activate the carboxylic acid. 2. Overcoming steric barriers may require more energy and time. 3. The free base form of the amine is the active nucleophile.
Formation of Benzoic Acid Byproduct
Hydrolysis of the activated carboxylic acid intermediate or the starting acyl chloride (if used).
1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Use anhydrous solvents.
Moisture in the reaction will lead to the hydrolysis of the highly reactive activated species back to the carboxylic acid.[5]
Potential Demethylation of the Methoxy Group
Use of harsh acidic or basic conditions, particularly with certain reagents like BBr₃ or strong heating with hydrobromic acid.[6]
1. Avoid strong Lewis acids or prolonged heating with strong mineral acids. 2. Use milder coupling conditions that do not require harsh pH adjustments.
The methoxy group is generally stable under standard amide coupling conditions but can be cleaved by strong acids that can protonate the oxygen, making the methyl group susceptible to nucleophilic attack.[7]
Possible Ring-Opening of Cyclopropylamine
Extremely harsh acidic conditions (e.g., superacids) can lead to the cleavage of the cyclopropane ring.[2]
This is highly unlikely under standard amide coupling conditions. Standard protocols do not pose a significant risk.
The cyclopropane ring is strained, but its opening requires very high energy input, such as that provided by superacidic media, which are not used in typical amide synthesis.[2]
III. Experimental Protocols
Protocol 1: EDC/HOBt Mediated Amide Coupling
This is a widely used and generally effective method for amide bond formation.
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-fluoro-3-methoxybenzoic acid (1.0 eq) in anhydrous DCM.
Add HOBt (1.1 eq) and EDC (1.1 eq) to the solution and stir for 10 minutes at room temperature.
Add cyclopropylamine (1.2 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (1.5 eq).
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x), followed by brine (1x).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes).
Caption: Workflow for EDC/HOBt mediated amide coupling.
IV. Frequently Asked Questions (FAQs)
Q1: My reaction is very slow. What can I do to speed it up?A1: If the reaction is sluggish, gentle heating (e.g., to 40 °C) can sometimes increase the rate. However, be cautious as this may also promote side reactions. Alternatively, switching to a more powerful coupling agent like HATU or T3P can significantly accelerate the reaction, even at room temperature.[8]
Q2: How do I know if N-acylurea has formed, and how can I remove it?A2: The N-acylurea byproduct is often less polar than the desired amide product and can be visualized as a separate spot on TLC. It can be difficult to remove by column chromatography due to similar polarities. The best strategy is to prevent its formation by using an additive like HOBt or OxymaPure.[4] If it has already formed, careful optimization of the chromatography solvent system or recrystallization may be necessary.
Q3: Is it necessary to use a base like DIPEA?A3: If you are starting with the free base of cyclopropylamine, a base may not be strictly necessary. However, it is often included to neutralize any acidic species that may be present or formed during the reaction, ensuring the amine remains in its nucleophilic free base form. If your cyclopropylamine is in the form of a salt (e.g., hydrochloride), a base is essential to liberate the free amine.
Q4: What is the best way to monitor the reaction?A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting materials (the carboxylic acid is usually UV active) and the appearance of the product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or LC-MS can be used.[9][10]
Q5: What are the expected analytical characteristics of the final product?A5: For N-cyclopropyl-4-fluoro-3-methoxybenzamide (Molecular Formula: C₁₁H₁₂FNO₂; Molecular Weight: 209.22 g/mol )[11], you would expect to see:
¹H NMR: Signals corresponding to the aromatic protons, the methoxy group protons, the cyclopropyl protons, and the amide N-H proton. The aromatic protons will show splitting patterns consistent with their substitution.
¹³C NMR: Resonances for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the cyclopropyl carbons.[12]
Mass Spectrometry (MS): A molecular ion peak corresponding to the molecular weight of the product (e.g., [M+H]⁺ at m/z 210.09).[13]
V. Understanding the Mechanism: Minimizing Side Reactions
The key to a successful synthesis is understanding the reaction mechanism and the points at which side reactions can occur. When using a carbodiimide like EDC, the carboxylic acid is activated to form a highly reactive O-acylisourea intermediate.
Caption: Reaction pathways in carbodiimide-mediated amide synthesis.
The highly reactive O-acylisourea has two main fates:
Reaction with the amine: This is the desired pathway leading to the amide product.
Intramolecular rearrangement: This leads to the formation of a stable and unreactive N-acylurea byproduct, which is a common cause of low yields.[2]
By adding an auxiliary nucleophile like HOBt, the O-acylisourea is intercepted to form an active ester. This active ester is still reactive enough to form the desired amide but is much less prone to rearrangement, thus minimizing the formation of the N-acylurea byproduct.
VI. References
Wikipedia Contributors. (2023). Carbodiimide. In Wikipedia. Retrieved from [Link]
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
Aapptec. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]
Quick Company. (2025). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. PubChem Compound Summary for CID 71735277. Retrieved from [Link]
Ashenhurst, J. (2019, October 7). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Retrieved from [Link]
De Figueriedo, R. M., & Campagne, J.-M. (2021). Acid‐Catalyzed Ring Opening Reaction of Cyclopropyl Carbinols with Acetonitrile to Synthesize Amides. Chemistry – An Asian Journal, 16(21), 3345-3348.
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
SpectraBase. (n.d.). N-cyclopropyl-3,4,5-trimethoxybenzamide. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). N-cyclopropyl-4-[6-[difluoro-(3-fluoro-4-methoxyphenyl)methyl]. PubChem Compound Summary for CID 139032050. Retrieved from [Link]
Scribd. (2011, February 15). Coupling Reagents in Amide Synthesis - Organic-Reaction. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Retrieved from [Link]
Aftab, K., et al. (2016). Synthesis, characterization and biological evaluation of tryptamine based benzamide derivatives. Pakistan Journal of Pharmaceutical Sciences, 29(2), 423-428.
Luxembourg Bio Technologies. (2017). A comparative study of amide-bond forming reagents in aqueous media. Retrieved from [Link]
Agilent. (2011). Pharmaceutical Structure Confirmation Using Mass Spectrometry and Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]
ResearchGate. (2018). 13C NMR spectrum of 2,3-dimethoxy-N-(cyclohexyl)benzamide (4be). Retrieved from [Link]
ResearchGate. (2020). Mechanochemical Defluorinative Arylation of Trifluoroacetamides: An Entry to Aromatic Amides. Retrieved from [Link]
ResearchGate. (2012). CYP199A4 catalyses the efficient demethylation and demethenylation of para-substituted benzoic acid derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]11a.pdf)
Technical Support Center: Purification of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Welcome to the technical support center for the purification of N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubl...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the purification of N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this compound. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high purity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect during the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide?
A1: The impurity profile can vary depending on the synthetic route. However, common impurities often include unreacted starting materials such as 4-fluoro-3-methoxybenzoic acid and cyclopropylamine. Other potential impurities could be side-products from the coupling reaction or residual catalysts and reagents.
Q2: How can I effectively monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the purification process.[1] A suitable mobile phase, typically a mixture of ethyl acetate and hexanes, can be used to separate the desired product from impurities. The product should ideally have an Rf value between 0.3 and 0.4 for optimal separation on a silica gel column.[1]
Q3: My purified product appears as an oil instead of a solid. What could be the cause?
A3: An oily product after purification can be due to several factors. Residual solvent is a common cause, which can often be removed by drying the product under a high vacuum for an extended period.[2] If the product has a low melting point, it may exist as an oil at room temperature. In such cases, alternative purification techniques like preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[2] The presence of impurities can also inhibit crystallization, and further purification by column chromatography might be required before attempting recrystallization again.[1][2]
Q4: What are the best practices for storing the purified N-cyclopropyl-4-fluoro-3-methoxybenzamide?
A4: For long-term stability, the purified compound should be stored in a tightly sealed container in a dry environment, preferably at 2-8°C.[3]
Troubleshooting Guide
This section provides a systematic approach to troubleshooting common issues encountered during the purification of N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Problem 1: Low Yield After Purification
Potential Causes & Solutions
Potential Cause
Troubleshooting Steps
Product Loss During Workup
Ensure that the pH is carefully controlled during aqueous washes to prevent the loss of the benzamide, which can be susceptible to hydrolysis under harsh acidic or basic conditions.[1]
Incomplete Elution from Chromatography Column
If you suspect the product is still on the column, flush it with a more polar solvent, such as pure ethyl acetate or methanol, to elute any remaining compound.[2]
Product Loss During Recrystallization
To minimize product loss, use a minimal amount of hot solvent to dissolve the crude product. After crystallization, wash the collected crystals with a small amount of ice-cold recrystallization solvent.[1][4]
Problem 2: Persistent Impurities in the Final Product
Potential Causes & Solutions
Potential Cause
Troubleshooting Steps
Co-elution with Product during Column Chromatography
To improve separation, employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity.[2] Using a longer column or a stationary phase with a smaller particle size can also enhance resolution.[2]
Ineffective Recrystallization
The choice of solvent is critical for successful recrystallization.[5] Screen various solvents to find one in which N-cyclopropyl-4-fluoro-3-methoxybenzamide is highly soluble at elevated temperatures but sparingly soluble at room temperature.[2][5]
Presence of Acidic or Basic Impurities
If unreacted starting materials are suspected, wash the crude product with a dilute basic solution (e.g., saturated sodium bicarbonate) to remove acidic impurities or a dilute acidic solution (e.g., 1M HCl) to remove basic impurities during the workup.[1]
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol outlines a general procedure for the purification of N-cyclopropyl-4-fluoro-3-methoxybenzamide using silica gel column chromatography.
Workflow Diagram:
Caption: Workflow for Column Chromatography Purification.
Step-by-Step Procedure:
TLC Analysis: Determine the optimal solvent system for separation using TLC. A good starting point is a mixture of ethyl acetate and hexanes. The ideal Rf value for the product is around 0.3-0.4.[1]
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column, ensuring no air bubbles are trapped.[2]
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and carefully load it onto the top of the silica gel bed.[1]
Elution: Begin eluting with the chosen solvent system. A gradient elution, gradually increasing the polarity, is often effective for separating closely related impurities.[2]
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[1]
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-cyclopropyl-4-fluoro-3-methoxybenzamide.[1]
Protocol 2: Recrystallization
Recrystallization is an effective technique for purifying solid compounds.
Resolving hygroscopic issues with N-cyclopropyl-4-fluoro-3-methoxybenzamide
Welcome to the technical support center for N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve potent...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for N-cyclopropyl-4-fluoro-3-methoxybenzamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve potential hygroscopicity issues encountered during experimentation and storage. Our goal is to provide you with the scientific rationale and practical steps to ensure the integrity and reproducibility of your results.
Introduction to Hygroscopicity
Hygroscopicity is the tendency of a substance to absorb or adsorb moisture from the surrounding environment. For an active pharmaceutical ingredient (API) like N-cyclopropyl-4-fluoro-3-methoxybenzamide, this can lead to a cascade of undesirable effects, including:
Physical Changes: Caking, clumping, and changes in flowability, which can complicate handling and formulation.[1]
Chemical Degradation: Moisture can act as a reactant or facilitate reactions like hydrolysis, leading to the degradation of the API.[2][3]
Polymorphic Transformation: Absorption of water can induce changes in the crystal structure of the compound, potentially altering its solubility, bioavailability, and stability.[3][4]
Inaccurate Dosing: Water uptake increases the weight of the compound, leading to inaccuracies in weighing and dosing.
This guide provides a structured approach to identifying, understanding, and mitigating hygroscopicity-related challenges with N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Here we address common questions and issues related to the handling and stability of N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Q1: My sample of N-cyclopropyl-4-fluoro-3-methoxybenzamide appears clumpy and difficult to handle. What could be the cause?
A1: Causal Analysis and Immediate Actions
Clumping and poor flowability are classic signs of moisture absorption. This suggests that your sample of N-cyclopropyl-4-fluoro-3-methoxybenzamide may be hygroscopic. The extent of this issue can be influenced by the solid-state form of the compound (amorphous vs. crystalline) and the ambient storage conditions. Amorphous materials are generally more prone to moisture sorption than their crystalline counterparts due to their higher internal energy and disordered molecular arrangement.[5][6]
Immediate Troubleshooting Steps:
Assess Storage Conditions: Verify that the compound is stored in a tightly sealed container, preferably with a desiccant.[1] The storage environment should have controlled low humidity.
Drying the Sample: For immediate use, a portion of the material can be dried under vacuum at a gentle temperature. However, it is crucial to first determine the thermal stability of the compound to avoid degradation.
Characterize the Material: If the problem persists, it is essential to characterize the solid-state properties of your sample. Techniques like X-Ray Powder Diffraction (XRPD) can determine if the material is crystalline or amorphous. Dynamic Vapor Sorption (DVS) analysis is the gold standard for quantifying the extent and rate of water uptake at different relative humidity (RH) levels.[7]
Q2: I'm observing inconsistent results in my biological assays. Could hygroscopicity be a contributing factor?
A2: The Impact of Hygroscopicity on Experimental Results
Yes, hygroscopicity can significantly impact the accuracy and reproducibility of biological assays. Inaccurate weighing due to water absorption leads to errors in solution concentration. Furthermore, the absorbed water can potentially degrade the compound, especially in solution.[8]
Protocol for Investigation:
Prepare Fresh Solutions: Always prepare solutions of N-cyclopropyl-4-fluoro-3-methoxybenzamide immediately before use from a properly stored and dried sample.
Stability in Assay Medium: Assess the stability of the compound in your specific assay buffer. This can be done by preparing a stock solution, incubating it under assay conditions for various time points, and then analyzing for degradation products using a suitable analytical method like HPLC.
Controlled Weighing Environment: If possible, weigh the compound in a glove box with controlled low humidity. If this is not available, weigh the material quickly and ensure the container is sealed immediately after dispensing.
Q3: What are the long-term strategies to mitigate the hygroscopic nature of N-cyclopropyl-4-fluoro-3-methoxybenzamide?
A3: Proactive Strategies for Stability Enhancement
If N-cyclopropyl-4-fluoro-3-methoxybenzamide is confirmed to be hygroscopic, several formulation and crystal engineering strategies can be employed to improve its stability and handling.[2][3][9]
Strategy
Description
Advantages
Considerations
Polymorph Screening
A systematic search for different crystalline forms (polymorphs) of the compound.[4][10]
The most thermodynamically stable polymorph is often the least hygroscopic.[4]
Can be time and material intensive. Requires specialized analytical techniques (XRPD, DSC, TGA).[7][11]
Salt Formation
If the molecule has an ionizable group, it can be converted into a salt.
Salts can have significantly different physicochemical properties, including lower hygroscopicity and improved stability.[12][13][14]
May alter solubility and bioavailability. Not all molecules are amenable to salt formation.[12][15]
Co-crystallization
Formation of a crystalline solid containing the API and a stoichiometric amount of a co-former in the crystal lattice.[2][3][9]
Can improve stability, solubility, and reduce hygroscopicity without modifying the API's chemical structure.[13][15]
Requires screening for suitable co-formers. Regulatory path may be more complex.
Formulation with Excipients
Incorporating hydrophobic excipients into the formulation can help protect the API from moisture.[2][[“]][17]
A practical approach for solid dosage forms. Can improve flowability and compressibility.[17]
The choice of excipient must be compatible with the API and the intended application.
Experimental Protocols
The following protocols provide a starting point for addressing hygroscopicity.
Protocol 1: Recrystallization for Purification and Potential Polymorph Control
Recrystallization is a fundamental technique for purifying solid compounds. By carefully selecting the solvent system and controlling the cooling rate, it may also be possible to isolate a stable, less hygroscopic crystalline form.[18][19][20]
Objective: To purify N-cyclopropyl-4-fluoro-3-methoxybenzamide and potentially obtain a more stable crystalline form.
Materials:
Crude N-cyclopropyl-4-fluoro-3-methoxybenzamide
A selection of solvents for solubility testing (e.g., ethanol, isopropanol, acetone, ethyl acetate, toluene, hexane)
Place a small amount of the compound in several test tubes.
Add a few drops of a single solvent to each test tube at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.[19][21]
If a single solvent is not ideal, a two-solvent system can be used. In this case, the compound should be soluble in the first solvent ("solvent") and insoluble in the second ("anti-solvent"). The two solvents must be miscible.[21][22]
Dissolution:
Place the crude compound in an Erlenmeyer flask.
Add a minimal amount of the chosen hot solvent until the compound just dissolves.
Cooling and Crystallization:
Allow the solution to cool slowly to room temperature. Rapid cooling can lead to the formation of small, impure crystals.[20]
Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
Crystal Collection:
Collect the crystals by vacuum filtration.
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.[19]
Drying:
Dry the crystals under vacuum.
Characterization:
Analyze the resulting crystals by XRPD to determine their polymorphic form and compare it to the starting material.
Assess the hygroscopicity of the new crystalline form using DVS.
Protocol 2: Workflow for Investigating and Mitigating Hygroscopicity
The following diagram illustrates a systematic approach to addressing hygroscopicity issues.
Caption: A decision-making workflow for addressing hygroscopicity.
Advanced Strategies: A Brief Overview
For persistent hygroscopicity issues, more advanced techniques may be necessary.
Polymorph Screening: This involves a comprehensive search for all possible crystalline forms of N-cyclopropyl-4-fluoro-3-methoxybenzamide under various conditions (solvents, temperatures, pressures).[10][11] The goal is to identify the most thermodynamically stable and least hygroscopic polymorph for development.[4]
Salt Screening: If N-cyclopropyl-4-fluoro-3-methoxybenzamide possesses an ionizable functional group, forming a salt with a suitable counter-ion can drastically alter its physical properties. A salt screening study would explore a variety of pharmaceutically acceptable counter-ions to find a salt form with optimal stability and low hygroscopicity.[12][14]
Co-crystal Screening: This emerging technique involves combining N-cyclopropyl-4-fluoro-3-methoxybenzamide with a benign "co-former" in the same crystal lattice. Co-crystals can exhibit improved physical properties, including reduced hygroscopicity, without chemically modifying the API.[15]
The following diagram illustrates the relationship between these advanced strategies.
Caption: Inter-relationship of advanced strategies for hygroscopicity mitigation.
References
Chen, J. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. [Link]
Chen, J. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. Consensus. [Link]
Chen, J. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PMC. [Link]
Pharmaceutical Technology. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]
Curia Global. (n.d.). Amorphous Solids: Implications for Solubility and Stability. Curia Global. [Link]
Vesta Nutra. (2019). 3 Ways to Handle Hygroscopic Material Challenges. Vesta® Nutra. [Link]
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. [Link]
Kumar, L. et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. PMC. [Link]
Charles River Laboratories. (n.d.). Pharmaceutical Polymorphism Screening & Selection. Charles River Laboratories. [Link]
Letters in High Energy Physics. (n.d.). Evaluating the Stability of Pharmaceuticals under Different Environmental Conditions. Letters in High Energy Physics. [Link]
European Pharmaceutical Review. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. European Pharmaceutical Review. [Link]
University of California, Los Angeles. (n.d.). recrystallization.pdf. University of California, Los Angeles. [Link]
University of Missouri–St. Louis. (n.d.). Recrystallization. University of Missouri–St. Louis. [Link]
University of California, Davis. (n.d.). Recrystallization. University of California, Davis. [Link]
Taylor & Francis. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. Taylor & Francis. [Link]
Resolian. (n.d.). De-risk Your Drug Development with Resolian's Polymorph Screening Expertise. Resolian. [Link]
MDPI. (2025). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. MDPI. [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Process related and degradation impurities in anti-inflammatory drug Roflumilast. JOCPR. [Link]
NSF PAR. (n.d.). Hygroscopicity and Volatility of Biomass Burning Aromatic and Nitroaromatic Compounds. NSF PAR. [Link]
Atmospheric Chemistry and Physics. (n.d.). Hygroscopicity and CCN potential of DMS derived aerosol particles. ACP. [Link]
Technical Support Center: Synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Executive Summary You are inquiring about alternative reagents for the amidation of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine . While standard reagents like Thionyl Chloride ( ) or HATU are effective, they oft...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
You are inquiring about alternative reagents for the amidation of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine . While standard reagents like Thionyl Chloride (
) or HATU are effective, they often present challenges regarding purification, cost, or safety (e.g., potential explosion hazards with benzotriazoles).
This guide focuses on three "Process-Friendly" alternatives that prioritize green chemistry , cost-efficiency , and scalability :
T3P® (Propylphosphonic Anhydride): Best for ease of workup and yield.[1]
CDI (1,1'-Carbonyldiimidazole): Best for cost reduction and "one-pot" synthesis.
Mixed Anhydride (via Ethyl Chloroformate): A classic, non-coupling agent route.
Reagent Selection Matrix
Use the following decision tree to select the optimal reagent for your specific constraints.
Figure 1: Decision matrix for selecting the appropriate amidation reagent based on project constraints.
Module 1: The Green Standard – T3P (Propylphosphonic Anhydride)[2]
Why use it: T3P is a cyclic phosphonic anhydride. Unlike HATU/EDC, its byproducts are completely water-soluble.[2] This allows you to isolate the product simply by washing the organic layer with water/bicarbonate, often eliminating the need for column chromatography [1].
Protocol: T3P Mediated Coupling
Reagents:
4-fluoro-3-methoxybenzoic acid (1.0 equiv)
Cyclopropylamine (1.2 - 1.5 equiv) (Note: Volatile, bp ~50°C)
Base: DIPEA or TEA (3.0 equiv)
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)
Reagent: T3P (50% w/w in EtOAc/DMF) (1.5 equiv)
Step-by-Step:
Dissolution: Charge the benzoic acid derivative and solvent (EtOAc) into the reactor.
Base Addition: Add DIPEA at 0–5°C. Stir for 10 minutes.
Reagent Addition: Add T3P solution dropwise at 0–5°C. Exotherm warning.
Activation: Stir for 20–30 mins to form the active ester.
Amine Addition: Add cyclopropylamine dropwise.
Critical: Maintain T < 10°C during addition to prevent amine evaporation.
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours.
The amine boils at 50°C. If the reaction exotherms >40°C during T3P addition, you lose stoichiometry. Use a reflux condenser or seal the vessel; keep T < 20°C.
Sticky Oil Product
Residual phosphorous byproducts.
T3P byproducts are water-soluble but require thorough washing. Ensure the aqueous wash volume is at least 50% of the organic volume.
No Reaction
Steric hindrance (Methoxy group).
The 3-OMe group adds slight steric bulk. Heat the reaction to 40–50°C after sealing the vessel to prevent amine loss.
Module 2: The Economic Route – CDI (1,1'-Carbonyldiimidazole)[2]
Why use it: CDI is significantly cheaper than T3P or HATU. It generates an active acyl imidazole intermediate.[4][5] The only byproducts are
(gas) and imidazole (water-soluble) [2].
Protocol: One-Pot CDI Activation
Reagents:
4-fluoro-3-methoxybenzoic acid (1.0 equiv)
CDI (1.1 equiv)
Cyclopropylamine (1.2 equiv)
Solvent: THF or DCM (Anhydrous is critical)
Step-by-Step:
Activation: Dissolve the acid in anhydrous THF.
CDI Addition: Add CDI portion-wise at RT.
Observation: Vigorous gas evolution (
).
Completion Check: Stir for 1–2 hours until gas evolution ceases completely.
Tip: If you add the amine before
stops, the amine will react with residual CDI to form a urea impurity.
Amine Addition: Add cyclopropylamine.
Reaction: Stir at RT for 3–6 hours.
Workup:
Quench with small amount of water.
Evaporate THF (if used) or dilute with DCM.
Wash with 1M HCl (removes imidazole and excess amine).
Troubleshooting CDI
Symptom
Probable Cause
Corrective Action
Urea Impurity
Incomplete activation time.
If cyclopropylamine reacts with unreacted CDI, you get N,N'-dicyclopropylurea. Wait until bubbling stops completely before adding amine.
Incomplete Conversion
Wet solvent (Hydrolysis).
CDI is extremely moisture sensitive. It hydrolyzes to imidazole + .[6] Ensure solvents are dried over molecular sieves.
Solid Precipitation
Acyl Imidazole insolubility.
The intermediate may precipitate. This is fine; it will redissolve as it reacts with the amine. Do not filter it out.
Module 3: Risk Assessment (SnAr Side Reaction)
Critical Warning:
You are synthesizing N-cyclopropyl-4-fluoro-3-methoxybenzamide .
The 4-Fluoro position is susceptible to Nucleophilic Aromatic Substitution (
), especially because the amide product is electron-withdrawing.
Risk: Excess cyclopropylamine attacking the 4-position, displacing the Fluorine.
Do not use a massive excess of amine (>2.0 equiv).
Monitor reaction by HPLC/TLC to stop immediately upon consumption of starting material.
Comparison of Reagents
Feature
T3P (Propylphosphonic Anhydride)
CDI (Carbonyldiimidazole)
Mixed Anhydride (IBCF)
Atom Economy
Moderate
High
Moderate
Cost
High
Low
Low
Toxicity
Low (Green)
Moderate (Sensitizer)
Moderate
Moisture Sensitivity
Low (Tolerates wet solvent)
High (Strictly anhydrous)
High
Purification
Extraction (Wash)
Extraction (Acid wash)
Extraction/Column
Key Risk
Cost
Gas Evolution / Urea formation
Temperature control
References
Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016).[7] Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]
Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature. [Link]
Technical Support Center: Overcoming Steric Hindrance in Cyclopropyl Amide Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you navigate the kinetic and thermodynamic roadblocks associated with synthesizing sterically demanding cyclopr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help you navigate the kinetic and thermodynamic roadblocks associated with synthesizing sterically demanding cyclopropyl amides. Below, you will find mechanistic troubleshooting FAQs, reagent selection data, diagnostic workflows, and self-validating experimental protocols.
Troubleshooting FAQs: Mechanistic Insights
Q: Why do standard coupling reagents (e.g., EDC/HOBt) consistently fail or give low yields when coupling cyclopropylamines or cyclopropanecarboxylic acids?A: The failure is rooted in both steric and stereoelectronic factors. The cyclopropyl ring possesses significant angle strain, giving its C-C bonds high s-character (sp²-like). This rigid, flat geometry physically shields the reaction center, blocking the optimal Bürgi-Dunitz approach trajectory required for the amine nucleophile to attack the activated carbonyl. Standard active esters (like the OBt ester formed by EDC/HOBt) simply lack the electrophilicity required to overcome this high activation energy barrier, leading to sluggish kinetics and competitive hydrolysis of the active ester[1].
Q: My active ester is hydrolyzing before the hindered cyclopropylamine can attack. What is the most effective alternative?A: When traditional active esters fail, transitioning to acyl fluorides is the most robust solution. Unlike acyl chlorides, which are highly moisture-sensitive and prone to side reactions, acyl fluorides are remarkably stable to hydrolysis but exhibit exceptional reactivity toward amines[2]. The fluorine atom is small, minimizing additional steric bulk at the electrophilic carbon, while the highly polarized C-F bond drastically lowers the LUMO of the carbonyl, accelerating nucleophilic attack even by sterically encumbered cyclopropylamines[1]. Reagents like TFFH or Selectfluor can generate these intermediates in situ[3].
Q: I am coupling a chiral cyclopropanecarboxylic acid derivative and observing significant epimerization. How can I suppress this while maintaining high coupling efficiency?A: Epimerization (racemization) occurs when the activated acid undergoes proton abstraction to form a ketene or oxazolone intermediate. To suppress this, switch from HATU to COMU , a third-generation uronium-type reagent based on OxymaPure[4]. COMU contains a morpholino group that acts as an internal hydrogen-bond acceptor, stabilizing the transition state and accelerating the coupling rate so that amidation outcompetes epimerization[5]. Additionally, always use a strictly non-nucleophilic base like 2,4,6-collidine or DIPEA rather than triethylamine, and maintain the reaction at 0 °C to room temperature.
Reagent Selection Data
To optimize your reaction, consult the following quantitative summary of coupling reagents specifically evaluated for sterically hindered cyclopropyl systems:
Coupling Reagent
Active Intermediate
Electrophilicity
Racemization Risk
Primary Byproduct
Best Application
EDC / HOBt
OBt Ester
Low
Moderate
Water-soluble urea
Unhindered primary amines
HATU
OAt Ester
High
Moderate-High
Tetramethylurea
Moderately hindered amines
COMU
Oxyma Ester
Very High
Low
Water-soluble morpholino urea
Chiral, highly hindered substrates
TFFH / Selectfluor
Acyl Fluoride
Extreme
Very Low
Tetramethylurea / Fluoride
Extremely hindered/unreactive cyclopropyls
Diagnostic Workflow
Use the following decision tree to determine the optimal coupling strategy for your specific cyclopropyl substrate.
Workflow for troubleshooting sterically hindered cyclopropyl amide couplings.
Validated Experimental Protocols
Protocol 1: Chemoselective Coupling of Chiral Hindered Substrates using COMU/Oxyma
This protocol is designed as a self-validating system to ensure stereointegrity while forcing a difficult coupling.
Pre-activation: Dissolve the chiral cyclopropanecarboxylic acid (1.0 equiv) and COMU (1.1 equiv) in anhydrous DMF (0.1 M). Cool the reaction vessel to 0 °C.
Causality: Cooling minimizes the formation of the oxazolone intermediate, preserving stereointegrity during the highly exothermic activation step[5].
Base Addition: Add DIPEA (2.0 equiv) dropwise. A distinct color change (often to yellow/orange) indicates the successful formation of the active Oxyma ester. Stir for 5 minutes.
Causality: DIPEA is selected because its bulky isopropyl groups prevent it from acting as a competing nucleophile, ensuring it functions strictly as a proton sponge.
Amine Addition: Add the cyclopropylamine (1.1 equiv). Allow the reaction to slowly warm to room temperature over 2 hours.
Causality: The slow warm-up balances the need for kinetic energy to overcome steric hindrance with the need to suppress side reactions.
Validation & Workup: Monitor conversion via LC-MS. Upon completion, quench with saturated aqueous NH₄Cl. The morpholino byproducts of COMU are highly water-soluble, allowing for a clean organic extraction with ethyl acetate[4].
Protocol 2: In Situ Acyl Fluoride Generation via TFFH for Extremely Hindered Systems
Deploy this protocol when bulky active esters (like OAt or Oxyma) fail to yield the desired product due to extreme steric shielding.
Acyl Fluoride Formation: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DCM. Add TFFH (1.2 equiv) and DIPEA (2.5 equiv). Stir at room temperature for 30–60 minutes.
Intermediate Validation: Briefly check the reaction by IR spectroscopy. Look for the characteristic strong acyl fluoride carbonyl stretch around 1840 cm⁻¹.
Causality: Confirming the acyl fluoride formation prevents wasting valuable, highly hindered amine on an incomplete activation step.
Coupling: Add the highly hindered cyclopropylamine (1.2 equiv). If the amine is an exceptionally poor nucleophile, add a catalytic amount of DMAP (0.1 equiv) to facilitate acyl transfer.
Thermal Forcing (If necessary): If LC-MS indicates stalled conversion after 4 hours, gently reflux the DCM (40 °C).
Causality: Unlike acyl chlorides, acyl fluorides are thermally stable and will not degrade under these conditions, allowing you to force the reaction kinetically[1].
Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine to remove the tetramethylurea byproduct and excess fluoride ions.
References[1] A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate - Verify Source[2] Sulfur-Fluoride Exchange (SuFEx)-Mediated Synthesis of Sterically Hindered and Electron-Deficient Secondary and Tertiary Amides via Acyl Fluoride Intermediates - Semantic Scholar -Verify Source[3] Efficient Amide Formation from Non‐Activated Cyclopropyl Ester via Acyl Fluoride Generation Using Hypervalent Iodine(III) Reagent and Selectfluor - ResearchGate - Verify Source[4] Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey - ACS Publications - Verify Source[5] COMU: A third generation of uronium-type coupling reagents - ResearchGate - Verify Source
A Researcher's Guide to the ¹H NMR Chemical Shifts of N-cyclopropyl-4-fluoro-3-methoxybenzamide: A Predictive and Comparative Analysis
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and professionals in drug development and organic synthesis, the precise structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as a cornerstone technique for this purpose. This guide provides an in-depth analysis of the predicted ¹H NMR spectrum of N-cyclopropyl-4-fluoro-3-methoxybenzamide, a compound of interest in medicinal chemistry. By dissecting the expected chemical shifts and coupling patterns, and comparing them with structurally related molecules, we aim to offer a robust framework for the spectral interpretation of this and similar chemical entities.
The Foundational Principles: Understanding Chemical Shifts in ¹H NMR
The chemical shift (δ) in ¹H NMR is a measure of the resonance frequency of a proton relative to a standard, typically tetramethylsilane (TMS). This value is highly sensitive to the electronic environment of the proton. Electron-withdrawing groups deshield a proton, causing its signal to appear at a higher chemical shift (downfield), while electron-donating groups shield the proton, resulting in a lower chemical shift (upfield)[1]. Furthermore, the magnetic anisotropy of certain functional groups, such as aromatic rings and carbonyls, can induce significant shifts in nearby protons, a phenomenon known as the anisotropic effect[2].
In N-cyclopropyl-4-fluoro-3-methoxybenzamide, the interplay of several structural features dictates the final appearance of the ¹H NMR spectrum:
The Substituted Benzene Ring: The aromatic protons are influenced by the electronic effects of the fluoro, methoxy, and N-cyclopropylbenzamide substituents. The methoxy group is an electron-donating group, which tends to shield the aromatic protons, shifting their signals upfield[1]. Conversely, the fluorine atom and the amide group are electron-withdrawing, which deshield the aromatic protons, moving their signals downfield[1].
The Cyclopropyl Group: The cyclopropane ring is known to exhibit a unique magnetic anisotropy, often referred to as a ring current effect, which can lead to the shielding of protons positioned above or below the plane of the ring[3][4][5][6].
The Amide Linkage: The proton attached to the nitrogen of the amide group (N-H) typically resonates at a downfield position, often as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding[1][7][8]. Its chemical shift can be sensitive to solvent, concentration, and temperature[8][9].
Predicted ¹H NMR Spectrum of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Based on established principles and data from analogous structures, the following table summarizes the predicted ¹H NMR chemical shifts, multiplicities, and coupling constants for N-cyclopropyl-4-fluoro-3-methoxybenzamide. The predictions are based on a standard deuterated chloroform (CDCl₃) solvent.
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
H-5 (Aromatic)
~7.2 - 7.4
Doublet of doublets (dd)
JH-H ≈ 8.5, JH-F ≈ 2.0
H-2 (Aromatic)
~7.1 - 7.3
Doublet (d)
JH-F ≈ 11.0
H-6 (Aromatic)
~6.9 - 7.1
Doublet of doublets (dd)
JH-H ≈ 8.5, JH-H ≈ 2.0
Amide N-H
~6.5 - 8.5
Broad singlet (br s)
-
Methoxy (-OCH₃)
~3.9
Singlet (s)
-
Cyclopropyl CH
~2.8 - 3.0
Multiplet (m)
-
Cyclopropyl CH₂
~0.8 - 1.0
Multiplet (m)
-
Cyclopropyl CH₂'
~0.6 - 0.8
Multiplet (m)
-
Comparative Analysis with Structurally Related Compounds
To substantiate our predictions, we will compare the expected spectrum of our target molecule with the known ¹H NMR data of similar compounds.
Table 2: ¹H NMR Data for N-cyclopropylbenzamide
Proton Assignment
Chemical Shift (δ, ppm)
Multiplicity
Aromatic Protons
7.2 - 7.8
Multiplet
Amide N-H
~6.3
Broad singlet
Cyclopropyl CH
2.8 - 2.9
Multiplet
Cyclopropyl CH₂
0.8 - 0.9
Multiplet
Cyclopropyl CH₂'
0.6 - 0.7
Multiplet
Data synthesized from publicly available spectral databases.
Table 3: ¹H NMR Data for 3-Fluoro-4-methoxybenzaldehyde
The comparison reveals several key trends. The aromatic protons in N-cyclopropylbenzamide appear in a typical range for a substituted benzene ring. In 3-fluoro-4-methoxybenzaldehyde, the presence of the strongly electron-withdrawing aldehyde group shifts the aromatic protons significantly downfield. For our target molecule, N-cyclopropyl-4-fluoro-3-methoxybenzamide, we anticipate the aromatic signals to be influenced by a combination of the electron-donating methoxy group and the electron-withdrawing fluoro and amide groups, leading to a more complex and intermediate chemical shift pattern. The long-range coupling to fluorine is expected to be a key diagnostic feature, with a large ortho coupling (³JH-F) and a smaller meta coupling (⁴JH-F)[11].
Experimental Protocol for ¹H NMR Spectrum Acquisition
The following is a generalized, step-by-step protocol for obtaining a high-quality ¹H NMR spectrum.
Sample Preparation:
Accurately weigh approximately 5-10 mg of the solid N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
Transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Setup:
Insert the NMR tube into the spinner turbine and adjust the depth using a depth gauge.
Place the sample in the NMR spectrometer.
Lock the spectrometer on the deuterium signal of the CDCl₃.
Shim the magnetic field to achieve a narrow and symmetrical peak shape for the TMS signal.
Data Acquisition:
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
Apply a 90° pulse.
Set the number of scans to 16 or 32 for a good signal-to-noise ratio.
Set the relaxation delay to at least 1-2 seconds.
Acquire the Free Induction Decay (FID).
Data Processing:
Apply a Fourier transform to the FID.
Phase the resulting spectrum to obtain pure absorption peaks.
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Integrate the peaks to determine the relative number of protons.
Analyze the multiplicities and coupling constants.
Visualizing the Structure and Predicted Chemical Shifts
The following diagram illustrates the structure of N-cyclopropyl-4-fluoro-3-methoxybenzamide with the different proton environments and their predicted chemical shift regions.
Figure 1. Structure of N-cyclopropyl-4-fluoro-3-methoxybenzamide with predicted ¹H NMR chemical shift ranges.
Conclusion
This guide provides a comprehensive, predictive analysis of the ¹H NMR spectrum of N-cyclopropyl-4-fluoro-3-methoxybenzamide. By understanding the fundamental principles of chemical shifts and comparing with analogous structures, researchers can confidently approach the interpretation of experimental data for this and related molecules. The provided experimental protocol and visual guide serve as practical tools to aid in the structural elucidation process, ensuring the scientific integrity of their findings.
References
Long-range carbon–fluorine scalar coupling in some fluorinated aromatic compounds. Journal of the Chemical Society, Chemical Communications, (1971). URL: [Link]
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. URL: [Link]
Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. PMC. URL: [Link]
Structure Elucidation of Fluorinated Compounds by NMR. JEOL Ltd. URL: [Link]
Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, (1963). URL: [Link]
Anisotropy Effect of Three-Membered Rings in ¹H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry. ResearchGate. URL: [Link]
Classical ¹H NMR anisotropic shielding of single, double and triple CC... ResearchGate. URL: [Link]
Anisotropy effect of three-membered rings in (1)H NMR spectra: quantification by TSNMRS and assignment of the stereochemistry. PubMed, (2015). URL: [Link]
Anisotropy Effect of Three-Membered Rings in ¹H NMR Spectra: Quantification by TSNMRS and Assignment of the Stereochemistry. The Journal of Physical Chemistry A, (2015). URL: [Link]
C13 NMR spectrum analysis of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Comparative Guide: High-Resolution 13C NMR Analysis of N-cyclopropyl-4-fluoro-3-methoxybenzamide Introduction: The Analytical Bottleneck of Fluorinated Aromatics N-cyclopropyl-4-fluoro-3-methoxybenzamide is a highly func...
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: High-Resolution 13C NMR Analysis of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Introduction: The Analytical Bottleneck of Fluorinated Aromatics
N-cyclopropyl-4-fluoro-3-methoxybenzamide is a highly functionalized building block frequently utilized in the development of kinase inhibitors and targeted therapeutics[1]. While its proton (1H) NMR spectrum is relatively straightforward, acquiring a high-quality Carbon-13 (13C) NMR spectrum presents a significant analytical challenge.
The difficulty stems from the presence of the fluorine atom. The 19F nucleus has a 100% natural abundance and a nuclear spin of ½. Because standard 13C NMR experiments employ 1H broadband decoupling but lack 19F decoupling, the 13C signals of the aromatic ring undergo extensive spin-spin coupling with the fluorine atom[2]. This
coupling splits the carbon signals into multiplets (doublets), distributing the already weak 13C signal intensity across multiple peaks. When combined with the lack of Nuclear Overhauser Effect (NOE) enhancement for quaternary carbons, critical signals—such as the C-F (C4) and C-OMe (C3) carbons—frequently vanish into the baseline thermal noise of standard spectrometers[3].
To solve this, researchers must choose the right hardware. This guide objectively compares the performance of a standard 400 MHz Room Temperature (RT) Probe versus a 600 MHz Helium CryoProbe for the structural verification of this compound.
Before comparing instrument performance, it is critical to understand the expected spectral profile. The presence of the 19F atom introduces first, second, third, and even fourth-order couplings to the aromatic carbons[4].
(One-bond coupling): The C4 carbon directly attached to the fluorine will appear as a massive doublet with a coupling constant of ~240–250 Hz[4].
(Two-bond coupling): The adjacent C3 (methoxy-bearing) and C5 carbons will show doublets with constants of ~15–25 Hz.
(Three-bond coupling): The C2 and C6 carbons will exhibit smaller splittings of ~5–10 Hz.
Table 1: Expected 13C NMR Chemical Shifts & Splitting Patterns (in CDCl3)
Carbon Position
Environment
Expected Shift (δ, ppm)
Splitting Pattern
Approx. Coupling Constant ()
C1
Quaternary (Ar-C=O)
~131.0
Doublet
Hz
C2
Tertiary (Ar-CH)
~112.5
Doublet
Hz
C3
Quaternary (Ar-OMe)
~147.0
Doublet
Hz
C4
Quaternary (Ar-F)
~154.0
Doublet
Hz
C5
Tertiary (Ar-CH)
~115.0
Doublet
Hz
C6
Tertiary (Ar-CH)
~120.0
Doublet
Hz
C=O
Amide Carbonyl
~167.0
Singlet
N/A
-OCH3
Methoxy
~56.0
Singlet
N/A
CH (c-Pr)
Cyclopropyl Methine
~23.0
Singlet
N/A
CH2 (c-Pr)
Cyclopropyl Methylene
~6.5
Singlet
N/A
Hardware Comparison: 400 MHz RT Probe vs. 600 MHz CryoProbe
The core metric for 13C NMR of fluorinated compounds is the Signal-to-Noise Ratio (S/N) .
Standard 400 MHz RT Probe:
In a room-temperature probe, the thermal motion of electrons in the detection coils generates Johnson-Nyquist noise. For a split quaternary carbon like C4 (
Hz), the signal is halved and often buried under this thermal noise. Acquiring a resolvable spectrum requires highly concentrated samples and overnight acquisition times.
600 MHz CryoProbe:
A CryoProbe uses cryogenic helium gas to cool the RF detection coils and preamplifiers to approximately 20 K[5]. This drastically reduces thermal noise. While the higher magnetic field (600 MHz vs 400 MHz) provides a modest ~1.5x boost to S/N, the cryogenic cooling provides an additional 3x to 4x multiplier[6]. Because NMR acquisition time scales inversely with the square of the S/N ratio (
), a 4x improvement in S/N reduces the required experiment time by a factor of 16[5].
Table 2: Performance Comparison for N-cyclopropyl-4-fluoro-3-methoxybenzamide (30 mg sample)
To ensure the reproducibility of the quaternary carbon signals, the following protocol must be strictly adhered to. This workflow is designed as a self-validating system: if the relaxation delay is set correctly, the C=O and C4 signals will integrate proportionally to the protonated carbons.
Step 1: Sample Preparation
Dissolve exactly 30 mg of N-cyclopropyl-4-fluoro-3-methoxybenzamide in 0.6 mL of deuterated chloroform (CDCl3, 99.8% D).
Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity (shimming).
Insert the sample and lock the spectrometer to the deuterium frequency of CDCl3.
Crucial Step: Perform automated tuning and matching (ATM) specifically for the 13C frequency. Cryoprobes are highly sensitive to sample dielectric properties; failing to tune will negate the S/N benefits.
Run gradient shimming (TopShim) to achieve a Z0 line width of < 0.6 Hz on the solvent peak.
Pulse Angle: Use a 30° excitation pulse to allow for faster longitudinal relaxation (
) recovery.
Relaxation Delay (D1): Set
seconds. Causality: Quaternary carbons (C1, C3, C4, C=O) lack directly attached protons to facilitate dipole-dipole relaxation[5]. A short will saturate these nuclei, causing their signals to disappear entirely.
Number of Scans (NS): Set to 512.
Decoupling: Enable 1H broadband decoupling (WALTZ-16) during acquisition. (Note: 19F decoupling requires specialized hardware and is not used in this standard protocol, hence the observed
Apply an Exponential Multiplication window function with a Line Broadening (LB) of 1.0 Hz before the Fourier Transform. This slightly reduces resolution but significantly smooths the baseline, making the wide
doublet of C4 easier to identify.
Workflow Visualization
Workflow comparing 13C NMR acquisition using standard RT probes versus CryoProbes.
FTIR spectral peaks for N-cyclopropyl-4-fluoro-3-methoxybenzamide
An In-Depth Guide to the FTIR Spectral Peaks of N-cyclopropyl-4-fluoro-3-methoxybenzamide: A Comparative Analysis Introduction: The Role of FTIR in Modern Drug Development In the landscape of pharmaceutical research and...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the FTIR Spectral Peaks of N-cyclopropyl-4-fluoro-3-methoxybenzamide: A Comparative Analysis
Introduction: The Role of FTIR in Modern Drug Development
In the landscape of pharmaceutical research and drug development, the unambiguous structural confirmation of novel chemical entities is paramount. Among the arsenal of analytical techniques, Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative "molecular fingerprint."[1] By measuring the absorption of infrared radiation by specific molecular vibrations, FTIR allows researchers to identify functional groups, confirm the formation of desired products, and assess sample purity.[2][3]
This guide offers a detailed analysis of the expected FTIR spectral features of N-cyclopropyl-4-fluoro-3-methoxybenzamide , a compound featuring a combination of functional groups relevant to medicinal chemistry. As direct experimental data for this specific molecule is not publicly available, this analysis is built upon a comparative framework, referencing established spectral data for its core structural motifs: secondary amides, substituted aromatics, cyclopropyl rings, aryl fluorides, and aryl ethers. This approach provides a robust, evidence-based prediction of its infrared spectrum, offering a valuable reference for researchers working with this or structurally related molecules.
Molecular Structure and Key Vibrational Modes
To logically deconstruct the FTIR spectrum, we must first identify the primary functional groups and bond types within N-cyclopropyl-4-fluoro-3-methoxybenzamide. Each of these contributes characteristic absorption bands.
Caption: Molecular structure of N-cyclopropyl-4-fluoro-3-methoxybenzamide with key vibrational modes highlighted.
Comparative Spectral Analysis: Predicting the Fingerprint
The following sections compare the expected absorption peaks for our target molecule with experimental data from analogous compounds. All quantitative data are summarized in the table below for clarity.
The High-Frequency Region (>2500 cm⁻¹): C-H and N-H Stretching
This region is dominated by stretching vibrations of bonds to hydrogen.
N-H Stretch: As a secondary amide, a single, relatively sharp absorption band is expected around 3300 cm⁻¹ .[4] This peak arises from the N-H stretching vibration. Unlike the broad O-H bands from alcohols, amide N-H stretches are typically more defined due to moderate hydrogen bonding.[4] For comparison, the primary amide benzamide shows a characteristic pair of N-H stretches, but in our secondary amide, only one is present.[4]
C-H Stretches: We anticipate a cluster of peaks in this region from three different types of C-H bonds:
Cyclopropyl C-H: A key diagnostic feature for the cyclopropyl group is the C-H stretching vibration occurring at a higher frequency than typical saturated alkanes, usually around 3080 cm⁻¹ .[6][10] This shift is due to the increased s-character of the C-H bonds in the strained three-membered ring.
Aromatic C-H: Stretching of the C-H bonds on the benzene ring will produce weak to medium peaks just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[11]
Aliphatic C-H (Methoxy): The methyl group of the methoxy substituent will exhibit characteristic symmetric and asymmetric C-H stretching absorptions in the 2850-2960 cm⁻¹ range, as seen in the spectrum of anisole.[5][8]
The Carbonyl and Double Bond Region (1600 - 1800 cm⁻¹): Amide I and Aromatic Rings
Amide I Band (C=O Stretch): This is typically one of the most intense and reliable peaks in the spectrum. For a secondary amide conjugated with an aromatic ring, the C=O stretching vibration is expected between 1640-1670 cm⁻¹ . The conjugation delocalizes the pi electrons, slightly weakening the C=O double bond and lowering its stretching frequency from the ~1715 cm⁻¹ seen in saturated ketones.[11] Benzanilide, a similar secondary aromatic amide, shows its Amide I band at approximately 1650 cm⁻¹.[7]
Aromatic C=C Stretches: The benzene ring will give rise to a series of medium to weak absorptions between 1450-1600 cm⁻¹ due to the stretching vibrations of the carbon-carbon double bonds within the ring.[11]
The Fingerprint Region (<1500 cm⁻¹): A Complex Diagnostic Area
This region contains a wealth of complex vibrations, including bending and stretching modes that are unique to the molecule as a whole.[2]
Amide II Band (N-H Bend): A strong band, characteristic of secondary amides, appears between 1520-1550 cm⁻¹ . This "Amide II" band is a result of coupled N-H in-plane bending and C-N stretching vibrations.[7] Its presence alongside the Amide I band is strong evidence for the secondary amide group.
Aryl C-O Ether Stretch: The stretching of the C-O bond between the aromatic ring and the methoxy group gives rise to a strong, characteristic peak. In aryl ethers like anisole, this appears as an intense asymmetric stretch around 1250 cm⁻¹ .[8][12]
Aryl C-F Stretch: The C-F stretching vibration for aryl fluorides typically appears as a strong band in the 1100-1400 cm⁻¹ range.[9] This peak can sometimes be difficult to assign definitively due to overlap with other absorptions in this crowded region.
Cyclopropane Ring Deformation: In addition to the C-H stretch, the cyclopropyl group has characteristic ring "breathing" or deformation modes. A notable band often appears around 1000-1020 cm⁻¹ , which is a useful secondary confirmation of the ring's presence.[6][10]
Experimental Protocol: Acquiring an FTIR Spectrum
This section outlines a standard procedure for obtaining a high-quality FTIR spectrum of a solid sample like N-cyclopropyl-4-fluoro-3-methoxybenzamide using an Attenuated Total Reflectance (ATR) accessory, which is common in modern laboratories.
Caption: Standard workflow for acquiring an FTIR spectrum using an ATR accessory.
Methodology:
System Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium. Clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe to remove any residues.
Collect Background Spectrum: With the clean, empty ATR accessory in place, run a background scan. This measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.[1]
Apply Sample: Place a small amount of the solid N-cyclopropyl-4-fluoro-3-methoxybenzamide powder onto the center of the ATR crystal.
Engage Pressure Arm: Lower the pressure arm to apply consistent pressure, ensuring intimate contact between the solid sample and the ATR crystal surface. Good contact is critical for a high-quality spectrum.
Collect Sample Spectrum: Initiate the sample scan. The instrument will co-add a set number of scans (typically 16 or 32) to improve the signal-to-noise ratio.
Clean and Analyze: After data collection, retract the pressure arm, and clean the sample from the crystal surface. The resulting spectrum should be processed (e.g., baseline correction, ATR correction) and the absorption peaks identified and correlated with known functional group frequencies.
Conclusion
The FTIR spectrum of N-cyclopropyl-4-fluoro-3-methoxybenzamide is predicted to be rich in information, with distinct, identifiable peaks confirming each of its key structural components. The most prominent and diagnostic features are expected to be the N-H stretch (~3300 cm⁻¹), the intense Amide I (C=O) band (~1650 cm⁻¹), the strong Amide II (N-H bend) band (~1535 cm⁻¹), and the strong aryl ether C-O stretch (~1250 cm⁻¹). The presence of the cyclopropyl group would be confirmed by its unique C-H stretch above 3000 cm⁻¹ and a ring deformation mode near 1020 cm⁻¹. This predictive guide, grounded in comparative data from well-characterized analogous structures, serves as a robust tool for researchers in the identification and characterization of this and related novel compounds.
References
ResearchGate. (n.d.). FT-IR spectra of control and treated anisole. Retrieved from [Link]
SciELO. (2023). Design, Synthesis and Insecticidal Activity of Novel meta-Diamide Compounds Containing Methoxy Group. Retrieved from [Link]
Croatian Chemical Society. (2004). Structure-Acidity-IR Spectra Correlations for p-Substituted N-Phenylsulfonylbenzamides. Retrieved from [Link]
Wiberley, S. E., & Bunce, S. C. (1952). Infrared Spectra in Identification of Derivatives of Cyclopropane. Analytical Chemistry, 24(4), 623–625. Retrieved from [Link]
Sabinet African Journals. (n.d.). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. Retrieved from [Link]
Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Retrieved from [Link]
Bartleby. (2021). IR Spectrum Of Anisole. Retrieved from [Link]
ResearchGate. (2025). FTIR spectroscopic study of thioanisole and its two halogenated derivatives. Retrieved from [Link]
Royal Society of Chemistry. (n.d.). N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Retrieved from [Link]
Journal of Natural Sciences and Mathematics of UT. (n.d.). INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE. Retrieved from [Link]
ResearchGate. (n.d.). FT‐IR spectra of A1, D1 and E1. Retrieved from [Link]
American Chemical Society Publications. (1956). Characteristic Infrared Absorption Bands of the Cyclopropyl Ring. Retrieved from [Link]
PubChem. (n.d.). N-cyclopropyl-4-[6-(3-fluoro-4-methoxybenzoyl)-8-(3,3,3-trifluoropropylamino)imidazo[1,2-b]pyridazin-3-yl]-2-methylbenzamide. Retrieved from [Link]
Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Retrieved from [Link]
Agilent Technologies. (n.d.). FTIR Spectroscopy Reference Guide. Retrieved from [Link]
Google Patents. (n.d.). New method for synthesizing 3-cyclopropyl methoxy-4-(difluoromethoxy) benzoic acid.
Chinese Journal of Chemical Physics. (2025). FTIR Spectroscopic Study of Thioanisole and its Two Halogenated Derivatives. Retrieved from [Link]
Pearson. (n.d.). The IR spectrum for anisole contains two C―O stretching bands in the fingerprint region. Retrieved from [Link]
Northern Illinois University. (n.d.). IR Absorption Frequencies. Retrieved from [Link]
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Studies on crystal growth, experimental, structural, DFT, optical, thermal and biological studies of 3-hydroxy-4-methoxybenzaldehyde single crystals. Retrieved from [Link]
Doc Brown's Chemistry. (n.d.). Infrared spectrum of cyclopropane. Retrieved from [Link]
MDPI. (2025). Application of Fourier Transform Infrared (FTIR) Spectroscopy in Characterization of Green Synthesized Nanoparticles. Retrieved from [Link]
Semantic Scholar. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. Retrieved from [Link]
Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]
SpectraBase. (n.d.). 3-Fluoro-6-trifluoromethylbenzamide, N-(4-methoxyphenyl)-. Retrieved from [Link]
HPLC method validation for N-cyclopropyl-4-fluoro-3-methoxybenzamide purity
An In-Depth Comparative Guide to HPLC Method Validation for the Purity of N-cyclopropyl-4-fluoro-3-methoxybenzamide Introduction: The Analytical Imperative for Novel Benzamides N-cyclopropyl-4-fluoro-3-methoxybenzamide i...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Comparative Guide to HPLC Method Validation for the Purity of N-cyclopropyl-4-fluoro-3-methoxybenzamide
Introduction: The Analytical Imperative for Novel Benzamides
N-cyclopropyl-4-fluoro-3-methoxybenzamide is a novel synthetic intermediate with significant potential in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, ensuring its purity is not merely a quality control measure; it is a fundamental requirement for safety and efficacy. The most robust tool for this task is High-Performance Liquid Chromatography (HPLC). However, an HPLC method is only as reliable as the evidence supporting its performance.
This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth, experience-driven walkthrough of the validation process for an HPLC method designed to assess the purity of N-cyclopropyl-4-fluoro-3-methoxybenzamide. We will compare two distinct reversed-phase HPLC (RP-HPLC) methods to illustrate how subtle differences in analytical strategy can have significant impacts on performance. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose[1]. This guide is structured to explain not just the "how" but the critical "why" behind each validation parameter, grounding our protocol in the authoritative standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines[2][3].
Methodological Framework: A Tale of Two Methods
To provide a clear, comparative context, we will evaluate two hypothetical HPLC methods for the purity determination of N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Method A (UPLC): An Ultra-High-Performance Liquid Chromatography method, representing a modern, high-efficiency approach. It utilizes a sub-2-µm particle size column, enabling faster run times and superior resolution.
Method B (Conventional HPLC): A traditional HPLC method employing a standard 5-µm particle size column. This method, while robust, is expected to show lower efficiency and longer analysis times compared to Method A.
Parameter
Method A (UPLC)
Method B (Conventional HPLC)
Column
C18, 1.8 µm, 2.1 x 50 mm
C18, 5 µm, 4.6 x 150 mm
Mobile Phase
A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
A: WaterB: Acetonitrile
Gradient
30-95% B in 5 minutes
30-95% B in 20 minutes
Flow Rate
0.5 mL/min
1.0 mL/min
Detection
UV at 254 nm
UV at 254 nm
Column Temp.
40°C
30°C
Injection Vol.
2 µL
10 µL
The Validation Workflow: A Structured Approach
Method validation is a systematic process. The following diagram illustrates the logical flow from initial system checks to the comprehensive evaluation of all performance characteristics.
Caption: A flowchart of the HPLC method validation process.
System Suitability Testing (SST): The Daily Readiness Check
Why it's done: Before any validation or sample analysis, we must verify the holistic functionality of the chromatographic system[4]. SST is not method validation; it's the daily confirmation that the instrument, column, and mobile phases are performing as expected on a given day[5]. It ensures that if the system is functioning correctly, the requirements of the method will be met[6].
Experimental Protocol:
Prepare a System Suitability Solution containing the N-cyclopropyl-4-fluoro-3-methoxybenzamide standard and a known, closely eluting impurity.
Perform five or six replicate injections of this solution.
Calculate the key performance parameters and compare them against the established acceptance criteria.
Acceptance Criteria & Comparative Data:
SST Parameter
Method A (UPLC)
Method B (HPLC)
ICH/USP Typical Limits
Tailing Factor (T)
1.1
1.3
T ≤ 2.0
Theoretical Plates (N)
>15,000
>5,000
N > 2000
Resolution (Rs)
>3.0
>2.2
Rs > 2.0
Repeatability (%RSD of Peak Area)
≤0.5%
≤1.0%
%RSD ≤ 2.0%
Interpretation: Method A demonstrates significantly higher column efficiency (Theoretical Plates) and better separation (Resolution) than Method B, which is a direct result of the smaller particle size of the stationary phase. Both methods meet the typical system suitability criteria, but Method A provides a greater performance margin.
Specificity and Forced Degradation: Proving Selectivity
Why it's done: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components[3]. To prove this, we intentionally stress the drug substance in a process called forced degradation[7]. This is crucial for developing a "stability-indicating" method, which is a validated quantitative procedure that can detect changes in the drug substance over time[8][9].
Experimental Protocol (Forced Degradation):
Prepare separate solutions of N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Expose each solution to one of the following stress conditions until approximately 5-20% degradation is achieved[10]:
Acid Hydrolysis: 0.1 M HCl at 60°C for 4 hours.
Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
Thermal: 105°C for 48 hours (solid state).
Photolytic: UV/Vis light exposure (ICH Q1B) for 7 days.
Analyze the stressed samples alongside an unstressed control.
Evaluate the chromatograms for peak purity of the main analyte peak using a photodiode array (PDA) detector and ensure all degradant peaks are well-resolved from the main peak.
Acceptance Criteria & Comparative Data:
Parameter
Method A (UPLC)
Method B (HPLC)
ICH Q2(R1) Requirement
Resolution (Rs) from closest degradant
3.5
1.9
Must be able to separate analyte from impurities and degradants (Rs > 2.0 is ideal)
Peak Purity (PDA)
Pass
Pass
Peak should be spectrally pure
Interpretation: Method A successfully resolves all degradation products from the main analyte peak with excellent resolution. Method B struggles with a closely eluting degradant from the acid hydrolysis condition (Rs = 1.9), failing the ideal resolution criteria. This indicates that Method B is not reliably stability-indicating, whereas Method A is highly specific.
Linearity and Range: Quantifying the Response
Why it's done: Linearity demonstrates that the method's response (peak area) is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation[11].
Experimental Protocol:
Prepare a stock solution of the reference standard.
Create a series of at least five dilutions covering 50% to 150% of the target assay concentration.
Inject each concentration in triplicate.
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.
Acceptance Criteria & Comparative Data:
Parameter
Method A (UPLC)
Method B (HPLC)
ICH Q2(R1) Typical Limits
Correlation Coefficient (r²)
0.9998
0.9991
r² ≥ 0.999
Y-intercept
Close to zero
Close to zero
Should not be significantly different from zero
Range
0.5 µg/mL - 15 µg/mL
1 µg/mL - 20 µg/mL
Defined by linearity and accuracy data
Interpretation: Both methods exhibit excellent linearity as shown by the correlation coefficients. Method A's slightly higher r² value suggests a tighter fit of the data points to the regression line, indicating superior consistency across the defined range.
Accuracy: Measuring Trueness
Why it's done: Accuracy measures the closeness of the test results to the true value. It is typically determined by spike recovery, where a known amount of analyte is added to a placebo or sample matrix and the recovery is calculated[1][12].
Experimental Protocol:
Prepare samples by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
Prepare at least three replicate samples for each level.
Analyze the samples and calculate the percent recovery using the formula: (Measured Concentration / Theoretical Concentration) * 100.
Acceptance Criteria & Comparative Data:
Concentration
Method A (% Recovery ± SD)
Method B (% Recovery ± SD)
ICH Q2(R1) Typical Limits
80%
99.8 ± 0.4%
98.9 ± 0.8%
98.0% - 102.0%
100%
100.3 ± 0.3%
100.8 ± 0.6%
98.0% - 102.0%
120%
100.9 ± 0.5%
101.5 ± 0.9%
98.0% - 102.0%
Overall Mean Recovery
100.3%
100.4%
98.0% - 102.0%
Interpretation: Both methods demonstrate acceptable accuracy, with mean recoveries well within the typical limits. However, the lower standard deviation (SD) for Method A indicates that its results are more consistent and less variable than those of Method B.
Precision: Assessing Agreement
Why it's done: Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
Intermediate Precision: Precision within the same laboratory but with variations such as different days, analysts, or equipment[1].
Caption: The two core components of precision analysis.
Experimental Protocol:
Repeatability: Analyze six replicate samples of the analyte at 100% concentration on the same day by the same analyst.
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
Calculate the Relative Standard Deviation (%RSD) for each set and for the combined data.
Acceptance Criteria & Comparative Data:
Precision Level
Method A (%RSD)
Method B (%RSD)
ICH Q2(R1) Typical Limits
Repeatability
0.4%
0.9%
%RSD ≤ 2.0%
Intermediate Precision (Day 2 / Analyst 2)
0.6%
1.3%
%RSD ≤ 2.0%
Overall (Combined Data)
0.7%
1.5%
%RSD ≤ 2.0%
Interpretation: Method A is significantly more precise than Method B. Its low %RSD values for both repeatability and intermediate precision demonstrate its consistency and reliability, even when minor experimental conditions change. Method B, while acceptable, shows more variability, making it less dependable for detecting small changes in purity.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Why it's done:
LOD: The lowest amount of analyte that can be detected but not necessarily quantified as an exact value.
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy[1]. These are critical for impurity analysis.
Experimental Protocol (Based on Signal-to-Noise):
Determine the signal-to-noise ratio (S/N) by comparing the peak height of the analyte to the background noise of the baseline.
LOD is typically established at an S/N ratio of 3:1.
LOQ is typically established at an S/N ratio of 10:1.
Acceptance Criteria & Comparative Data:
Parameter
Method A
Method B
Significance
LOD
0.05 µg/mL
0.2 µg/mL
Method A is 4x more sensitive.
LOQ
0.15 µg/mL
0.6 µg/mL
Method A can reliably quantify much lower levels of impurities.
Interpretation: Method A's superior sensitivity (lower LOD and LOQ) is a major advantage. It allows for the accurate measurement of trace-level impurities that might be missed or inaccurately measured by Method B.
Robustness: Resisting Small Changes
Why it's done: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters[12]. It provides an indication of its reliability during normal usage.
Experimental Protocol:
Vary critical method parameters one at a time, such as:
Flow Rate (±10%)
Column Temperature (±5°C)
Mobile Phase pH (±0.2 units)
Analyze the system suitability solution under each condition.
Evaluate the impact on SST parameters like retention time, resolution, and tailing factor.
Acceptance Criteria & Comparative Data:
Varied Parameter
Method A (Impact on SST)
Method B (Impact on SST)
Acceptance Criteria
Flow Rate (+10%)
Minor shift in retention time; Rs remains >3.0
Significant shift in retention time; Rs drops to 2.1
SST criteria must be met.
Temp (+5°C)
Negligible impact
Minor peak shape change
SST criteria must be met.
Interpretation: Method A demonstrates better robustness. Its performance remains well within acceptable limits despite deliberate changes to the method parameters. Method B is more sensitive to changes, particularly in flow rate, suggesting it may be less reliable in a routine QC environment where minor variations are common.
Conclusion: A Clear Winner for a High-Stakes Application
This comparative validation guide demonstrates that while both an older HPLC method and a modern UPLC method can potentially meet baseline regulatory requirements, the latter provides unequivocally superior performance.
Method A (UPLC) is the clear choice for the purity analysis of N-cyclopropyl-4-fluoro-3-methoxybenzamide. It is:
More Specific: Demonstrates true stability-indicating capabilities with excellent resolution of all forced degradation products.
More Precise and Accurate: Yields more consistent and reliable results.
More Sensitive: Capable of detecting and quantifying impurities at much lower levels.
More Robust: Less susceptible to minor variations in operating conditions.
More Efficient: Offers a significantly faster analysis time (5 minutes vs. 20 minutes), increasing laboratory throughput.
Ultimately, the investment in developing and validating a high-performance method like the UPLC approach is justified by the increased confidence in the data it generates. This confidence is paramount in the pharmaceutical industry, where data integrity directly supports product quality and patient safety.
References
Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). (2015, June 3). Retrieved from [Link]
System Suitability Test in HPLC – Key Parameters Explained - assayprism.com. Retrieved from [Link]
Highlights from FDA's Analytical Test Method Validation Guidance - ProPharma. (2024, June 25). Retrieved from [Link]
Getting the peaks perfect: System suitability for HPLC - ACS.org. (2001, September 15). Retrieved from [Link]
FDA Guidance on Analytical Method Validation | PDF | Food And Drug Administration. Retrieved from [Link]
System Suitability in HPLC Analysis | Pharmaguideline. Retrieved from [Link]
Guideline Bioanalytical method validation - European Medicines Agency (EMA). (2011, July 21). Retrieved from [Link]
FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. Retrieved from [Link]
Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. (2020, April 21). Retrieved from [Link]
A Review on HPLC Method Development and Validation in Forced Degradation Studies - ijarsct. Retrieved from [Link]
System Suitability Tests (SST) and Troubleshooting for HPLC Methods - Live Online Training - ECA Academy. Retrieved from [Link]
System Suitability Testing: Ensuring Reliable Results - Lab Manager. (2025, October 22). Retrieved from [Link]
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager. (2025, October 22). Retrieved from [Link]
A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
An Introduction To Forced Degradation Studies For Drug Substance Drug Product. (2020, January 9). Retrieved from [Link]
European Medicines Agency guideline on bioanalytical method validation: what more is there to say? - Bioanalysis Zone. (2012, May 2). Retrieved from [Link]
The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. (2012, February 15). Retrieved from [Link]
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15). Retrieved from [Link]
The European Bioanalysis Forum Community's Evaluation, Interpretation and Implementation of the European Medicines Agency Guideline on Bioanalytical Method Validation - PubMed. (2013, March 15). Retrieved from [Link]
Importance of Forced Degradation In Stability-Indicating Methods - ARL Bio Pharma. Retrieved from [Link]
Design, Synthesis, and Antitumor Evaluation of Benzamide Derivatives Targeting HOXA1 Function | Journal of Medicinal Chemistry - ACS Publications. (2026, February 17). Retrieved from [Link]
Q2(R1) Validation of Analytical Procedures: An Implementation Guide | Request PDF - ResearchGate. Retrieved from [Link]
Establishing a Reference Standard for N-cyclopropyl-4-fluoro-3-methoxybenzamide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. N-cyclopropyl-4-fluor...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and development, the purity and characterization of novel chemical entities are paramount. N-cyclopropyl-4-fluoro-3-methoxybenzamide, a compound of interest for its potential applications, currently lacks a commercially available, certified reference standard. This guide provides a comprehensive framework for the synthesis, purification, and rigorous analytical characterization required to establish an in-house primary reference standard for this molecule. We will explore a robust synthetic route and detail the analytical methodologies necessary to confirm its identity, purity, and stability, comparing the expected data with that of structurally related analogs.
The Challenge: Absence of a Commercial Reference Standard
The unavailability of a certified reference standard for N-cyclopropyl-4-fluoro-3-methoxybenzamide necessitates the in-house preparation and qualification of this material. A well-characterized in-house reference standard is crucial for:
Accurate quantification in various assays.
Validation of analytical methods .
Impurity profiling of newly synthesized batches.
Ensuring the consistency and reliability of research data.
This guide will walk you through the essential steps to create and qualify a reliable internal reference standard.
Synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide
The most direct and common method for the synthesis of N-cyclopropyl-4-fluoro-3-methoxybenzamide is the amide coupling of 4-fluoro-3-methoxybenzoic acid with cyclopropylamine. This can be achieved through the formation of a more reactive acyl chloride intermediate or by using a suitable coupling agent.
Synthetic Pathway
Comparative
A Comparative Guide to the LC-MS Identification of N-cyclopropyl-4-fluoro-3-methoxybenzamide
For Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive technical overview for the identification of N-cyclopropyl-4-fluoro-3-methoxybenzamide, a potentially novel sma...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the identification of N-cyclopropyl-4-fluoro-3-methoxybenzamide, a potentially novel small molecule, using Liquid Chromatography-Mass Spectrometry (LC-MS). In the absence of established analytical protocols for this specific compound, this document synthesizes predictive data with established methodologies for analogous benzamide structures. We will explore optimal LC-MS parameters, compare alternative analytical approaches, and underscore the foundational role of qualified reference standards in unambiguous structural confirmation. This guide is intended to equip researchers with the necessary framework to develop robust and reliable analytical methods for this and similar molecules.
Predicted Physicochemical Properties and Structure
A thorough understanding of a molecule's physicochemical properties is paramount for the strategic development of an effective analytical method. As N-cyclopropyl-4-fluoro-3-methoxybenzamide is not extensively documented in public chemical databases, its properties are predicted based on its constituent functional groups.
Chemical Structure:
Figure 1: Chemical Structure of N-cyclopropyl-4-fluoro-3-methoxybenzamide.
Table 1: Predicted Physicochemical Properties
Property
Predicted Value
Molecular Formula
C₁₁H₁₂FNO₂
Molecular Weight
209.22 g/mol
Exact Mass
209.08521 u
LogP
~1.7
Topological Polar Surface Area (TPSA)
38.33 Ų
Note: These properties are calculated based on the chemical structure and may vary slightly from experimental values.
LC-MS is the analytical technique of choice for the identification and quantification of small molecules like N-cyclopropyl-4-fluoro-3-methoxybenzamide due to its high sensitivity, selectivity, and applicability to a wide range of compounds.[1]
Liquid Chromatography: A Comparative Approach
The goal of the chromatographic separation is to resolve the analyte of interest from matrix components and potential isomers or impurities. For a molecule with the predicted properties of N-cyclopropyl-4-fluoro-3-methoxybenzamide, reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable starting point.[2][3]
Workflow for LC Method Development:
Figure 2: Workflow for LC Method Development.
Column Selection: C18 vs. Phenyl-Hexyl
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention.[4] For N-cyclopropyl-4-fluoro-3-methoxybenzamide, a C18 column would provide good initial retention based on its predicted LogP.
Phenyl-Hexyl: This stationary phase provides an alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte.[5] This can be particularly advantageous for separating aromatic isomers or compounds with subtle differences in their electronic structure.
Table 2: Comparison of LC Columns
Column Type
Primary Interaction Mechanism
Recommended For
C18
Hydrophobic interactions
General purpose, good retention of moderately non-polar compounds.
Phenyl-Hexyl
Hydrophobic and π-π interactions
Aromatic compounds, isomers, alternative selectivity to C18.[6]
Experimental Protocol: Recommended LC Conditions
LC System: Agilent 1290 Infinity II or equivalent UHPLC system.
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C.
Injection Volume: 2 µL.
Mass Spectrometry: Ionization and Fragmentation
Ionization Source: ESI vs. APCI
Electrospray Ionization (ESI): ESI is a soft ionization technique well-suited for polar to moderately polar molecules that can be ionized in solution.[7] Given the presence of the amide and methoxy groups, N-cyclopropyl-4-fluoro-3-methoxybenzamide is expected to ionize efficiently in positive ion mode ESI, likely forming the protonated molecule [M+H]⁺.
Atmospheric Pressure Chemical Ionization (APCI): APCI is suitable for less polar and more volatile compounds.[8] While likely effective, ESI is predicted to be the more sensitive ionization method for this analyte.
Table 3: Comparison of Ionization Sources
Ionization Source
Analyte Polarity
Thermal Stability
Ionization Mechanism
ESI
Polar to moderately polar
Suitable for thermally labile compounds
Ionization from solution
APCI
Non-polar to moderately polar
Requires thermal stability
Gas-phase chemical ionization
Fragmentation: CID vs. HCD
Tandem mass spectrometry (MS/MS) is essential for structural confirmation. This involves isolating the precursor ion ([M+H]⁺) and fragmenting it to produce a characteristic fragmentation pattern.
Collision-Induced Dissociation (CID): CID is a resonant excitation process that typically results in the cleavage of the weakest bonds.[9] It is a widely used and robust fragmentation technique.
Higher-Energy Collisional Dissociation (HCD): HCD is a non-resonant fragmentation that often produces a richer fragmentation spectrum with more structurally informative fragment ions, including those from the cleavage of stronger bonds.[10]
Predicted Fragmentation Pathway of N-cyclopropyl-4-fluoro-3-methoxybenzamide ([M+H]⁺ at m/z 210.09)
The fragmentation of the protonated molecule is expected to follow established pathways for benzamides, influenced by the substituents.[5][11]
Figure 3: Predicted MS/MS Fragmentation Pathway.
Experimental Protocol: Recommended MS Conditions
Mass Spectrometer: Thermo Scientific Q Exactive HF or equivalent high-resolution mass spectrometer.
While LC-MS is a powerful tool for detection and quantification, structural elucidation often requires complementary techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the gold standard for the unambiguous structural determination of organic molecules.[12][13] It provides detailed information about the chemical environment of each atom in the molecule.
Predicted ¹H and ¹³C NMR Data
¹H NMR: Expected signals would include aromatic protons with splitting patterns influenced by the fluoro and methoxy substituents, a singlet for the methoxy protons, and characteristic multiplets for the cyclopropyl protons.
¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon, the methoxy carbon, and the carbons of the cyclopropyl ring.
Experimental Protocol: NMR Analysis
Instrument: Bruker Avance III 400 MHz NMR spectrometer or equivalent.
Solvent: Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆).
Experiments: ¹H, ¹³C, COSY, HSQC, and HMBC experiments should be performed for complete structural assignment.
The Indispensable Role of a Reference Standard
For unequivocal identification and accurate quantification, the use of a qualified reference standard is essential.[14][15] A reference standard is a highly purified and well-characterized sample of the compound of interest.
Workflow for Reference Standard Utilization:
Figure 4: Reference Standard Workflow.
By comparing the retention time, mass spectrum, and fragmentation pattern of an unknown sample to that of a qualified reference standard under the same analytical conditions, a high degree of confidence in the identification can be achieved.
Conclusion
The successful identification of N-cyclopropyl-4-fluoro-3-methoxybenzamide via LC-MS is highly achievable through a systematic approach. This guide proposes a robust starting point for method development, emphasizing the comparison of different chromatographic and mass spectrometric techniques to achieve optimal results. Reversed-phase LC with a C18 or Phenyl-Hexyl column coupled to high-resolution mass spectrometry with ESI and HCD fragmentation is recommended. For absolute structural confirmation, NMR spectroscopy is indispensable. Ultimately, the synthesis and qualification of a reference standard are paramount for irrefutable identification and accurate quantification in any research or drug development setting.
References
Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
Welch, K. D. (2016). Reverse-phase HPLC analysis and purification of small molecules. Methods in molecular biology (Clifton, N.J.), 1318, 139–145.
Fragmentation of Protonated N-(3-Aminophenyl)Benzamide and Its Derivatives in Gas Phase. Journal of the American Society for Mass Spectrometry. (2016, March 17).
A Head-to-Head Battle: LC-MS/MS vs. GC-MS for Benzamide Analysis. Benchchem. (2025).
Application Note: Structural Elucidation of 2-amino-N-(4-methylphenyl)benzamide using 1H and 13C NMR Spectroscopy. Benchchem. (2025).
Difference between HCD and CID collision induced dissociations? Stack Exchange. (2019, August 2).
Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Molecular & Cellular Proteomics.
Working Standards vs. Reference Standards: Understanding the Key Differences. SynThink. (2023, June 13).
Reverse-phase HPLC Analysis and Purification of Small Molecules.
Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent. (2022, April 15).
Mass Spectrometry Interpretation of Benzamide Explain the interpret
NMR Prediction. ACD/Labs.
Atmospheric Pressure Photoionization — The Second Source for LC-MS?
Does it make any difference in using ESI and APCI sources for LCMS/MS?
Interfaces for LC-MS. Shimadzu.
Phenyl Stationary Phases for HPLC. Element Lab Solutions.
Straight to the Source: ESI vs APCI…. Microsaic Systems. (2020, January 13).
Oliveira, C., Gaspar, A., Gomes, L. R., Low, J. N., Borges, F., & Cagide, F. (2018). Structural elucidation of a series of benzamide derivatives. Magnetic resonance in chemistry : MRC, 56(3), 216–223.
Technical Guide: Elemental Analysis & Purity Validation for N-cyclopropyl-4-fluoro-3-methoxybenzamide
Executive Summary In the synthesis of small molecule kinase inhibitors, N-cyclopropyl-4-fluoro-3-methoxybenzamide serves as a critical intermediate scaffold. Its purity is paramount for downstream structure-activity rela...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the synthesis of small molecule kinase inhibitors, N-cyclopropyl-4-fluoro-3-methoxybenzamide serves as a critical intermediate scaffold. Its purity is paramount for downstream structure-activity relationship (SAR) studies. While modern labs increasingly rely on High-Resolution Mass Spectrometry (HRMS) and NMR for structural identity, Elemental Analysis (EA) —specifically Carbon, Hydrogen, and Nitrogen (CHN) combustion analysis—remains the "Gold Standard" for establishing bulk purity in peer-reviewed literature (e.g., Journal of Medicinal Chemistry).
This guide provides the precise theoretical calculations for this compound, compares the efficacy of EA against quantitative NMR (qNMR) and HRMS, and details a self-validating experimental protocol for ensuring compliance with the strict
purity threshold.
Part 1: Theoretical Framework & Calculation
Before any experimental validation, the theoretical composition must be established with high precision.
While EA is the requested topic, it is critical to understand how it performs relative to modern alternatives like Quantitative NMR (qNMR) and HRMS.
Performance Matrix: EA vs. Alternatives
Feature
Combustion Analysis (EA)
Quantitative NMR (qNMR)
HRMS (LC-MS)
Primary Metric
Bulk Purity (Mass Balance)
Molar Ratio (Proton counting)
Molecular Formula (Identity)
Sample Requirement
Destructive (~2–5 mg)
Non-destructive (~5–10 mg)
Destructive (<1 mg)
Solvent/Water Detection
Indirect (Values deviate)
Direct (Distinct peaks)
Poor (Ionization suppression)
Inorganic Impurity Detection
Excellent (Values drop significantly)
Poor (Invisible in H NMR)
Poor (Not ionizable)
Precision Standard
absolute deviation
relative deviation
< 5 ppm mass error
Publication Status
Mandatory for most J. Med. Chem. papers
Increasing acceptance
Supporting only (Identity)
Why EA Remains the Standard
Although qNMR is faster, EA is the only method that proves the sample is "dry" and free of inorganic salts.
Scenario: If your sample contains 5% NaCl (from a brine wash), qNMR might still show a clean spectrum because NaCl has no protons.
EA Result: The %C, %H, and %N will all be uniformly lower than theoretical values, alerting you to the impurity.
Part 3: Experimental Protocol & Workflow
To achieve the
standard, the following protocol minimizes common errors such as hygroscopicity or incomplete combustion.
Sample Preparation (Critical Step)
Objective: Remove occluded solvents (DCM, Ethyl Acetate) and moisture.
Recrystallization: Purify the benzamide using Ethanol/Water or EtOAc/Hexanes.
Vacuum Drying: Place 20 mg of sample in a vacuum oven at
for 12 hours over (desiccant).
Note: The cyclopropyl amide bond is stable at this temperature, but avoid temperatures
to prevent potential degradation.
Equilibration: Allow the sample to equilibrate to ambient humidity for 30 minutes before weighing to prevent drift during the weighing process.
Combustion Analysis Workflow
Calibration: Calibrate the CHN Analyzer (e.g., PerkinElmer 2400 or Elementar vario) using Acetanilide (Standard: C=71.09%, H=6.71%, N=10.36%).
Weighing: Weigh 2.000 mg (
mg) into a tin capsule. Fold hermetically to exclude air.
Combustion: Flash combustion at
with excess .
Reduction: Reduction of
to over Copper at .
Detection: Thermal Conductivity Detection (TCD) of
, , and .
Visualization: The Validation Logic
Figure 1: Decision tree for interpreting Elemental Analysis results.
Part 4: Experimental Data Interpretation
The following table simulates three common outcomes when analyzing N-cyclopropyl-4-fluoro-3-methoxybenzamide. This data demonstrates how to distinguish between a pure compound and common impurities.
Table 1: Comparative Data Analysis
Element
Theoretical
Exp. A (Pure)
Exp. B (Wet/Solvated)
Exp. C (Impure)
Carbon (C)
63.15%
63.08% ()
61.50% ()
59.80% ()
Hydrogen (H)
5.78%
5.81% ()
6.10% ()
5.40% ()
Nitrogen (N)
6.69%
6.65% ()
6.20% ()
6.30% ()
Result
—
PASS
FAIL (Solvent)
FAIL (Inorganic)
Analysis of Failures:
Experiment B (Solvated): The Carbon is significantly lower, but Hydrogen is higher. This suggests the presence of Water (
) . Water adds weight to the sample (lowering %C and %N) but adds significant Hydrogen (raising %H).
Correction: Re-dry sample at higher vacuum or use a drying pistol.
Experiment C (Inorganic): All values (C, H, N) are lower than theoretical by a similar relative factor. This indicates non-combustible contamination, such as Silica gel or Sodium Sulfate .
Correction: Re-filter the sample through a fine frit or recrystallize.
Part 5: Reporting Standards
When publishing this data, follow the Journal of Medicinal Chemistry format:
Anal. Calcd for
: C, 63.15; H, 5.78; N, 6.69. Found: C, 63.08; H, 5.81; N, 6.65.
If a solvate cannot be removed (e.g., 0.1 mol
), recalculate the theoretical values to include the solvent and report as:
Anal. Calcd for
: ...
References
American Chemical Society (ACS).Journal of Medicinal Chemistry Author Guidelines. (2024). Requires elemental analysis within
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry 57.22 (2014): 9220-9231. Link
Holzgrabe, U. "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy 57.2 (2010): 229-240. Link
A Senior Application Scientist's Guide to the Structural Confirmation of Fluorinated Benzamide Regioisomers
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] However...
Author: BenchChem Technical Support Team. Date: March 2026
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and binding affinity.[1][2] However, this "magic element" introduces a significant analytical challenge: the precise structural confirmation of regioisomers. For fluorinated benzamides, determining the exact position of the fluorine atom on the phenyl ring is not merely an academic exercise; it is critical for establishing structure-activity relationships (SAR) and ensuring the safety and efficacy of potential drug candidates. An incorrect assignment can lead to misinterpreted biological data and wasted resources in the drug development pipeline.
This guide provides an in-depth comparison of the primary analytical techniques used to differentiate fluorinated benzamide regioisomers. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, offering field-proven insights to guide researchers toward the most efficient and definitive analytical strategy.
The Analytical Challenge: Why Regioisomers are Deceptively Similar
Fluorinated benzamide regioisomers, such as the ortho-, meta-, and para-isomers of N-substituted fluorobenzamide, share the same molecular formula and, consequently, the same exact mass. This inherent similarity means that many routine analytical techniques may fail to distinguish between them. For instance, their chromatographic behavior can be very similar, and standard mass spectrometry often yields nearly identical fragmentation patterns, making unambiguous identification challenging.[3][4] Therefore, a multi-faceted analytical approach, leveraging techniques sensitive to the subtle electronic and spatial differences conferred by the fluorine atom's position, is essential.
Core Analytical Techniques: A Comparative Analysis
The structural elucidation of these isomers hinges on three principal techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each offers unique advantages and is subject to specific limitations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Workhorse of Structural Elucidation
NMR spectroscopy is arguably the most powerful and informative technique for distinguishing regioisomers in solution.[5][6] By probing the local electronic environment of specific nuclei, NMR can provide definitive evidence of the fluorine atom's location through chemical shifts and spin-spin coupling.
Expertise in Action: Why ¹⁹F NMR is a Game-Changer
While ¹H and ¹³C NMR are indispensable, ¹⁹F NMR is the most direct and sensitive method for this specific problem.[1][7] The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly receptive to NMR analysis.[8][9] Crucially, ¹⁹F chemical shifts are exquisitely sensitive to the electronic environment, spanning a vast range of over 800 ppm.[8] This large chemical shift dispersion means that the position of a fluorine atom on the benzamide ring (ortho, meta, or para) will result in a distinct and well-resolved signal, making assignment straightforward.[1][10]
Causality: The electronegativity of the amide group and its anisotropic effects create a unique electronic environment at the ortho, meta, and para positions. This directly influences the shielding of the fluorine nucleus, resulting in predictable and differentiable chemical shifts in the ¹⁹F spectrum.[10] For example, a study on N-(2,3-difluorophenyl)-2-fluorobenzamide showed distinct ¹⁹F NMR peaks for each fluorine atom, demonstrating the technique's resolving power.[11]
Leveraging ¹H and ¹³C NMR through Heteronuclear Coupling
The influence of the fluorine atom extends to the neighboring proton and carbon nuclei. This effect manifests as heteronuclear coupling constants (J-coupling), which provide irrefutable proof of connectivity.
¹H-¹⁹F Coupling: The magnitude of the coupling constant between a proton and the fluorine atom is dependent on the number of bonds separating them.
³JHF (ortho-coupling): ~7-10 Hz
⁴JHF (meta-coupling): ~4-7 Hz
⁵JHF (para-coupling): ~1-3 Hz
¹³C-¹⁹F Coupling: Similarly, the C-F coupling constants provide a wealth of information. The direct ¹JCF coupling is very large (~240-260 Hz), confirming the C-F bond, while the two-bond (²JCF) and three-bond (³JCF) couplings help to assign the carbons adjacent to the fluorinated position.
2D NMR for Unambiguous Assignments
For complex structures, two-dimensional (2D) NMR experiments like COSY (¹H-¹H correlation), HSQC (¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) are used to piece together the full molecular framework, confirming the assignments made from 1D spectra.[5][6]
Mass Spectrometry (MS): Beyond Molecular Weight
While standard MS is excellent for determining molecular weight, it often struggles to differentiate regioisomers because they produce similar fragmentation patterns under electron ionization (EI).[3][4] However, advanced MS techniques can provide the necessary structural information.
Expertise in Action: Tandem MS (MS/MS) for Positional Fragmentation
The key to using MS for regioisomer differentiation is to induce fragmentation that is dependent on the substituent's position. Tandem Mass Spectrometry (MS/MS) is the premier technique for this purpose.[4]
Causality: In MS/MS, an ion corresponding to the protonated molecule ([M+H]⁺) is selected and subjected to collision-induced dissociation (CID). The energy of the collision can be carefully controlled to induce specific fragmentation pathways. The position of the fluorine atom can influence the stability of certain fragment ions or favor specific bond cleavages, leading to different product ion spectra for each regioisomer.[4] For example, studies on chloroamphetamine analogs showed that chemical ionization-MS/MS provided more structural information about the halogen's position on the aromatic ring compared to standard EI-MS.[4]
Derivatization can also be employed to create derivatives that exhibit more diagnostic fragmentation patterns, though this adds an extra step to the workflow.[3]
Single-Crystal X-ray Crystallography: The Unambiguous Gold Standard
When an absolute, undeniable structural confirmation is required, single-crystal X-ray crystallography is the definitive method.[12][13] It provides a three-dimensional map of the electron density within a molecule, directly visualizing the spatial arrangement of every atom.
Expertise in Action: When to Pursue Crystallography
This technique should be pursued when NMR and MS data are ambiguous or when a definitive structure is required for intellectual property filings or regulatory submissions.[12] It is the only technique that can provide the absolute configuration of chiral centers without ambiguity.[14][15]
Trustworthiness: The output is a direct visualization of the molecular structure. Its primary limitation is a practical one: the absolute requirement for a single, high-quality crystal.[14] Crystal growth can be a time-consuming and challenging process, and not all compounds crystallize readily. Fluorine substitution has been shown, in some cases, to suppress disorder in crystals, which can be beneficial.[16][17]
Comparative Summary of Analytical Techniques
Technique
Principle
Strengths
Limitations
¹⁹F NMR Spectroscopy
Measures the resonance of ¹⁹F nuclei in a magnetic field.
Highly sensitive, large chemical shift range provides excellent resolution for regioisomers.[1][8] Direct and unambiguous for fluorine position.
Requires a fluorinated compound. Can be complex for molecules with many fluorine atoms.
¹H & ¹³C NMR Spectroscopy
Measures resonance of ¹H and ¹³C nuclei; analyzes H-F and C-F coupling.
Provides full structural context and connectivity.[5][6] Coupling patterns are diagnostic for fluorine position.
Spectra can be complex and require 2D techniques for full assignment. Lower sensitivity than ¹⁹F NMR.
Tandem Mass Spectrometry (MS/MS)
Induces position-specific fragmentation of selected ions.
High sensitivity, requires very little sample. Can be coupled with chromatography (LC-MS/MS, GC-MS/MS).[4][18]
Fragmentation patterns may still be similar; method development is often required. Does not provide the full connectivity map of NMR.
X-ray Crystallography
Diffraction of X-rays by a single crystal to determine atomic positions.
Provides absolute, unambiguous 3D structure.[12][13] Considered the "gold standard" for structural proof.
Requires a high-quality single crystal, which can be difficult and time-consuming to obtain.[14]
Visualizing the Analytical Workflow
The process of identifying a fluorinated benzamide regioisomer involves a logical flow of experiments, starting with confirmation of synthesis and ending with definitive structural proof.
N-cyclopropyl-4-fluoro-3-methoxybenzamide: Comprehensive Laboratory Disposal and Safety Guide As a fluorinated aromatic amide, N-cyclopropyl-4-fluoro-3-methoxybenzamide requires precise handling and disposal protocols. B...
Author: BenchChem Technical Support Team. Date: March 2026
N-cyclopropyl-4-fluoro-3-methoxybenzamide: Comprehensive Laboratory Disposal and Safety Guide
As a fluorinated aromatic amide, N-cyclopropyl-4-fluoro-3-methoxybenzamide requires precise handling and disposal protocols. Because of the highly stable carbon-fluorine bond, this compound resists natural environmental degradation and poses a persistent ecological hazard if mismanaged.
This guide provides researchers, scientists, and drug development professionals with a self-validating, step-by-step operational framework for the safe disposal of N-cyclopropyl-4-fluoro-3-methoxybenzamide, ensuring compliance with Environmental Protection Agency (EPA) standards and institutional Environmental Health and Safety (EHS) mandates.
The critical factor in disposing of N-cyclopropyl-4-fluoro-3-methoxybenzamide is the presence of the aryl fluoride group. When combusted, fluorinated organics generate hydrofluoric acid (HF) gas. Standard municipal incinerators cannot safely process this byproduct. Therefore, all liquid waste containing this compound must be strictly segregated into Halogenated Organic Waste streams [1]. Licensed hazardous waste contractors utilize specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize HF gas, preventing atmospheric contamination and equipment corrosion[2].
Decision Matrix for Waste Routing
Workflow for characterizing and routing fluorinated benzamide laboratory waste.
Step-by-Step Disposal Methodologies
Every protocol below is designed as a self-validating system , meaning each workflow includes a verification step to ensure the safety and compliance of the procedure before moving to the next phase.
Characterization: Identify all solvents present in your mixture (e.g., methanol, dichloromethane, water).
Segregation: Pour the mixture exclusively into a carboy designated for Halogenated Organic Waste [1]. Never mix with non-halogenated streams to avoid rendering the entire bulk container un-incinerable.
Validation (Self-Check): Verify the pH of the waste mixture is between 5.5 and 8.0 before capping. Highly acidic or basic solutions can catalyze unwanted reactions or generate pressure in sealed containers. Ensure no gas evolution occurs for 15 minutes prior to sealing.
Labeling: Immediately attach a hazardous waste tag. You must list "N-cyclopropyl-4-fluoro-3-methoxybenzamide" and all associated solvents explicitly. Under EPA Subpart K regulations, do not use vague terms like "spent," "aqueous," or "organic waste"[3].
Collection: Place residual powders, contaminated Kimwipes, filter papers, and nitrile gloves into a rigid, leak-proof container[4].
Containment: For pure powder waste, double-bag the material within the primary container to prevent the aerosolization of fine particulates during transport.
Validation (Self-Check): Inspect the exterior of the solid waste bin. Ensure the lid is securely fastened and wipe the exterior with a damp cloth to guarantee it is free of chemical residue before transferring it to the Satellite Accumulation Area (SAA).
Protocol C: Empty Container Decontamination
Triple-Rinsing: Do not throw "empty" reagent bottles directly into the trash. Triple-rinse the original container with a compatible solvent (e.g., acetone or methanol)[4].
Rinsate Routing: Collect 100% of the rinsate and dispose of it in the Halogenated Organic Waste stream[1].
Defacing: Completely deface or peel off the original manufacturer label.
Validation (Self-Check): Visually confirm the bottle is completely dry and label-free before discarding it in the standard laboratory glass waste bin[4].
Immediate Spill Response Protocol
In the event of an accidental release, treat all cleanup materials as hazardous waste[4].
Powder Spills: Do not dry-sweep, as this aerosolizes the active pharmaceutical ingredient (API). Cover the powder with damp absorbent pads to suppress dust, then carefully collect the material using non-sparking tools.
Liquid Spills: Surround and cover the spill with an inert chemical absorbent (e.g., vermiculite or commercial spill-kit pillows).
Disposal: Place all saturated absorbents, broken glass, and contaminated PPE into a dedicated hazardous waste bucket, label it as "Spill Cleanup: Fluorinated Benzamide," and contact EHS immediately.
Quantitative Waste Accumulation Guidelines
To maintain regulatory compliance within your laboratory's Satellite Accumulation Area (SAA), adhere to the following quantitative limits:
Parameter
Regulatory Limit / Guideline
Rationale & Source
Maximum SAA Volume
55 Gallons
Federal EPA limit for standard hazardous waste accumulation in a laboratory[3].
Acutely Toxic (P-List) Limit
1 Quart (Liquid) or 1 kg (Solid)
Federal EPA limit for acutely toxic waste accumulation in an SAA[3].
Halogen Content Threshold
> 1% Halogen by volume
Standard EHS threshold requiring segregation into specialized halogenated streams[1].
Drain Disposal Limit
0 mg / 0 mL
Drain disposal of persistent fluorinated organics is strictly prohibited[5].
References
BenchChem. "Navigating the Disposal of N-Fluoro-O-benzenedisulfonimide: A Guide for Laboratory Professionals." BenchChem Safety Operating Guides.
Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." VUMC Occupational and Environmental Safety.
American Chemical Society (ACS). "Hazardous Waste and Disposal." ACS Guidelines for Chemical Laboratory Safety.
National Institutes of Health (NIH). "Management of Waste - Prudent Practices in the Laboratory." NCBI Bookshelf.
U.S. Environmental Protection Agency (EPA). "Frequent Questions About Managing Hazardous Waste at Academic Laboratories." EPA.gov.
Personal protective equipment for handling N-cyclopropyl-4-fluoro-3-methoxybenzamide
Advanced Operational and Safety Guide: Handling N-cyclopropyl-4-fluoro-3-methoxybenzamide As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requirements, but as a mec...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Operational and Safety Guide: Handling N-cyclopropyl-4-fluoro-3-methoxybenzamide
As a Senior Application Scientist, I approach laboratory safety not merely as a checklist of regulatory requirements, but as a mechanistic system designed to mitigate specific molecular hazards. N-cyclopropyl-4-fluoro-3-methoxybenzamide (CAS: 1370587-33-9) is a highly specialized fluorinated aromatic amide used extensively as an intermediate in drug discovery and pharmaceutical synthesis.
Because specific, isolated toxicological data for proprietary intermediates can sometimes be limited, we must employ a conservative, causality-based risk assessment derived from its structural analogs (such as 4-methoxybenzamide and other fluorinated benzamides)[1][2]. The incorporation of a cyclopropyl ring and a fluorine atom fundamentally alters the physicochemical profile of the base benzamide structure, increasing its lipophilicity and, consequently, its potential for dermal penetration and biological persistence[3].
Part 1: Mechanistic Hazard Profile
Understanding why we wear specific Personal Protective Equipment (PPE) is critical to ensuring compliance and operational safety.
Dermal Penetration (The Lipophilicity Factor) : The fluorine substituent enhances the metabolic stability and lipophilicity of the compound[2]. Mechanistically, this means that if the powder contacts the skin, it can more readily breach the lipid bilayer of the epidermis compared to non-fluorinated analogs, leading to severe skin irritation (H315)[4].
Respiratory Irritation (The Aerosolization Risk) : As a finely milled solid powder, handling operations (such as weighing and transferring) inherently generate micro-particulates. Inhalation of these particulates can lead to severe respiratory tract irritation (H335)[4][5].
Systemic Toxicity : Related benzamide derivatives are classified as harmful if swallowed (H302) and can cause serious eye damage or irritation (H319)[6][7].
Mechanistic hazard profile driving strict PPE requirements for fluorinated benzamides.
Part 2: Quantitative PPE Matrix
To counteract these specific molecular hazards, a comprehensive PPE strategy is mandatory[6][8]. The following table quantifies the required protective barriers based on occupational safety standards for aromatic amides.
Hazard Vector
Required PPE Specification
Quantitative Standard / Material
Causality / Rationale
Inhalation
NIOSH-approved half-face respirator
Organic vapor/acid gas cartridge with N95/P100 particulate filter[8][9]
Filters >99.9% of aerosolized powder during weighing; neutralizes volatile off-gassing.
Dermal (Hands)
Chemical-resistant, impervious gloves
Nitrile rubber (Thickness > 0.11 mm, Breakthrough > 480 min)[1][6]
Prevents lipid-soluble penetration. Must be inspected for micro-tears prior to use.
Ocular
Tight-fitting safety goggles
ANSI Z87.1 or EN166 compliant, side-shields[1][10]
Protects against micro-dust settling in the ocular mucosa, preventing severe eye irritation.
Dermal (Body)
Flame-resistant laboratory coat
100% Cotton or specialized Nomex; closed-toe shoes[4]
Prevents accumulation of static-charged powder on personal clothing.
Part 3: Standard Operating Procedure (Safe Handling and Transfer)
Trust in a laboratory protocol comes from its ability to self-validate. The following workflow ensures zero-loss transfer and minimizes exposure during the most high-risk operational phase: weighing the neat chemical[8].
Prerequisites : Ensure the chemical fume hood is operational with a face velocity of 80-100 feet per minute (fpm). Don all PPE listed in the matrix above[6].
Static Mitigation : Wipe down the analytical balance and spatulas with an anti-static cloth. Fluorinated powders often hold a static charge, causing them to "jump" and aerosolize unexpectedly.
Tare and Containment (Self-Validating Step) : Place a clean, dry weighing boat inside a secondary containment vessel (e.g., a larger glass beaker) on the analytical balance. Tare the balance to zero[6]. This ensures that any spilled micro-particulates are caught in the secondary vessel, validating a zero-loss transfer.
Dispensing : Using a clean, non-sparking spatula[1], carefully transfer N-cyclopropyl-4-fluoro-3-methoxybenzamide from the source bottle to the weighing boat. Keep the source bottle as close to the boat as possible to minimize the drop distance.
Sealing : Once the desired mass is achieved, immediately cap the source bottle. Transfer the weighing boat (still inside the secondary beaker) directly to the reaction flask.
Solvent Wash : Rinse the weighing boat with the intended reaction solvent (e.g., ethyl acetate or dichloromethane) directly into the reaction flask. This ensures quantitative transfer and immediate dissolution of the powder, permanently neutralizing the aerosolization risk[3].
Step-by-step operational workflow for the safe handling of reactive amides.
Part 4: Spill Response and Disposal Plan
Even with meticulous protocols, accidental releases can occur. Immediate, structured action is required to prevent environmental contamination, as related compounds are highly toxic to aquatic life with long-lasting effects (H410)[7].
Spill Response Protocol:
Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area. Ensure the fume hood or room ventilation is operating at maximum capacity[6][7].
Containment : Do NOT sweep the dry powder, as this will cause massive aerosolization. Instead, gently cover the spill with an inert, damp absorbent material (e.g., sand or vermiculite slightly dampened with water or a compatible solvent)[5][6].
Collection : Scoop the dampened mixture using a non-sparking tool into a labeled, sealable hazardous waste container[1][11].
Decontamination : Wash the spill surface with a suitable solvent (e.g., acetone or alcohol), followed by a strong soap and water solution[12][13].
Disposal Plan:
Because N-cyclopropyl-4-fluoro-3-methoxybenzamide contains both fluorine and nitrogen, it must be classified as a halogenated organic compound.
Solid Waste : All contaminated PPE (gloves, disposable spatulas) and spill cleanup materials must be sealed in vapor-tight plastic bags and placed in a designated "Halogenated Solid Hazardous Waste" container[12].
Liquid Waste : Any solvent washes containing the dissolved compound must be routed to "Halogenated Organic Liquid Waste." Never pour these solutions down the drain[7][9].
References
Title : abcr GmbH (Page 317) @ ChemBuyersGuide.com | Source : chembuyersguide.com | URL : Link
Title : Personal protective equipment for handling Benzamide, N-benzoyl-N-(phenylmethyl)- | Source : benchchem.com | URL : 6